LLO (91-99)
Description
BenchChem offers high-quality LLO (91-99) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LLO (91-99) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H67N11O17 |
|---|---|
Molecular Weight |
1058.1 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C47H67N11O17/c1-3-24(2)40(47(74)75)58-46(73)32(19-26-9-13-28(60)14-10-26)56-43(70)30(15-16-38(64)65)55-45(72)33(20-35(50)61)53-37(63)23-51-41(68)34(21-39(66)67)57-42(69)29(6-4-5-17-48)54-44(71)31(52-36(62)22-49)18-25-7-11-27(59)12-8-25/h7-14,24,29-34,40,59-60H,3-6,15-23,48-49H2,1-2H3,(H2,50,61)(H,51,68)(H,52,62)(H,53,63)(H,54,71)(H,55,72)(H,56,70)(H,57,69)(H,58,73)(H,64,65)(H,66,67)(H,74,75)/t24-,29-,30-,31-,32-,33-,34-,40-/m0/s1 |
InChI Key |
YDTMLXJRXDDANX-YTJLKFQJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
LLO (91-99) Peptide: A Technical Guide to its Immunological Significance and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The listeriolysin O (LLO) (91-99) peptide, derived from the pore-forming toxin listeriolysin O of the intracellular bacterium Listeria monocytogenes, is a cornerstone in the study of cellular immunology. This nonamer peptide is renowned as a major immunodominant epitope, capable of eliciting a robust cytotoxic T lymphocyte (CTL) response. Its significance lies in its ability to be processed by antigen-presenting cells (APCs) and presented on the Major Histocompatibility Complex (MHC) class I molecule H-2Kd, a critical step in the adaptive immune response to Listeria infection. This guide provides a comprehensive overview of the LLO (91-99) peptide, its characteristics, and its application in immunological research.
Peptide Sequence and Properties
The amino acid sequence of the LLO (91-99) peptide is Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI).[1][2][3][4][5] This specific sequence is recognized by the H-2Kd MHC class I molecule, making it a key target for CTLs in BALB/c mice, a common model for studying infectious diseases.[3][5][6]
Immunological Function and Significance
LLO (91-99) is a critical component in the host's defense against Listeria monocytogenes. As an immunodominant epitope, it plays a pivotal role in the activation of CD8+ T cells, which are essential for clearing intracellular pathogens.[2][7] The presentation of this peptide on the surface of infected cells flags them for destruction by CTLs.[2] This targeted immune response is vital for controlling the spread of the bacteria. The potent immunogenicity of LLO (91-99) has led to its extensive use as a model antigen in vaccine development and immunotherapy research.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the LLO (91-99) peptide, compiled from various research applications.
| Parameter | Value/Concentration | Cell Type/Model | Outcome | Reference |
| In Vitro CTL Induction | 10 µg/mL | P815 target cells | Induces cytotoxic T lymphocyte (CTL) responses. | [2] |
| Dendritic Cell Pulsing | 5 µM | Dendritic cells (DCs) | Pulsed DCs induce strong CD8+ T cell responses with IFN-γ production and provide high protection against listeriosis. | [2] |
| In Vivo Protection | 5x10^5 cells/mouse | C57BL/6 mice | LLO (91-99) loaded DCs protect against Listeria monocytogenes infection with a 94% protection rate. | [2] |
| Peptide Competition Assay | 10⁻¹⁰ M | P815 target cells | Used as a reference peptide to determine the binding affinities of other peptides to H2-Kd. | [9] |
Experimental Protocols
In Vitro Pulsing of Dendritic Cells (DCs) with LLO (91-99) Peptide
This protocol describes the process of loading DCs with the LLO (91-99) peptide to be used for T cell stimulation or as a vaccine.
Methodology:
-
Preparation of DCs: Bone marrow-derived dendritic cells (BM-DCs) are cultured for 6 days.
-
Cell Resuspension: The cultured BM-DCs are resuspended in RPMI 1640 medium at a concentration of 2 x 10^6 cells/ml.
-
Peptide Pulsing: The LLO (91-99) peptide is added to the DC suspension at a final concentration of 5 µM. Human β2-microglobulin is also added.
-
Incubation: The mixture is incubated for 2 hours at room temperature with gentle mixing to allow for the peptide to bind to the MHC class I molecules on the DC surface.
-
Washing: The peptide-pulsed DCs are washed to remove any unbound peptide.
-
Application: The LLO (91-99)-pulsed DCs are now ready for use in immunization or T cell activation assays.[10]
Cytotoxic T Lymphocyte (CTL) Stimulation Assay
This protocol outlines the methodology to assess the ability of LLO (91-99) to stimulate a CTL response.
Methodology:
-
Effector Cell Preparation: Spleen cells are harvested from mice previously immunized with Listeria monocytogenes or a vaccine construct containing LLO (91-99).
-
In Vitro Restimulation: The splenocytes are restimulated in vitro with irradiated spleen cells pulsed with the LLO (91-99) peptide.
-
Target Cell Preparation: P815 mastocytoma cells, which express the H-2Kd MHC class I molecule, are used as target cells. The target cells are labeled with a detectable marker, such as ⁵¹Cr.
-
Peptide Coating: The labeled target cells are coated with the LLO (91-99) peptide.
-
Co-culture: The restimulated effector CTLs are co-cultured with the peptide-coated target cells at various effector-to-target ratios.
-
Lysis Measurement: The amount of marker released from the lysed target cells is measured to determine the percentage of specific lysis, indicating the cytotoxic activity of the CTLs.[11][12]
Signaling Pathways and Experimental Workflows
Antigen Presentation Pathway of LLO (91-99)
The following diagram illustrates the classical MHC class I antigen presentation pathway for the LLO (91-99) peptide.
Caption: MHC Class I presentation of the LLO (91-99) peptide.
Experimental Workflow for CTL Response Assessment
This diagram outlines the typical experimental workflow to assess the cytotoxic T lymphocyte response to the LLO (91-99) peptide.
Caption: Experimental workflow for CTL response assessment.
Conclusion
The LLO (91-99) peptide is an invaluable tool for immunological research, providing a specific and potent means to study and manipulate the cellular immune response. Its well-defined sequence and its role as an immunodominant epitope make it an ideal candidate for the development of novel vaccines and immunotherapies against intracellular pathogens and cancer. This guide provides a foundational understanding of the LLO (91-99) peptide, its properties, and its application, serving as a valuable resource for professionals in the field of immunology and drug development.
References
- 1. kinexusproducts.ca [kinexusproducts.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]
- 4. H-2Kd/L. monocytogenes LLO (GYKDGNEYI) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 5. LLO peptide GYKDGNEYI (H-2 Kd) [alab.com.pl]
- 6. Variable binding affinities of listeriolysin O peptides for the H-2Kd class I molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced Intracellular Dissociation of Major Histocompatibility Complex Class I–associated Peptides: A Mechanism for Optimizing the Spectrum of Cell Surface–Presented Cytotoxic T Lymphocyte Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 11. Existing Antilisterial Immunity Does Not Inhibit the Development of a Listeria monocytogenes-Specific Primary Cytotoxic T-Lymphocyte Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
The Pivotal Role of Listeriolysin O (91-99) in Orchestrating Cytotoxic T Lymphocyte Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of the listeriolysin O (LLO) 91-99 epitope in the induction of a robust cytotoxic T lymphocyte (CTL) response, a critical component of the adaptive immune system's defense against the intracellular pathogen Listeria monocytogenes. This document provides a comprehensive overview of the molecular pathways, detailed experimental protocols for studying this response, and quantitative data to support the development of novel immunotherapies and vaccine strategies.
Core Mechanism: From Bacterial Toxin to Immune Activation
Listeriolysin O (LLO) is a pore-forming toxin essential for the virulence of Listeria monocytogenes. Its primary function is to enable the escape of the bacterium from the phagosome into the cytosol of infected host cells, a crucial step for intracellular survival and replication.[1] This cytosolic entry is the linchpin for the subsequent adaptive immune response, particularly the activation of CD8+ cytotoxic T lymphocytes (CTLs).
The LLO protein contains an immunodominant peptide epitope spanning amino acids 91-99 (LLO 91-99). This nonameric peptide, with the sequence GYKDGNEYI, is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kd in mice.[2] The presentation of the LLO (91-99) epitope on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, is the primary trigger for the activation of LLO (91-99)-specific CD8+ T cells.[3] These activated CTLs are then capable of recognizing and eliminating Listeria-infected cells, thereby controlling the infection.[3]
Antigen Processing and Presentation Pathway
The generation of the LLO (91-99) epitope and its presentation on MHC class I molecules follows the classical cytosolic pathway:
-
Phagosomal Escape: L. monocytogenes, after being engulfed by an APC, secretes LLO, which forms pores in the phagosomal membrane, allowing the bacterium and its secreted proteins, including LLO itself, to enter the host cell cytosol.[1]
-
Proteasomal Degradation: In the cytosol, LLO is targeted for degradation by the ubiquitin-proteasome system. The protein is polyubiquitinated and subsequently cleaved into smaller peptides by the proteasome.[4]
-
Peptide Transport: The resulting peptides, including the LLO (91-99) epitope, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading: Within the ER, the LLO (91-99) peptide is loaded onto nascent MHC class I molecules.
-
Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface, where it is presented to CD8+ T cells.
Quantitative Analysis of the LLO (91-99)-Specific CTL Response
The immunodominance of the LLO (91-99) epitope is reflected in the high frequency of specific CTLs generated during L. monocytogenes infection. The following tables summarize key quantitative data from published studies.
Table 1: Frequency of LLO (91-99)-Specific CD8+ T Cells in Spleen of Infected Mice
| Mouse Strain | Days Post-Infection | Percentage of CD8+ T Cells | Reference |
| BALB/c | 7 | ~2-3% | [5] |
| BALB/c | 8 | ~2% | [6] |
| BALB/c | 9 (oral infection) | Peak response | [7] |
| C57BL/6 | 7 | Not specified | [8] |
Table 2: IFN-γ Production by LLO (91-99)-Specific CTLs
| Experimental System | Stimulus | IFN-γ Secreting Cells (per 10^5 splenocytes) | Reference |
| Splenocytes from LLO91-transduced DC-vaccinated mice | LLO 91-99 peptide | Significantly higher than control | [9] |
| Splenocytes from LPS-LLO DC-immunized mice (intratracheal) | LLO 91-99 peptide | Large amounts | [10] |
| LLO (91-99)-specific CD8+ T cells treated with 225Ac-LLO91-99 tetramers | LLO 91-99 peptide + APCs | 83 ± 14 (treated) vs. 219 ± 21 (untreated) | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the LLO (91-99)-mediated CTL response.
In Vivo Generation of LLO (91-99)-Specific CTLs in Mice
This protocol describes the infection of mice with L. monocytogenes to induce an LLO (91-99)-specific CTL response.
Materials:
-
Listeria monocytogenes strain (e.g., 10403S)
-
Brain Heart Infusion (BHI) broth and agar (B569324) plates
-
Phosphate-Buffered Saline (PBS), sterile
-
6-8 week old BALB/c mice (H-2d)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Bacterial Culture:
-
Streak L. monocytogenes on a BHI agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 3 mL of BHI broth and grow overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh BHI broth and grow to mid-log phase (OD600 of 0.4-0.6).
-
-
Preparation of Inoculum:
-
Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the pellet twice with sterile PBS.
-
Resuspend the bacteria in sterile PBS and determine the concentration by measuring the OD600 (an OD600 of 1.0 is approximately 1x109 CFU/mL).
-
Dilute the bacterial suspension in sterile PBS to the desired concentration for infection. A typical sublethal dose for BALB/c mice is 0.1 x LD50, which is approximately 2x104 CFU.[12]
-
-
Mouse Infection:
-
Inject mice intravenously (i.v.) via the tail vein with 200 µL of the bacterial suspension.
-
-
Harvesting Splenocytes:
-
At 7-8 days post-infection (peak of the primary CTL response), euthanize the mice.[5][6]
-
Aseptically remove the spleens and place them in sterile RPMI 1640 medium.
-
Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes twice with RPMI 1640 medium and resuspend in complete RPMI medium for subsequent assays.
-
IFN-γ ELISpot Assay
This assay quantifies the number of LLO (91-99)-specific, IFN-γ-secreting T cells.
Materials:
-
ELISpot plate (PVDF membrane)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
LLO (91-99) peptide (GYKDGNEYI)
-
Complete RPMI medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
2-Mercaptoethanol
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with complete RPMI medium containing 10% FBS for at least 2 hours at 37°C.
-
-
Cell Plating:
-
Add splenocytes from infected mice to the wells at a concentration of 2-4x105 cells/well.
-
Add the LLO (91-99) peptide to the experimental wells at a final concentration of 1-10 µg/mL.
-
Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add streptavidin-AP or -HRP and incubate for 1 hour at room temperature.
-
Wash and add the substrate. Stop the reaction when spots are clearly visible.
-
-
Analysis:
-
Wash the plate with water and allow it to dry.
-
Count the spots in each well using an ELISpot reader.
-
Chromium-51 Release Assay
This assay measures the cytotoxic activity of LLO (91-99)-specific CTLs.
Materials:
-
51Cr (Sodium Chromate)
-
Target cells (e.g., P815 mastocytoma cells, H-2d)
-
Effector cells (splenocytes from infected mice)
-
LLO (91-99) peptide
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate P815 target cells with 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove excess 51Cr.
-
-
Peptide Pulsing:
-
Pulse a portion of the labeled target cells with the LLO (91-99) peptide (1-10 µg/mL) for 1 hour at 37°C.
-
-
Co-culture:
-
Plate the peptide-pulsed and unpulsed target cells in a 96-well plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Set up control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Harvesting and Counting:
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion and Future Directions
The LLO (91-99) epitope of Listeria monocytogenes serves as a powerful model for understanding the induction of CTL responses against intracellular pathogens. The detailed mechanisms of its processing and presentation, coupled with robust methods for quantifying the resulting immune response, provide a solid foundation for research in immunology and infectious diseases. This knowledge is being leveraged for the development of novel vaccine platforms, where LLO or its epitopes are used as potent adjuvants or as carriers for delivering other antigens to the MHC class I pathway. Further research into the signaling pathways that fine-tune the LLO (91-99)-specific CTL response will undoubtedly open new avenues for therapeutic interventions against a range of diseases, including cancer and chronic infections.
References
- 1. rupress.org [rupress.org]
- 2. Cytotoxic-T-lymphocyte responses to epitopes of listeriolysin O and p60 following infection with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Infection with Listeria monocytogenes in Mice and Subsequent Analysis of Antigen-Specific CD8 T Cell Responses [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. ”Generation and Maintenance of Listeria-specific CD8+ T cell Responses in Perforin-Deficient Mice Chronically Infected with LCMV” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Oral infection drives a distinct population of intestinal resident memory CD8+ T cells with enhanced protective function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. atsjournals.org [atsjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Experimental Infection with Listeria monocytogenes as a Model for Studying Host Interferon-γ Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Listeriolysin O 91-99 Epitope in Listeria monocytogenes Pathogenesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Listeria monocytogenes, a facultative intracellular bacterium, is the causative agent of listeriosis, a severe foodborne illness. A critical virulence factor for this pathogen is Listeriolysin O (LLO), a pore-forming cytolysin (B1578295) that enables the bacterium to escape from the phagosome into the host cell cytosol, a crucial step for its intracellular survival and replication. Within the LLO protein lies a short nine-amino-acid sequence, the 91-99 epitope, which has been identified as a key determinant in the host's immune response to Listeria infection. This technical guide provides an in-depth analysis of the role of the LLO 91-99 epitope in the pathogenesis of Listeria monocytogenes, with a focus on its processing, presentation, and the subsequent activation of the host's adaptive immune system. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Introduction: The Immunodominant LLO 91-99 Epitope
The LLO 91-99 peptide (sequence: GYKDGNEYI) is an immunodominant, H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice infected with Listeria monocytogenes.[1][2][3] Its immunodominance signifies that a substantial portion of the CD8+ T-cell response during infection is directed against this specific peptide.[1][4] This potent and focused immune response makes the LLO 91-99 epitope a critical factor in the host's ability to clear the infection and a primary target for the development of vaccines and immunotherapies.[3][5][6][7] The region encompassing residues 91-99 is also crucial for the structural stability and functionality of the LLO protein itself.[8]
Antigen Processing and Presentation Pathway
The journey of the LLO 91-99 epitope from a bacterial virulence factor to an immune system target involves a series of well-orchestrated cellular processes.
-
Secretion and Cytosolic Entry: Listeria monocytogenes, having escaped the phagosome with the help of LLO, resides and multiplies in the host cell cytosol.[1][9] Here, it secretes LLO at a relatively low rate.[10][11][12]
-
Proteasomal Degradation: Cytosolic LLO is rapidly targeted for degradation by the host cell's ubiquitin-proteasome system.[1][9] This degradation is highly efficient and is a key step in the generation of antigenic peptides.[10][11][12] The N-end rule pathway, which recognizes the N-terminal lysine (B10760008) residue of LLO, has been implicated in this process.[9]
-
Peptide Transport: The resulting peptide fragments, including the 91-99 nonamer, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading and Presentation: Inside the ER, the LLO 91-99 peptide is loaded onto Major Histocompatibility Complex (MHC) class I molecules, specifically H-2Kd in BALB/c mice.[1][13] These peptide-MHC complexes are then transported to the cell surface, where they are presented to CD8+ T cells.[13] It has been estimated that 600 to 1000 H-2Kd-associated LLO 91-99 epitopes can accumulate on the surface of an infected cell.[10][11][12]
Activation of CD8+ T-Cell Response and Protective Immunity
The presentation of the LLO 91-99 epitope on the surface of infected cells triggers a robust CD8+ T-cell response, which is central to adaptive immunity against Listeria.
-
T-Cell Recognition and Activation: Naive CD8+ T cells with T-cell receptors (TCRs) specific for the LLO 91-99/H-2Kd complex recognize and bind to this complex on antigen-presenting cells (APCs), such as dendritic cells. This interaction, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of these T cells into cytotoxic T lymphocytes (CTLs).
-
Cytotoxic Function: Activated LLO 91-99-specific CTLs are capable of identifying and killing Listeria-infected host cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes, thereby eliminating the intracellular niche of the bacteria.[13]
-
Cytokine Production: These CTLs also produce pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which enhances the microbicidal activity of macrophages and further orchestrates the immune response.[5][13][14]
-
Protective Immunity: The generation of a strong LLO 91-99-specific CD8+ T-cell response is directly correlated with protective immunity against a primary Listeria infection and the establishment of long-term immunological memory.[3][15]
Quantitative Analysis of the LLO 91-99-Specific T-Cell Response
The magnitude of the immune response to the LLO 91-99 epitope has been quantified in numerous studies. The following tables summarize representative data from various experimental systems.
| Parameter | Value | Experimental System | Reference |
| Frequency of LLO 91-99-specific CD8+ T cells | ~2% of total splenic CD8+ T cells | 8 days post-infection in CCR7+/+ mice | [16] |
| IFN-γ ELISPOT | ~1000 spot-forming units / 1 x 106 splenocytes | Peak of primary response in BALB/c mice | [14] |
| Ratio of T-cell specificity | LLO 91-99 : p60 217-225 : p60 449-457 is approx. 20:10:1 | Peak CTL response in L. monocytogenes-infected mice | [4] |
| Peptide concentration for T-cell detection | 10-11 M (direct ELISPOT), 10-12 M (restimulation-enhanced ELISPOT) | In vitro T-cell response to synthetic peptide | [17] |
| CTL Precursor Frequency | 1/1,500 to 1/3,000 splenocytes | 8 days post-immunization with recombinant Listeria | [18] |
Table 1: Frequency and Activity of LLO 91-99-Specific T-Cells.
| Vaccine Platform | Protection Level (% CFU Reduction) | LLO-specific IFN-γ+ CD8+ T-cells (%) | Reference |
| DC-GNP-LLO 91-99 | ~99% | 3.42% | [19] |
| DC-LLO 91-99 | ~94% | 1.22% | [19] |
| Free GNP-LLO 91-99 | ~60% | Not specified | [19] |
| LLO91-transduced DCs | Significant protection (1 log fewer CFU than DNA vaccine) | Significantly higher IFN-γ production than DNA vaccine | [5] |
Table 2: Efficacy of LLO 91-99-Based Vaccines.
Experimental Protocols
The study of the LLO 91-99 epitope relies on a set of core immunological and microbiological techniques. Detailed below are methodologies for key experiments cited in the literature.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay is used to quantify the frequency of antigen-specific, cytokine-secreting T cells.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or infected mice.
-
Stimulation: Add splenocytes to the coated wells in the presence of the LLO 91-99 peptide (typically at concentrations ranging from 10-6 M to 10-12 M).[17][20] Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Following another incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) to develop colored spots, each representing a single IFN-γ-secreting cell.
-
Analysis: Count the spots using an automated ELISPOT reader.
In Vitro Cytotoxicity (CTL) Assay
This assay measures the ability of CTLs to lyse target cells presenting the LLO 91-99 epitope.
-
Effector Cell Preparation: Co-culture splenocytes from immunized mice with irradiated, peptide-pulsed syngeneic splenocytes for 5 days to expand the population of LLO 91-99-specific CTLs.[21]
-
Target Cell Preparation: Use a suitable target cell line, such as P815 mastocytoma cells (H-2d), and label them with 51Cr. Pulse one set of target cells with the LLO 91-99 peptide and leave another set unpulsed as a control.[21]
-
Co-culture: Mix the effector cells with the labeled target cells at various effector-to-target ratios and incubate for 4-6 hours.
-
Measurement of Lysis: Centrifuge the plate and measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].
Tetramer Staining and Flow Cytometry
This technique allows for the direct visualization and quantification of antigen-specific T cells.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells.
-
Staining: Stain the cells with a fluorescently labeled H-2Kd/LLO 91-99 tetramer, which will bind to CD8+ T cells expressing the specific TCR.
-
Co-staining: Co-stain the cells with fluorescently conjugated antibodies against cell surface markers such as CD8, CD44, and CD62L to further phenotype the T-cell population.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and determine the percentage of cells that are positive for the tetramer.
LLO and Host Cell Signaling
While the 91-99 epitope's primary role is in adaptive immunity, the full LLO protein is a potent modulator of host cell signaling pathways, creating an environment conducive to bacterial survival and replication. LLO can induce Ca2+ fluxes and activate pathways such as NF-κB.[1][22][23] The activation of NF-κB, a key regulator of inflammation and immunity, is a complex process that appears to be distinct from the IL-1 receptor signaling pathway.[23] LLO-induced Ca2+ influx can also trigger a signaling cascade involving conventional protein kinase C (cPKC), Rac1, and the Arp2/3 complex, which promotes bacterial internalization.[24][25] The robust inflammatory environment shaped by these signaling events provides the context in which the LLO 91-99-specific T-cell response is initiated and amplified.
Conclusion and Future Directions
The Listeriolysin O 91-99 epitope plays a multifaceted and critical role in the pathogenesis of Listeria monocytogenes. It is not only a key component of a major virulence factor but also the primary target of a protective CD8+ T-cell-mediated immune response. The efficient processing and presentation of this epitope make it a powerful tool for studying host-pathogen interactions and a promising candidate for the development of novel vaccines and T-cell-based immunotherapies. Future research should continue to explore the precise molecular mechanisms governing the immunodominance of this epitope and its potential for therapeutic application against listeriosis and as an adjuvant or immunomodulatory agent in other diseases, including cancer. The detailed understanding of the LLO 91-99 epitope's function provides a paradigm for the rational design of interventions that can harness the power of the immune system to combat intracellular pathogens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Elimination of the listeriolysin O-directed immune response by conservative alteration of the immunodominant listeriolysin O amino acid 91 to 99 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD8+ T cells specific for a single nonamer epitope of Listeria monocytogenes are protective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pregnancy Vaccination with Gold Glyco-Nanoparticles Carrying Listeria monocytogenes Peptides Protects against Listeriosis and Brain- and Cutaneous-Associated Morbidities [mdpi.com]
- 8. Exploring the role of the CTL epitope region of listeriolysin O in the pathogenesis of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Listeriolysin is processed efficiently into an MHC class I-associated epitope in Listeria monocytogenes-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Intracytoplasmic delivery of listeriolysin O by a vaccinal strain of Bacillus anthracis induces CD8-mediated protection against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. academic.oup.com [academic.oup.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pathogenicity and Immunogenicity of a Listeria monocytogenes Strain That Requires d-Alanine for Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multifaceted Activity of Listeriolysin O, the Cholesterol-Dependent Cytolysin of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Listeriolysin O secreted by Listeria monocytogenes induces NF-kappaB signalling by activating the IkappaB kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. molbiolcell.org [molbiolcell.org]
- 25. Host cell perforation by listeriolysin O (LLO) activates a Ca2+-dependent cPKC/Rac1/Arp2/3 signaling pathway that promotes Listeria monocytogenes internalization independently of membrane resealing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the MHC Class I Presentation of the Listeriolysin O (91-99) Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immune system's ability to detect and eliminate intracellular pathogens, such as the bacterium Listeria monocytogenes, is critically dependent on the presentation of pathogen-derived peptides by Major Histocompatibility Complex (MHC) class I molecules to CD8+ cytotoxic T lymphocytes (CTLs). L. monocytogenes has become a paradigm for studying cell-mediated immunity, in large part due to the well-characterized immunodominant epitope derived from its key virulence factor, Listeriolysin O (LLO).
This guide provides a comprehensive technical overview of the processing and presentation of the LLO (91-99) epitope (sequence: GYKDGNEYI), a major H-2K'd'-restricted epitope that elicits a dominant CTL response in infected BALB/c mice.[1][2][3] Understanding the molecular journey of this single peptide—from a full-length bacterial protein to its presentation on the cell surface—offers profound insights into the mechanisms of antigen processing, immunodominance, and the design of effective T-cell-based vaccines and immunotherapies.[4][5]
The LLO (91-99) Epitope: A Model for Immunodominance
The LLO (91-99) peptide is the primary target of the CD8+ T cell response against L. monocytogenes in the H-2'd' haplotype.[1] Although the LLO protein contains other potential H-2K'd'-binding motifs, the 91-99 nonamer consistently emerges as the immunodominant epitope, meaning it provokes the most substantial T cell response.[1][6] Its prominence is not simply due to high protein expression but rather to a highly efficient processing and presentation pathway.[7]
The MHC Class I Presentation Pathway of LLO (91-99)
The journey of the LLO (91-99) epitope from a secreted bacterial toxin to a cell-surface pMHC-I complex is a multi-step process involving cytosolic degradation, peptide transport, and assembly within the endoplasmic reticulum (ER).
-
Phagosomal Escape and Cytosolic Access : L. monocytogenes is initially engulfed by a phagosome. The bacterium secretes LLO, a pore-forming toxin, which perforates the phagosomal membrane, allowing the bacterium and its secreted proteins, including LLO itself, to enter the host cell's cytosol.[7][8] This step is crucial for accessing the MHC class I pathway.
-
Proteasomal Degradation : Once in the cytosol, the LLO protein is targeted for degradation. This process is facilitated by a PEST-like sequence within LLO, which marks it for rapid proteolysis by the ubiquitin-proteasome system.[4][9] The proteasome cleaves the full-length protein into smaller peptide fragments, including precursors to the LLO (91-99) epitope.
-
TAP-Mediated Transport : The resulting peptide fragments are transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[9][10] This ATP-dependent transporter has a preference for peptides of 8-16 amino acids in length, a range that includes the LLO (91-99) precursors.
-
Peptide Trimming in the ER : Some peptides transported into the ER are longer than the optimal 9 amino acids for H-2K'd' binding. Aminopeptidases in the ER, such as ERAP1, can trim the N-terminus of these precursors to generate the final 9-mer epitope.[11]
-
MHC Class I Loading and Complex Formation : Inside the ER, newly synthesized MHC class I heavy chains (H-2K'd' in this case) and β2-microglobulin (β2m) are held in a receptive state by the peptide-loading complex (PLC), which includes chaperones like calreticulin (B1178941) and tapasin.[10] The final LLO (91-99) peptide binds to the groove of the H-2K'd' molecule. This binding stabilizes the entire pMHC-I complex.
-
Cell Surface Presentation : The stable LLO (91-99)-H-2K'd' complex is released from the PLC and transported via the Golgi apparatus to the cell surface, where it is displayed for surveillance by antigen-specific CD8+ T cells.[10]
Caption: The MHC Class I processing and presentation pathway for the LLO (91-99) epitope.
Quantitative Analysis of LLO (91-99) Presentation
The immunodominance of LLO (91-99) is supported by quantitative data related to its processing efficiency, MHC binding affinity, and the magnitude of the resulting T cell response.
Table 1: Processing and Presentation Efficiency
| Parameter | Value | Cell Type | Comments | Reference |
|---|---|---|---|---|
| LLO Secretion Rate (Intracellular) | ~1 molecule / bacterium / minute | Macrophages | The secretion rate is significantly lower inside the cell compared to extracellular conditions. | [7] |
| LLO (91-99)-H-2K'd' complexes / cell | 600 - 1000 | Infected Mastocytoma | Sufficient epitope density is achieved despite the low intracellular LLO secretion rate. | [7][12] |
| Processing Efficiency | 4 - 11 LLO molecules / epitope | Calculated | Represents the number of full-length LLO molecules degraded for each pMHC-I complex presented. |[7][12] |
Table 2: MHC Binding Affinity and T Cell Recognition
| Parameter | Value | Assay | Comments | Reference |
|---|---|---|---|---|
| Sensitization Concentration | < 10⁻¹¹ M | CTL Lysis Assay | Concentration of synthetic LLO (91-99) peptide required to sensitize target cells for lysis. | [6] |
| Half-maximal Response (Protein) | ~10 nM | CD8 T cell Hybridoma | Concentration of soluble LLO protein required to elicit a half-maximal response. | [13][14] |
| Half-maximal Response (Peptide) | < 1 nM | CD8 T cell Hybridoma | The synthetic peptide is significantly more potent than the full protein in vitro. |[13][14] |
Table 3: T Cell Response Frequencies in Infected Mice
| Epitope | T-cell Frequency (IFN-γ spots / 10⁵ splenocytes) | Method | Comments | Reference |
|---|---|---|---|---|
| LLO (91-99) | ~150 - 250 | ELISPOT | Represents the dominant response in BALB/c mice 7 days post-infection. | [15][16] |
| p60 (217-225) | ~50 - 100 | ELISPOT | An intermediate response to another L. monocytogenes epitope. | [15][16] |
| p60 (449-457) | < 25 | ELISPOT | A subdominant response. |[15][16] |
Key Experimental Methodologies
The study of LLO (91-99) presentation relies on a set of core immunological and biochemical techniques.
MHC Class I-Peptide Binding Assay
These assays quantify the affinity of a peptide for a specific MHC class I molecule. A common method is a competitive inhibition assay.
Protocol: Competitive MHC-I Binding Assay
-
Reagents : Purified, soluble H-2K'd' molecules; a high-affinity, radiolabeled or fluorescently labeled standard peptide; synthetic LLO (91-99) test peptide at various concentrations.
-
Incubation : A fixed concentration of purified H-2K'd' and the labeled standard peptide are incubated with serial dilutions of the LLO (91-99) peptide.
-
Equilibration : The mixture is allowed to reach binding equilibrium over several hours to days at a controlled temperature.
-
Separation : MHC-bound labeled peptide is separated from free labeled peptide, often using size-exclusion chromatography or filter plates.
-
Quantification : The amount of bound labeled peptide is measured (e.g., by scintillation counting or fluorescence polarization).
-
Analysis : The concentration of LLO (91-99) peptide that inhibits 50% of the binding of the labeled standard peptide (IC₅₀) is calculated. A lower IC₅₀ value indicates higher binding affinity.
Caption: Workflow for a competitive MHC class I-peptide binding assay.
Peptide Elution and Identification by Mass Spectrometry
This technique identifies peptides that are naturally processed and presented by cells.
Protocol: Immunopeptidomics for LLO (91-99)
-
Cell Culture and Lysis : Culture a large number (~10⁸ - 10⁹) of H-2K'd'-expressing cells (e.g., from BALB/c mice) and infect them with L. monocytogenes. Lyse the cells using a mild detergent to keep pMHC-I complexes intact.
-
Immunoaffinity Purification : Pass the cell lysate over an affinity column containing monoclonal antibodies (e.g., W6/32) that specifically bind to folded MHC class I molecules.[17]
-
Elution : Elute the bound pMHC-I complexes from the column using a low-pH buffer (e.g., 0.1% trifluoroacetic acid). This step also dissociates the peptides from the MHC molecules.[18]
-
Peptide Separation : Separate the small peptides from the much larger MHC heavy chains and β2m using size-exclusion filters or reversed-phase high-performance liquid chromatography (RP-HPLC).[18]
-
LC-MS/MS Analysis : Analyze the purified peptide pool using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Database Searching : Match the acquired fragmentation spectra against a protein database containing the L. monocytogenes proteome (including LLO) to identify the sequence of the presented peptides.
Caption: Experimental workflow for the elution and identification of naturally presented peptides.
Cytotoxic T Lymphocyte (CTL) Assay
This assay measures the ability of LLO (91-99)-specific CD8+ T cells to kill target cells presenting the epitope.
Protocol: Chromium-51 Release Assay
-
Effector Cells : Isolate splenocytes from a L. monocytogenes-infected BALB/c mouse to serve as the source of effector CTLs.
-
Target Cells : Use a suitable H-2K'd'-positive cell line (e.g., P815 mastocytoma cells).
-
Labeling : Label the target cells with radioactive Chromium-51 (⁵¹Cr), which is released upon cell lysis.
-
Peptide Pulsing : Divide the labeled target cells into two groups. Pulse one group with the synthetic LLO (91-99) peptide. The other group serves as a non-pulsed (negative) control.
-
Co-culture : Mix the effector cells with the labeled target cells at various effector-to-target (E:T) ratios. Incubate for 4-6 hours.
-
Quantification : Centrifuge the plates and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Analysis : Calculate the percentage of specific lysis by comparing the release from peptide-pulsed targets to spontaneous release (targets alone) and maximum release (targets lysed with detergent).
Conclusion and Future Directions
The presentation of the LLO (91-99) epitope by MHC class I is a remarkably efficient and well-orchestrated process that has made it an invaluable tool for immunology. It serves as a benchmark for understanding the determinants of immunodominance, the kinetics of antigen processing, and the requirements for priming protective CD8+ T cell immunity. For drug development professionals, this system provides a robust platform for testing novel vaccine adjuvants, delivery systems, and immunomodulatory agents designed to enhance T cell responses against intracellular pathogens and cancer.[19][20] Future research will continue to dissect the precise roles of cellular machinery, such as specific proteasome subtypes and peptide-trimming enzymes, in shaping the final epitope repertoire, further refining our ability to manipulate these pathways for therapeutic benefit.
References
- 1. Elimination of the listeriolysin O-directed immune response by conservative alteration of the immunodominant listeriolysin O amino acid 91 to 99 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. rupress.org [rupress.org]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Precise prediction of a dominant class I MHC-restricted epitope of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Listeriolysin is processed efficiently into an MHC class I-associated epitope in Listeria monocytogenes-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of an H2-M3-Restricted Listeria Epitope: Implications for Antigen Presentation by M3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. MECHANISMS OF MHC CLASS I–RESTRICTED ANTIGEN PROCESSING | Annual Reviews [annualreviews.org]
- 11. Trimming of MHC Class I Ligands by ERAP Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. journals.plos.org [journals.plos.org]
- 14. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity | PLOS One [journals.plos.org]
- 15. Noncompetitive Expansion of Cytotoxic T Lymphocytes Specific for Different Antigens during Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunopeptidomics Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Discovery and Identification of the LLO (91-99) Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, identification, and immunological significance of the LLO (91-99) epitope, a critical component in the study of cellular immunity to the intracellular bacterium Listeria monocytogenes.
Introduction: The Immunodominant LLO (91-99) Epitope
The LLO (91-99) peptide, with the amino acid sequence Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI), is a major H2-K^d-restricted epitope for cytotoxic T lymphocytes (CTLs).[1][2] It is derived from listeriolysin O (LLO), a pore-forming toxin essential for the virulence of Listeria monocytogenes. This nonamer peptide is a key target of the CD8+ T cell response during infection and has been instrumental in advancing our understanding of antigen presentation and T-cell-mediated immunity. The immunodominance of this epitope makes it a valuable tool for studying the dynamics of T cell responses and a potential candidate for vaccine development.[3][4]
Discovery and Identification Workflow
The identification of the LLO (91-99) epitope was a landmark achievement, guided by the understanding of MHC class I antigen presentation. The logical workflow for its discovery is outlined below.
Caption: Logical workflow for the discovery and characterization of the LLO (91-99) epitope.
Experimental Protocols
This section details the key experimental methodologies employed in the identification and characterization of the LLO (91-99) epitope.
MHC Class I Stabilization Assay
This assay is crucial for determining the binding affinity of peptides to MHC class I molecules. It utilizes TAP-deficient cell lines, such as T2 cells, which have low surface expression of MHC class I due to the inability to transport endogenous peptides into the endoplasmic reticulum.
Protocol:
-
Cell Culture: Culture T2 cells (which are TAP-deficient and express H-2K^d) in a suitable medium.
-
Peptide Incubation: Incubate T2 cells with varying concentrations of the synthetic LLO peptides, including LLO (91-99), overnight at 37°C in serum-free medium. Include a positive control peptide with known high affinity for H-2K^d and a negative control with no peptide.
-
Staining: After incubation, wash the cells to remove unbound peptide. Stain the cells with a fluorescently labeled monoclonal antibody specific for H-2K^d.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of surface H-2K^d expression.
-
Data Analysis: An increase in MFI in the presence of a peptide indicates that the peptide can bind to and stabilize the H-2K^d molecule on the cell surface. The concentration of peptide required for half-maximal stabilization can be used to estimate the binding affinity.
Generation of LLO (91-99)-Specific T-Cell Lines
The generation of T-cell lines specific for the LLO (91-99) epitope is essential for in vitro functional studies.
Protocol:
-
Immunization: Immunize BALB/c mice (H-2^d haplotype) with a sublethal dose of Listeria monocytogenes.
-
Spleen Cell Isolation: After 7-10 days, isolate splenocytes from the immunized mice.
-
In Vitro Stimulation: Co-culture the splenocytes with irradiated, syngeneic spleen cells that have been pulsed with the LLO (91-99) peptide.
-
Expansion: Culture the cells in the presence of Interleukin-2 (IL-2) to promote the proliferation of antigen-specific T cells.
-
Restimulation: Periodically restimulate the T-cell line with peptide-pulsed antigen-presenting cells to maintain and expand the LLO (91-99)-specific population.
-
Verification: Confirm the specificity of the T-cell line using tetramer staining or by assessing their cytotoxic activity against target cells pulsed with the LLO (91-99) peptide.
Intracellular Cytokine Staining (ICCS) for IFN-γ
ICCS is a powerful technique to quantify the frequency of antigen-specific T cells that produce a particular cytokine upon stimulation.
Protocol:
-
Cell Preparation: Isolate splenocytes from Listeria monocytogenes-infected mice at various time points post-infection.
-
In Vitro Restimulation: Stimulate the splenocytes with the LLO (91-99) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours. This allows for the accumulation of intracellular cytokines.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane with a detergent (e.g., saponin).
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of CD8+ T cells that are positive for IFN-γ.
Chromium-51 Release Assay for Cytotoxicity
This classic assay measures the ability of cytotoxic T lymphocytes to lyse target cells.
Protocol:
-
Target Cell Labeling: Label target cells (e.g., P815 mastocytoma cells, H-2^d) with radioactive sodium chromate (B82759) (⁵¹Cr).
-
Peptide Pulsing: Pulse a portion of the labeled target cells with the LLO (91-99) peptide. Use unpulsed cells as a negative control.
-
Co-culture: Co-culture the labeled target cells with the LLO (91-99)-specific CTLs at various effector-to-target (E:T) ratios for a defined period (e.g., 4 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr released in the presence of CTLs.
-
Spontaneous Release: ⁵¹Cr released from target cells in the absence of CTLs.
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the LLO (91-99) epitope.
| Table 1: Binding of LLO Peptides to H-2K^d | |
| Peptide | Relative Binding Affinity |
| LLO (91-99) | High |
| Other LLO peptides with H2-K^d motif | Variable (some high, some low/none) |
Note: While specific IC50 values are not consistently reported in the initial literature, LLO (91-99) is consistently identified as a high-affinity binder in competitive binding assays.
| Table 2: Frequency of LLO (91-99)-Specific CD8+ T Cells in Spleen | |
| Time Point | Frequency (% of CD8+ T cells) |
| Peak of Primary Response (Day 7) | 1.2 - 1.5% |
| Memory Phase (5 weeks) | 0.4 - 0.6% |
| Table 3: Cytotoxicity of LLO (91-99)-Specific CTLs | |
| Effector:Target Ratio | % Specific Lysis (Representative Data) |
| 10:1 | ~40-60% |
| 3:1 | ~20-40% |
| 1:1 | ~10-20% |
Note: These values are representative and can vary depending on the specific experimental conditions.
Signaling and Functional Consequences
The recognition of the LLO (91-99) epitope presented by H-2K^d on the surface of an antigen-presenting cell (APC) or an infected cell by the T-cell receptor (TCR) of a specific CD8+ T cell initiates a cascade of intracellular signaling events.
Caption: TCR signaling cascade upon recognition of LLO (91-99) leading to effector functions.
The binding of the TCR to the peptide-MHC complex, stabilized by the CD8 co-receptor, triggers the activation of intracellular signaling pathways involving kinases like LCK and ZAP-70. This leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors then orchestrate the key effector functions of the CD8+ T cell:
-
Cytokine Production: Primarily the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for activating other immune cells and controlling the infection.
-
Cytotoxicity: The release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in infected cells.
-
Proliferation: The clonal expansion of the antigen-specific CD8+ T-cell population to mount a robust immune response.
Conclusion
The discovery and characterization of the LLO (91-99) epitope have been pivotal in the field of immunology. It serves as a powerful model system for dissecting the mechanisms of antigen processing and presentation, T-cell activation, and the development of immunological memory. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field, facilitating further investigations into cellular immunity and the development of novel immunotherapies and vaccines.
References
Immunodominance of the LLO (91-99) peptide in BALB/c mice.
An In-depth Technical Guide to the Immunodominance of the LLO (91-99) Peptide in BALB/c Mice
Introduction
The study of host-pathogen interactions provides critical insights into the mechanisms of cellular immunity. The murine model of infection with Listeria monocytogenes (L. monocytogenes), a facultative intracellular bacterium, is a cornerstone for analyzing antimicrobial T-cell responses.[1] In BALB/c mice, the adaptive immune response is characterized by a potent and protective immunity mediated by both CD4+ and CD8+ T cells.[1] A striking feature of the CD8+ T-cell response in this model is the phenomenon of immunodominance, where the immune response is focused on a limited number of microbial epitopes. One of the most prominent of these is the peptide spanning amino acids 91-99 of Listeriolysin O (LLO), a pore-forming toxin essential for bacterial virulence.[2][3][4] This nonamer peptide, LLO (91-99), is presented by the MHC class I molecule H2-Kd and elicits a remarkably strong and dominant cytotoxic T lymphocyte (CTL) response, making it a key target of the antilisterial immune defense.[1][5]
This technical guide provides a comprehensive overview of the immunodominance of the LLO (91-99) epitope. It details the antigen processing and presentation pathways, summarizes quantitative data on the T-cell response, outlines key experimental protocols for its study, and explores the factors contributing to its dominance. This document is intended for researchers, scientists, and professionals in immunology and drug development seeking a detailed understanding of this classic model of cellular immunity.
The LLO (91-99) Epitope: An Immunodominant Target
The LLO (91-99) peptide, with the amino acid sequence GYKDGNEYI, is the primary target of the CD8+ T-cell response to L. monocytogenes in BALB/c mice.[6] Although the LLO protein contains other peptide sequences that fit the H2-Kd binding motif, LLO (91-99) is singularly recognized by CTLs following infection.[2] This focused response is a classic example of an immunodominance hierarchy.
Antigen Processing and Presentation Pathway
The presentation of the LLO (91-99) epitope to CD8+ T cells is a multi-step process that begins after L. monocytogenes infects an antigen-presenting cell (APC), such as a macrophage.
-
Phagosomal Escape: Following phagocytosis, L. monocytogenes is enclosed within a phagosome. The bacterium secretes the LLO toxin, which forms pores in the phagosomal membrane, allowing the bacterium and its secreted proteins, including LLO itself, to escape into the host cell's cytosol.[7] This step is critical, as mutants lacking LLO cannot enter the cytosol and fail to induce a robust CD8+ T-cell response.[8]
-
Cytosolic Degradation: Once in the cytosol, the LLO protein is targeted for degradation. Evidence suggests it is processed by the proteasome, a multi-catalytic protease complex responsible for generating the majority of peptides for MHC class I presentation.[9]
-
Peptide Transport and Loading: The resulting LLO (91-99) peptide is transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Presentation: Inside the ER, the LLO (91-99) peptide is loaded onto newly synthesized MHC class I H2-Kd molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to LLO (91-99)-specific CD8+ T cells.
Caption: MHC Class I processing and presentation of the LLO (91-99) epitope.
Quantitative Analysis of the LLO (91-99) T-Cell Response
The dominance of the LLO (91-99) response has been quantified in numerous studies using techniques like ELISpot, intracellular cytokine staining (ICS), and MHC tetramer staining. These studies reveal a distinct hierarchy among listerial epitopes.
| Epitope | Protein Source | Relative T-Cell Frequency (Ratio) | Peak Primary Response (% of CD8+ T-cells) | Reference |
| LLO (91-99) | Listeriolysin O | ~20 | 3-4% | [5][10] |
| p60 (217-225) | p60 (Murein Hydrolase) | ~10 | - | [5] |
| p60 (449-457) | p60 (Murein Hydrolase) | ~1 | - | [5] |
Table 1: Immunodominance Hierarchy of Listeria-specific CD8+ T-cell Responses in BALB/c Mice.
The kinetics of the response show a rapid expansion of LLO (91-99)-specific CD8+ T cells, peaking around day 7-8 post-infection, followed by a contraction phase leading to a stable memory population.[11][12]
| Days Post-Infection | Antigen-Specific CD8+ T-cells per Spleen (LLO 91-99 + p60 217-225) | Reference |
| 6 | ~1.5 x 106 | [11] |
| 7 | ~1.65 x 106 | [11] |
| 8 | ~1.2 x 106 | [11] |
| 9 | ~0.8 x 106 | [11] |
Table 2: Kinetics of the Total Dominant CD8+ T-cell Response in Spleens of BALB/c Mice Infected with Virulent L. monocytogenes.[11]
Experimental Protocols
Accurate characterization of the LLO (91-99) response relies on standardized experimental procedures.
Protocol 1: Listeria monocytogenes Infection of BALB/c Mice
This protocol describes a standard intravenous infection to study adaptive T-cell responses.
-
Bacterial Culture:
-
Streak L. monocytogenes (e.g., strain 10403s) on a Brain Heart Infusion (BHI) agar (B569324) plate and incubate overnight at 37°C.[13]
-
Inoculate a single colony into 10 mL of BHI broth and incubate overnight at 37°C with shaking (225 rpm).[13]
-
Subculture the overnight culture in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.8-1.0).[14]
-
-
Inoculum Preparation:
-
Pellet the bacteria by centrifugation (e.g., 6,000 x g for 5 min).[13]
-
Wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the bacteria in sterile PBS and dilute to the desired concentration. For studying adaptive immunity, a sublethal dose of approximately 2 x 104 Colony Forming Units (CFU) is commonly used.[13][15] The final injection volume is typically 200-300 µL.[15][16]
-
-
Infection:
-
Post-Infection Monitoring:
-
House mice under Biosafety Level 2 (BSL2) conditions.[13]
-
At desired time points (e.g., day 7 for peak primary response), euthanize mice and harvest spleens for immunological assays.
-
Protocol 2: IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay quantifies the frequency of antigen-specific, cytokine-secreting T cells at the single-cell level.
-
Plate Coating:
-
Cell Preparation:
-
Prepare a single-cell suspension from the spleens of infected mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash and resuspend splenocytes in complete RPMI medium.
-
-
Antigen Stimulation:
-
Add splenocytes to the coated wells (e.g., 6 x 105 cells/well).[1]
-
Add the LLO (91-99) synthetic peptide (GYKDGNEYI) at an optimal concentration (e.g., 10-6 M).[19] As a negative control, use an irrelevant peptide or media alone.
-
In some protocols, peptide is presented by APCs like P815 cells.[17][19]
-
-
Incubation:
-
Detection:
-
Analysis:
-
Count the spots, where each spot represents a single IFN-γ-secreting cell.
-
Calculate the frequency of antigen-specific cells per million splenocytes.
-
Caption: A typical workflow for inducing and analyzing the LLO (91-99) T-cell response.
Factors Contributing to Immunodominance
The pronounced immunodominance of LLO (91-99) is not coincidental but results from a combination of synergistic factors.
-
High Antigen Abundance and Availability: LLO is abundantly secreted by L. monocytogenes and is essential for its cytosolic entry, ensuring a large pool of substrate is available for processing in the correct cellular compartment.[3]
-
Efficient Processing and Presentation: The LLO protein is efficiently degraded by the host cell's proteasome, and the resulting 91-99 peptide is effectively processed and presented.[3]
-
High Stability of the Peptide-MHC Complex: The LLO (91-99) peptide forms a highly stable complex with the H2-Kd molecule. This stability is a key correlate of immunodominance, as more stable complexes persist longer on the APC surface, increasing the probability of T-cell activation.[20] Dominant epitopes like LLO (91-99) form stable complexes, whereas subdominant epitopes tend to form less stable ones.[20]
-
Diverse T-Cell Receptor (TCR) Repertoire: The T-cell population that responds to LLO (91-99) is characterized by a diverse TCR Vβ repertoire, similar to the overall T-cell repertoire.[20][21] This diversity may allow for a more robust and high-avidity response to be mounted from the naive T-cell pool.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Elimination of the listeriolysin O-directed immune response by conservative alteration of the immunodominant listeriolysin O amino acid 91 to 99 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antilisterial immunity includes specificity to listeriolysin O (LLO) and non-LLO-derived determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunodominant and subdominant CTL responses to Listeria monocytogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Listeriolysin O Secreted by Listeria monocytogenes into the Host Cell Cytosol Is Degraded by the N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. rupress.org [rupress.org]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Experimental Infection with Listeria monocytogenes as a Model for Studying Host Interferon-γ Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Transmission of Listeria monocytogenes in Mice via Ingestion of Contaminated Food [jove.com]
- 15. kbroman.org [kbroman.org]
- 16. Bacterial Infection with Listeria monocytogenes in Mice and Subsequent Analysis of Antigen-Specific CD8 T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Noncompetitive Expansion of Cytotoxic T Lymphocytes Specific for Different Antigens during Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MHC class I/peptide stability: implications for immunodominance, in vitro proliferation, and diversity of responding CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evolution of a Complex T Cell Receptor Repertoire during Primary and Recall Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Immunodominant Epitope LLO (91-99) and its Interaction with the H-2Kd Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the Listeriolysin O (LLO) peptide epitope (amino acids 91-99) and the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kd. This interaction is a cornerstone of the adaptive immune response to the intracellular bacterium Listeria monocytogenes, making it a critical area of study for understanding host-pathogen interactions and for the development of novel vaccines and immunotherapies.
Core Components: The LLO (91-99) Peptide and the H-2Kd Molecule
Listeriolysin O (LLO): A key virulence factor of Listeria monocytogenes, LLO is a pore-forming cytolysin (B1578295) that enables the bacterium to escape from the phagosome into the cytosol of infected cells. This cytosolic localization allows for bacterial replication and subsequent processing of bacterial proteins, including LLO itself, by the host cell's antigen presentation machinery.
The LLO (91-99) Epitope: This nonamer peptide, with the amino acid sequence Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI) , is an immunodominant epitope derived from LLO.[1][2] Following proteolytic degradation of cytosolic LLO by the proteasome, this peptide is transported into the endoplasmic reticulum where it binds to the H-2Kd molecule. The LLO (91-99) epitope has been identified as a primary target for cytotoxic T lymphocytes (CTLs) in BALB/c mice, which express the H-2d haplotype.[3][4]
The H-2Kd Molecule: H-2Kd is a murine MHC class I molecule. Its primary function is to present peptide antigens, typically 8-10 amino acids in length, to the T-cell receptors (TCRs) on the surface of CD8+ T cells. The binding of a specific peptide to the groove of the H-2Kd molecule is a prerequisite for its cell surface expression and subsequent recognition by T cells. The LLO (91-99) peptide exhibits a high binding affinity for H-2Kd.[3]
Quantitative Analysis of the LLO (91-99) and H-2Kd Interaction
The binding of the LLO (91-99) peptide to the H-2Kd molecule is a high-affinity interaction, a key factor in its immunodominance. Quantitative data from various studies underscore the stability of this complex.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.58 nM | Fluorescence Peptide-Binding Assay | [5] |
| Relative Binding Affinity | High | Peptide Binding Competition Assay | [3] |
Experimental Protocols for Studying the LLO (91-99)-H-2Kd Interaction
A variety of experimental techniques are employed to characterize the binding of LLO (91-99) to H-2Kd and the subsequent T-cell response.
Peptide Binding Assay
This assay directly measures the affinity of a peptide for an MHC molecule.
Methodology:
-
Reagents: Purified, soluble H-2Kd molecules, a high-affinity fluorescently labeled reference peptide known to bind H-2Kd, and the LLO (91-99) test peptide.
-
Procedure: a. A fixed concentration of purified H-2Kd molecules is incubated with a fixed concentration of the fluorescent reference peptide. b. Increasing concentrations of the unlabeled LLO (91-99) peptide are added to compete for binding to the H-2Kd molecules. c. After incubation to reach equilibrium, the amount of fluorescent peptide bound to H-2Kd is measured using techniques such as fluorescence polarization or FRET.
-
Data Analysis: The concentration of LLO (91-99) peptide required to inhibit 50% of the reference peptide binding (IC50) is determined. This value can be used to calculate the binding affinity (Kd).
MHC Stabilization Assay
This cell-based assay assesses the ability of a peptide to stabilize the MHC class I complex on the surface of cells that lack a functional peptide transport mechanism (e.g., TAP-deficient cells).
Methodology:
-
Cell Line: A cell line, such as the RMA-S murine lymphoma line, which expresses H-2Kd but has a defect in peptide loading, is used. These cells express low levels of unstable H-2Kd on their surface at physiological temperatures.
-
Procedure: a. RMA-S cells are cultured overnight at a lower temperature (e.g., 26°C) to allow for the accumulation of "empty" H-2Kd molecules on the cell surface. b. The cells are then incubated with varying concentrations of the LLO (91-99) peptide. c. The temperature is shifted to 37°C for several hours. Peptides that bind to H-2Kd will stabilize the complex, preventing its degradation. d. The level of stable H-2Kd expression on the cell surface is quantified by flow cytometry using a conformation-specific anti-H-2Kd antibody.
-
Data Analysis: The concentration of peptide that results in half-maximal stabilization of H-2Kd expression is determined.
T-Cell Activation Assays
These assays measure the functional response of LLO (91-99)-specific CD8+ T cells upon recognition of the peptide-H-2Kd complex on antigen-presenting cells (APCs).
Methodology:
-
Cell Preparation: Splenocytes from L. monocytogenes-infected or LLO (91-99)-immunized BALB/c mice are harvested.
-
In Vitro Restimulation: The splenocytes are incubated for several hours with the LLO (91-99) peptide. A protein transport inhibitor (e.g., Brefeldin A) is added to cause the accumulation of cytokines within the cells.
-
Staining: a. Cells are first stained for surface markers, including CD8. b. The cells are then fixed and permeabilized. c. Intracellular staining is performed using fluorescently labeled antibodies against cytokines, most commonly Interferon-gamma (IFN-γ).
-
Analysis: The percentage of CD8+ T cells producing IFN-γ in response to the LLO (91-99) peptide is determined by flow cytometry.
Methodology:
-
Plate Preparation: A 96-well plate is coated with an anti-IFN-γ capture antibody.
-
Cell Culture: Splenocytes from immunized mice are added to the wells along with APCs (such as P815 cells) pulsed with the LLO (91-99) peptide.
-
Incubation: The plate is incubated for 24-48 hours, allowing activated T cells to secrete IFN-γ, which is captured by the antibody on the plate.
-
Detection: a. The cells are washed away. b. A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. c. A substrate is added that produces a colored spot at the location of each IFN-γ-secreting cell.
-
Analysis: The number of spots is counted, providing a quantification of the frequency of antigen-specific T cells.
Visualizing the Molecular and Cellular Interactions
Experimental Workflow for T-Cell Activation Assays
Caption: Workflow for assessing T-cell activation in response to LLO (91-99).
T-Cell Receptor (TCR) Signaling Pathway upon LLO (91-99)-H-2Kd Engagement
The interaction of the LLO (91-99)-H-2Kd complex with the TCR on a CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.
Caption: TCR signaling cascade initiated by LLO(91-99)-H-2Kd recognition.
Immunological Significance and Applications
The potent immunogenicity of the LLO (91-99) epitope makes it a valuable tool in several areas of research and development:
-
Model Antigen: The LLO (91-99)-H-2Kd system serves as a robust model for studying the fundamentals of CD8+ T-cell responses to intracellular pathogens.
-
Vaccine Development: The inclusion of LLO or the LLO (91-99) epitope in vaccine formulations can enhance cell-mediated immunity. Recombinant vaccines expressing LLO have shown promise in cancer immunotherapy by promoting the presentation of tumor antigens.
-
Immunomonitoring: H-2Kd tetramers folded with the LLO (91-99) peptide are widely used to directly visualize, quantify, and isolate LLO (91-99)-specific CD8+ T cells from infected or immunized animals.[6] This allows for the precise tracking of the antigen-specific T-cell response over time.
This technical guide provides a comprehensive overview of the critical interaction between the LLO (91-99) peptide and the H-2Kd molecule. A thorough understanding of this system is paramount for advancing our knowledge of cellular immunity and for the design of next-generation immunotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. CD8+ T cells specific for a single nonamer epitope of Listeria monocytogenes are protective in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and visualization of a structural trigger that uncouples TCR signaling from pMHC binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantifying conformational changes in the TCR:pMHC-I binding interface - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the LLO(91-99) Epitope in Orchestrating Immunity Against Listeria monocytogenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 91-99 amino acid sequence of Listeriolysin O (LLO), a critical virulence factor of the intracellular bacterium Listeria monocytogenes, represents a cornerstone in the study of cellular immunity to bacterial pathogens. This nonamer peptide, LLO(91-99), functions as an immunodominant H2-Kd-restricted epitope, eliciting a robust cytotoxic T lymphocyte (CTL) response that is crucial for the clearance of infected cells. This technical guide provides a comprehensive overview of the function of LLO(91-99) in the context of Listeria infection, detailing its role in the host immune response, its processing and presentation, and its application in the development of novel vaccines and immunotherapies. We present a synthesis of key quantitative data, detailed experimental protocols for its study, and visual diagrams of the associated biological pathways and experimental workflows to serve as a critical resource for the scientific community.
Introduction
Listeria monocytogenes is a facultative intracellular bacterium that can cause severe foodborne illness, particularly in immunocompromised individuals, pregnant women, and newborns. A key to its pathogenesis is the secretion of the pore-forming toxin Listeriolysin O (LLO), which enables the bacterium to escape from the phagosome into the cytosol of host cells, where it can replicate and spread.[1] This cytosolic localization exposes bacterial antigens to the host's cellular immune system, leading to the generation of a potent T-cell mediated immune response.
Within the LLO protein, the amino acid sequence from position 91 to 99 (GYKDGNEYI) has been identified as a major target for the adaptive immune system.[2] This peptide, hereafter referred to as LLO(91-99), is a highly immunogenic epitope that is presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells.[3] This presentation triggers the activation of CD8+ cytotoxic T lymphocytes (CTLs), which are essential for recognizing and eliminating Listeria-infected cells, thereby controlling the infection.[4] The profound importance of the LLO(91-99)-specific CTL response has made it a focal point of research into anti-listerial immunity and a promising candidate for the development of vaccines and immunotherapeutic strategies against not only listeriosis but also other intracellular pathogens and cancer.[5][6]
The LLO(91-99) Epitope: From Processing to Immune Activation
The journey of LLO(91-99) from a segment of a bacterial toxin to a potent immune stimulator involves a series of well-orchestrated cellular processes.
Processing and Presentation of LLO(91-99)
Following the escape of L. monocytogenes from the phagosome into the host cell cytosol, the LLO protein is secreted by the bacterium.[7] Cytosolic LLO is then subject to degradation by the host cell's proteasome machinery.[1] This process generates smaller peptide fragments, including the LLO(91-99) nonamer.
These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Inside the ER, LLO(91-99) binds to MHC class I molecules, specifically H2-Kd in BALB/c mice.[4] The stable peptide-MHC class I complex is then transported to the cell surface, where it is presented to CD8+ T cells.[3] Studies have shown that LLO is efficiently processed, leading to the accumulation of a significant number of LLO(91-99)-H2-Kd complexes on the surface of infected cells.[8]
Activation of Cytotoxic T Lymphocytes
The presentation of the LLO(91-99) epitope on the surface of infected cells is the critical signal for the activation of LLO(91-99)-specific CD8+ T cells. The T cell receptor (TCR) on these CTLs recognizes the LLO(91-99)-MHC class I complex, leading to T cell activation, proliferation, and differentiation into effector CTLs. These effector CTLs are armed with cytotoxic granules containing perforin (B1180081) and granzymes, which they use to induce apoptosis in the infected target cells, thereby eliminating the intracellular bacteria.[3]
Quantitative Analysis of the LLO(91-99) Immune Response
The potency of the LLO(91-99) epitope in driving an anti-listerial immune response has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Cell Type/Model | Reference |
| Number of LLO(91-99) epitopes per infected cell | 600 - 1000 | J774 macrophages | [8] |
| LLO secretion rate (intracellular) | ~1 molecule/bacterium/minute | Cytosolic L. monocytogenes | [8] |
| LLO secretion rate (extracellular) | ~50-fold higher than intracellular | Extracellular L. monocytogenes | [8] |
| LLO molecules degraded per LLO(91-99) epitope presented | 4 - 11 | - | [8] |
Table 1: Quantification of LLO(91-99) Presentation
| Experimental Condition | Outcome | Model | Reference |
| LLO(91-99) peptide (10 µg/mL; 5 days) | Induces CTL responses against P815 target cells | In vitro | [3] |
| LLO(91-99) pulsed dendritic cells (5 µM; 24 h) | Induce strong CD8+ T cell responses with IFN-γ production | In vitro | [3] |
| LLO(91-99) loaded DCs (5x105 cells/mouse; i.p.) | 94% protection rate against L. monocytogenes infection | C57BL/6 mice | [3] |
| DC-LLO(91-99) vaccination | 10-fold lower tumor size at 7 days, 30-fold lower at 14 days | B16OVA melanoma mouse model | [5] |
Table 2: Efficacy of LLO(91-99) in Inducing Protective Immunity
Experimental Protocols for Studying LLO(91-99) Function
A variety of experimental techniques are employed to investigate the role of LLO(91-99) in bacterial immunity. This section provides detailed methodologies for key experiments.
In Vivo Listeria monocytogenes Infection Model
This protocol describes a standard murine model to study the immune response to L. monocytogenes and the role of LLO(91-99).
Materials:
-
Listeria monocytogenes strain (e.g., 10403s)
-
BALB/c mice (6-8 weeks old)
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
Procedure:
-
Grow L. monocytogenes in BHI broth overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Wash the bacteria twice with sterile PBS by centrifugation (5000 x g, 10 min, 4°C).
-
Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired inoculum (e.g., 2 x 104 CFU/mL for a sublethal infection).
-
Infect mice intravenously (i.v.) via the tail vein with 0.1 mL of the bacterial suspension.
-
At desired time points post-infection (e.g., day 7 for peak CTL response), euthanize mice and harvest spleens and livers for immunological assays or determination of bacterial burden.
-
To determine bacterial load, homogenize organs in sterile PBS with 0.1% Triton X-100, serially dilute the homogenates, and plate on BHI agar plates.
-
Incubate plates at 37°C for 24-48 hours and count colony-forming units (CFU).
ELISPOT Assay for LLO(91-99)-Specific IFN-γ Secreting Cells
The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method to quantify the frequency of LLO(91-99)-specific T cells that secrete IFN-γ upon antigen recognition.
Materials:
-
96-well ELISPOT plates (e.g., PVDF-bottomed)
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate for HRP (e.g., AEC)
-
LLO(91-99) peptide (GYKDGNEYI)
-
Splenocytes from immunized or control mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Recombinant murine IL-2
Procedure:
-
Coat the ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Add splenocytes to the wells of the ELISPOT plate at different densities (e.g., 2 x 105 and 4 x 105 cells/well).
-
Stimulate the cells with LLO(91-99) peptide at a final concentration of 1-10 µg/mL. Include wells with no peptide (negative control) and a mitogen like Concanavalin A (positive control).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash with PBST and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash with PBST and PBS, then add the substrate to develop the spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISPOT reader.
In Vitro CTL Cytotoxicity Assay
This assay measures the ability of LLO(91-99)-specific CTLs to lyse target cells presenting the LLO(91-99) epitope.
Materials:
-
Effector cells: Splenocytes from mice immunized with L. monocytogenes or a LLO(91-99)-based vaccine.
-
Target cells: P815 mastocytoma cells (H2-Kd positive).
-
LLO(91-99) peptide.
-
51Cr (Sodium chromate).
-
RPMI 1640 medium.
-
Fetal bovine serum (FBS).
-
96-well V-bottom plates.
-
Gamma counter.
Procedure:
-
Preparation of Effector Cells:
-
Co-culture splenocytes from immunized mice with irradiated, LLO(91-99)-pulsed syngeneic splenocytes for 5-7 days in the presence of IL-2 to expand the population of LLO(91-99)-specific CTLs.
-
-
Preparation of Target Cells:
-
Label P815 cells with 51Cr for 1 hour at 37°C.
-
Wash the labeled cells three times with RPMI medium.
-
Pulse one aliquot of the labeled P815 cells with LLO(91-99) peptide (1 µM) for 1 hour at 37°C. Leave another aliquot unpulsed as a negative control.
-
-
Cytotoxicity Assay:
-
Plate the peptide-pulsed and unpulsed target cells in a 96-well V-bottom plate (1 x 104 cells/well).
-
Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = 100 x [(experimental release - spontaneous release) / (maximum release - spontaneous release)].
-
The Role of LLO(91-99) in Vaccine Development and Immunotherapy
The potent immunogenicity of LLO(91-99) has made it an attractive target for the development of vaccines against Listeria and as an adjuvant or a component of immunotherapies for other diseases, including cancer.
LLO(91-99) in Anti-Listeria Vaccines
Vaccines incorporating the LLO(91-99) epitope, either as a synthetic peptide, a DNA vaccine, or delivered by a viral or bacterial vector, have been shown to induce protective immunity against L. monocytogenes infection in murine models.[6] Dendritic cells pulsed with the LLO(91-99) peptide are particularly effective at priming a robust CTL response and conferring protection.[3]
LLO(91-99) in Cancer Immunotherapy
The ability of LLO(91-99) to stimulate a strong cell-mediated immune response has been harnessed for cancer immunotherapy.[5] Listeria-based cancer vaccines engineered to express tumor-associated antigens in conjunction with LLO have shown promise in preclinical models. The LLO(91-99) epitope helps to break immune tolerance to tumor antigens and promotes the infiltration of CTLs into the tumor microenvironment.[5] Dendritic cell vaccines loaded with LLO(91-99) have also demonstrated significant anti-tumor activity.[5]
Conclusion
The LLO(91-99) epitope of Listeria monocytogenes is a paradigm of how the host immune system recognizes and combats intracellular bacterial pathogens. Its role as an immunodominant CTL epitope has been extensively characterized, providing invaluable insights into the mechanisms of antigen processing, presentation, and T-cell activation. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the function of LLO(91-99) and to leverage its potent immunostimulatory properties for the design of novel vaccines and immunotherapies. The continued study of this remarkable peptide is poised to advance our understanding of host-pathogen interactions and to yield new strategies for the prevention and treatment of infectious diseases and cancer.
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. journals.asm.org [journals.asm.org]
- 3. Listeria monocytogenes: a model pathogen to study antigen-specific memory CD8 T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Existing Antilisterial Immunity Does Not Inhibit the Development of a Listeria monocytogenes-Specific Primary Cytotoxic T-Lymphocyte Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate and adaptive immune responses to Listeria monocytogenes: A short overview - PMC [pmc.ncbi.nlm.nih.gov]
Listeriolysin O (91-99): A Technical Guide to its Application as a Model Antigen in Immunology
Executive Summary: The listeriolysin O (91-99) peptide, commonly abbreviated as LLO(91-99), is a cornerstone model antigen for immunology research, particularly in the study of CD8+ T cell responses to intracellular pathogens. Derived from the pore-forming toxin Listeriolysin O (LLO) of Listeria monocytogenes, this nonamer peptide is the immunodominant H-2Kᵈ-restricted epitope in BALB/c mice. Its robust and well-characterized immunogenicity allows for precise tracking and analysis of antigen-specific T cell activation, proliferation, memory formation, and effector function. This guide provides an in-depth overview of LLO(91-99), its mechanism of presentation, quantitative aspects of the immune response it elicits, and detailed protocols for its use in preclinical research and development.
Introduction to LLO(91-99)
Listeria monocytogenes is a facultative intracellular bacterium that, upon infecting a host cell, must escape the phagosome to replicate within the cytosol. This escape is mediated by the secreted toxin Listeriolysin O (LLO).[1][2] By entering the cytosol, proteins secreted by the bacterium, including LLO itself, gain access to the host cell's MHC class I antigen processing and presentation pathway, which is typically reserved for endogenous proteins.[1][3] This unique lifecycle makes Listeria an exceptional model for studying cellular immunity.
The LLO(91-99) peptide emerged as a critical tool following the identification of allele-specific binding motifs for MHC molecules.[4] Researchers predicted and subsequently confirmed that this specific nonamer was the primary epitope recognized by cytotoxic T lymphocytes (CTLs) in Listeria-infected BALB/c (H-2ᵈ) mice.[4][5] The response to LLO(91-99) is immunodominant, meaning it elicits a stronger immune response than other potential epitopes from the same pathogen.[6][7] This dominance, combined with its defined sequence and MHC restriction, makes LLO(91-99) an invaluable reagent for vaccine development, adjuvant testing, and fundamental studies of T cell biology.[8][9][10]
Core Properties and Characteristics
The fundamental properties of the LLO(91-99) peptide are summarized below. These characteristics form the basis of its utility as a model antigen.
| Property | Description | Source(s) |
| Organism of Origin | Listeria monocytogenes | [1][4] |
| Parent Protein | Listeriolysin O (LLO) | [4][11] |
| Amino Acid Sequence | Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI) | [12] |
| Peptide Length | 9 amino acids (nonamer) | [4][8] |
| Molecular Weight | ~1058.1 Da | [12] |
| MHC Restriction | H-2Kᵈ (murine MHC class I) | [4][5][10] |
| Responding Cell Type | CD8+ Cytotoxic T Lymphocytes (CTLs) | [7][8] |
| Immunological Feature | Immunodominant epitope in BALB/c mice | [6][7][9] |
Antigen Processing and Presentation Pathway
The presentation of LLO(91-99) is a classic example of how an exogenous protein from an intracellular pathogen enters the MHC class I pathway.
-
Phagocytosis and Escape: An antigen-presenting cell (APC), such as a macrophage or dendritic cell, phagocytoses L. monocytogenes. The bacterium is initially contained within a phagosome.[1]
-
LLO-Mediated Rupture: Inside the phagosome, the bacterium secretes LLO, which forms pores in the phagosomal membrane, allowing the bacterium and its secreted proteins to escape into the host cell's cytosol.[1][2][13]
-
Proteasomal Degradation: Once in the cytosol, the full-length LLO protein is recognized by the host's cellular machinery and targeted for degradation by the ubiquitin-proteasome system.[9][13] The proteasome cleaves the protein into smaller peptides, including the LLO(91-99) epitope.
-
TAP Translocation: The resulting peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP).
-
MHC Class I Loading: Inside the ER, the LLO(91-99) peptide is loaded onto newly synthesized H-2Kᵈ molecules. The stability of this peptide-MHC complex is a key factor in its immunodominance.[7]
-
Surface Presentation: The stable LLO(91-99)-H-2Kᵈ complex is transported to the cell surface, where it is presented to CD8+ T cells.[11]
-
T Cell Recognition: A CD8+ T cell with a T cell receptor (TCR) specific for the LLO(91-99)-H-2Kᵈ complex recognizes and binds to it, initiating T cell activation.
Quantitative Analysis of the LLO(91-99) Immune Response
The immune response to LLO(91-99) is notably robust and serves as a reliable quantitative benchmark in immunological experiments.
| Parameter | Finding / Value | Experimental Context | Source(s) |
| Peptide Sensitivity | Can sensitize target cells for CTL lysis at concentrations < 10⁻¹¹ M. | In vitro CTL assay using P815 target cells. | [4] |
| Primary Response | 3-4% of total splenic CD8+ T cells are LLO(91-99)-specific at the peak of a primary Listeria infection. | Flow cytometry analysis using LLO(91-99) tetramers after primary infection in BALB/c mice. | [6] |
| Memory/Secondary Response | Can reach up to 15% of total splenic CD8+ T cells during a secondary response. | Flow cytometry analysis using LLO(91-99) tetramers after secondary infection. | [6] |
| In Vitro Stimulation | 1 nM of LLO(91-99) peptide used for intracellular cytokine staining assays. | Ex vivo stimulation of splenocytes from immunized mice. | [14] |
| DNA Vaccine-Induced Frequency | ~350 IFN-γ spots per 10⁶ splenocytes. | ELISPOT assay after immunization with a DNA vaccine encoding LLO(91-99). | [15] |
| DC Vaccine-Induced Frequency | ~0.8% of CD8+ T cells in spleen are LLO(91-99) tetramer positive. | Flow cytometry after mucosal immunization with peptide-pulsed, LPS-activated dendritic cells (DCs). | [16] |
Applications in Immunological Research
The well-defined nature of LLO(91-99) makes it a versatile tool for various research applications:
-
Vaccine Efficacy Testing: It is frequently used as a model antigen in novel vaccine platforms, including DNA vaccines, dendritic cell vaccines, and nanoparticle-based vaccines.[15][16][17][18][19] The magnitude of the LLO(91-99)-specific T cell response serves as a direct measure of the vaccine's ability to induce a cellular immune response.
-
Adjuvant Development: When co-administered with a new adjuvant, the enhancement of the T cell response to LLO(91-99) compared to the peptide alone provides a clear readout of the adjuvant's potency.[19][20]
-
Studying T Cell Memory: The LLO(91-99) system is used to investigate the factors that govern the establishment, maintenance, and recall of CD8+ T cell memory.[6][21][22] Researchers can track the LLO(91-99)-specific T cell population from the initial expansion phase through contraction and into the long-lived memory phase.
-
Tumor Immunology: The LLO protein and its epitopes have been incorporated into cancer immunotherapy strategies.[9][17][23] LLO can act as both an adjuvant and a source of tumor-associated antigens when engineered into cancer vaccines, leveraging its potent ability to stimulate CTLs.[9]
-
Antigen Processing Studies: By creating mutations in the LLO protein, particularly within or around the 91-99 sequence, researchers can dissect the mechanisms of proteasomal processing, epitope selection, and immunodominance.[2][24]
Key Experimental Protocols
Below are generalized but detailed protocols for common experiments involving LLO(91-99). Researchers should optimize concentrations and timings for their specific experimental setup.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; immunize [label="Step 1: Immunization\n(e.g., L. monocytogenes infection,\npeptide+adjuvant, DC vaccine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wait [label="Step 2: Wait for\nImmune Response\n(e.g., 7 days for primary)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Step 3: Harvest Spleen\nor Lymph Nodes", fillcolor="#34A853", fontcolor="#FFFFFF"]; process_cells [label="Step 4: Prepare Single-Cell\nSuspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Step 5: Ex Vivo Analysis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; elispot [label="ELISPOT Assay", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; ics [label="Intracellular Cytokine\nStaining (ICS)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; tetramer [label="Tetramer Staining", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Quantify Antigen-Specific\nCD8+ T Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> immunize; immunize -> wait; wait -> harvest; harvest -> process_cells; process_cells -> analysis; analysis -> elispot [label="Measure cytokine\nsecretion"]; analysis -> ics [label="Measure intracellular\ncytokines"]; analysis -> tetramer [label="Directly visualize\nspecific T cells"]; elispot -> end; ics -> end; tetramer -> end; } Caption: General experimental workflow for assessing LLO(91-99) immunogenicity.
In Vivo Immunization and Challenge (BALB/c Mice)
-
Preparation of Immunogen:
-
Live Pathogen: Culture L. monocytogenes (e.g., 10403s strain) to mid-log phase, wash in sterile PBS, and dilute to the desired concentration (e.g., 2 x 10³ CFU/ml for a 1 x 10³ CFU dose in 500 µl). A sublethal dose is required to establish infection and immunity.[25]
-
Peptide Vaccine: Dissolve lyophilized LLO(91-99) peptide in sterile PBS or DMSO, then dilute in PBS. Mix with an adjuvant (e.g., CpG oligonucleotides, incomplete Freund's adjuvant) according to the manufacturer's protocol.[6][20]
-
-
Immunization:
-
Challenge (for protection studies):
-
After an appropriate time for memory to establish (e.g., >30 days), challenge immunized mice and a control group of naive mice with a lethal dose of L. monocytogenes (e.g., 1-5 x 10⁴ CFU, i.v.).
-
Monitor survival or quantify bacterial burden (CFU) in the spleen and liver 3-5 days post-challenge.[8][20]
-
Ex Vivo T-Cell Response Analysis
-
Cell Preparation:
-
At a set time point post-immunization (e.g., Day 7 for peak primary response), humanely euthanize mice and aseptically remove spleens.
-
Generate a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer. Wash and resuspend cells in complete RPMI-1640 medium.
-
-
Intracellular Cytokine Staining (ICS):
-
Plate 1-2 x 10⁶ splenocytes per well in a 96-well plate.
-
Stimulate cells with LLO(91-99) peptide (e.g., 1 nM final concentration) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5-6 hours at 37°C.[14]
-
Wash cells and stain for surface markers (e.g., anti-CD3, anti-CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
Analyze by flow cytometry, gating on CD8+ T cells to determine the percentage producing cytokines in response to the peptide.
-
-
ELISPOT Assay:
-
Coat a 96-well ELISPOT plate with a capture antibody for the cytokine of interest (e.g., anti-IFN-γ).
-
Block the plate and add 2-5 x 10⁵ splenocytes per well.
-
Add LLO(91-99) peptide at various concentrations (e.g., 10⁻⁷ to 10⁻¹¹ M) or use peptide-pulsed APCs.[15]
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add a biotinylated detection antibody.
-
Add a streptavidin-enzyme conjugate (e.g., AP or HRP) followed by a substrate to develop colored spots.
-
Count the spots, where each spot represents a single cytokine-secreting cell.
-
Generation of LLO(91-99) Specific T-Cell Hybridomas
-
After 7 days, harvest splenocytes and culture them with LLO(91-99) peptide for 3 days to expand specific T cells.[25][27]
-
Fuse the activated T cells with a T cell lymphoma line (e.g., BW5147) using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells in HAT medium.
-
Screen individual clones for reactivity to LLO(91-99) presented by APCs (e.g., peritoneal exudate cells) via an IL-2 secretion assay.[25][27]
Conclusion
The LLO(91-99) peptide is more than just a sequence of amino acids; it is a robust and highly characterized tool that has significantly advanced our understanding of cellular immunity. Its powerful and predictable stimulation of CD8+ T cells in the H-2Kᵈ context provides a reliable platform for dissecting the complexities of antigen presentation, T cell activation, and immunological memory. For researchers in basic immunology and professionals in vaccine and immunotherapy development, LLO(91-99) remains an indispensable model antigen for generating reproducible, quantitative, and mechanistically insightful data.
References
- 1. Mechanisms of processing and presentation of the antigens of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the role of the CTL epitope region of listeriolysin O in the pathogenesis of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigen Processing and Presentation of Recombinant Listeria Proteins | National Agricultural Library [nal.usda.gov]
- 4. Precise prediction of a dominant class I MHC-restricted epitope of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulatory CD4+CD25+ T Cells Restrict Memory CD8+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MHC class I/peptide stability: implications for immunodominance, in vitro proliferation, and diversity of responding CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. innopep.com [innopep.com]
- 13. Listeriolysin O Secreted by Listeria monocytogenes into the Host Cell Cytosol Is Degraded by the N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. atsjournals.org [atsjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Gold glyconanoparticles coupled to listeriolysin O 91–99 peptide serve as adjuvant therapy against melanoma - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. Novel nanoparticle vaccines for Listeriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. biorxiv.org [biorxiv.org]
- 22. pnas.org [pnas.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Elimination of the listeriolysin O-directed immune response by conservative alteration of the immunodominant listeriolysin O amino acid 91 to 99 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity | PLOS One [journals.plos.org]
- 26. Bacterial Infection with Listeria monocytogenes in Mice and Subsequent Analysis of Antigen-Specific CD8 T Cell Responses [bio-protocol.org]
- 27. journals.plos.org [journals.plos.org]
The role of LLO (91-99) in inducing IFN-γ production.
An In-depth Technical Guide on the Role of Listeriolysin O (91-99) in Inducing IFN-γ Production
Introduction
Listeria monocytogenes (L. monocytogenes) is a facultative intracellular bacterium and the causative agent of listeriosis. A critical component of the host's defense against this pathogen is a robust cell-mediated immune response, characterized by the activation of cytotoxic T lymphocytes (CTLs). A key virulence factor produced by L. monocytogenes is Listeriolysin O (LLO), a pore-forming toxin that enables the bacterium to escape from the phagosome into the cytosol of infected cells.[1][2] This cytosolic entry is crucial not only for bacterial replication but also for the processing and presentation of bacterial antigens via the Major Histocompatibility Complex (MHC) class I pathway.[3]
Within the LLO protein, the nonamer peptide sequence spanning amino acids 91-99 (LLO91-99), with the sequence GYKDGNEYI, has been identified as an immunodominant epitope in BALB/c (H-2d) mice.[4][5][6] This peptide is presented by the H-2Kd MHC class I molecule and is a primary target for CD8+ T cells.[4][7] The recognition of the LLO91-99-MHC complex by specific CD8+ T cells triggers a signaling cascade that results in the production of key effector molecules, most notably Interferon-gamma (IFN-γ). IFN-γ is a pleiotropic cytokine essential for activating macrophages and coordinating the clearance of intracellular pathogens.[8][9] This guide provides a detailed examination of the mechanisms by which LLO91-99 induces IFN-γ production, supported by quantitative data, experimental protocols, and pathway visualizations.
Signaling Pathway of LLO (91-99)-Mediated IFN-γ Induction
The induction of IFN-γ by LLO91-99 is a multi-step process that begins with the infection of an antigen-presenting cell (APC), such as a macrophage or dendritic cell, and culminates in the activation of a specific CD8+ T cell.
-
Phagosomal Escape and Cytosolic Processing: After L. monocytogenes is engulfed by an APC, it secretes LLO, which perforates the phagosomal membrane, allowing the bacterium and its proteins to enter the host cell cytosol.[1]
-
Proteasomal Degradation: In the cytosol, the LLO protein is targeted for degradation by the ubiquitin-proteasome system. This process cleaves the full-length protein into smaller peptide fragments, including the LLO91-99 epitope.[2]
-
MHC Class I Presentation: The generated LLO91-99 peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Inside the ER, these peptides are loaded onto nascent MHC class I molecules (specifically H-2Kd in BALB/c mice).[10]
-
T-Cell Recognition and Activation: The stable peptide-MHC class I complex is then transported to the surface of the APC. A naive or memory CD8+ T cell with a T-cell receptor (TCR) specific for the LLO91-99/H-2Kd complex recognizes and binds to it.
-
IFN-γ Production: This binding, along with co-stimulatory signals, initiates a downstream signaling cascade within the T cell, involving pathways such as NF-κB.[11] This leads to the transcriptional activation of the Ifng gene, resulting in the synthesis and secretion of IFN-γ.[11][12] The secreted IFN-γ then acts on other immune cells, particularly macrophages, to enhance their antimicrobial activity.[8]
Quantitative Data on LLO (91-99)-Induced IFN-γ Production
The cellular immune response to L. monocytogenes, and specifically to the LLO91-99 epitope, has been extensively quantified. The primary methods for this are the Enzyme-Linked Immunospot (ELISPOT) assay, which measures the frequency of cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which determines the percentage of cells in a population producing a specific cytokine.
Table 1: Frequency of LLO (91-99)-Specific IFN-γ Secreting Cells (ELISPOT)
| Experimental Model | Cell Source | LLO (91-99) Response (SFU per 106 cells) | Reference |
| L. monocytogenes infection in BALB/c mice (peak response) | Splenocytes | ~1,000 | [13] |
| Immunization with LLO91-99 minigene DNA vaccine | Splenocytes | ~150 | [14] |
| Immunization with LLO91-transduced Dendritic Cells (DCs) | Splenocytes | ~450 | [15] |
| Immunization with LLO91-99 pulsed Dendritic Cells (DCs) | Splenocytes | ~120 | [15] |
| L. lactis expressing LLO (intraperitoneal immunization) | Splenocytes | 50 - 150 | [16] |
SFU: Spot-Forming Units
Table 2: IFN-γ Concentration and Percentage of IFN-γ+ CD8+ T Cells
| Experimental Model | Measurement | IFN-γ Level | Reference |
| Immunization with LLO91-transduced DCs (peptide restimulation) | IFN-γ Concentration (ELISA) | ~1800 pg/mL | [15] |
| Mucosal vaccination with LPS-treated LLO91-99-loaded DCs | IFN-γ Concentration (ELISA) | ~1200 pg/mL (spleen) | [17] |
| Vaccination with endosomes from IFN-γ activated macrophages | % of IFN-γ+ CD8+ T cells (ICS) | ~1.2% | [18] |
| L. monocytogenes infection (virulent strain, day 7) | % of IFN-γ+ CD8+ T cells (DEAD assay) | ~70% (of CFSE+ T-cell line) | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantification of the LLO91-99-specific IFN-γ response. Below are composite protocols for the key assays, synthesized from multiple research articles.
IFN-γ ELISPOT Assay
The ELISPOT assay is a highly sensitive method used to enumerate the frequency of LLO91-99-specific, IFN-γ-secreting cells.[7]
Principle: Single cells are cultured on a surface coated with an IFN-γ-specific capture antibody. Upon stimulation, secreted IFN-γ is captured in the immediate vicinity of the cell. The locations of cytokine secretion are later visualized using a detection antibody, forming a distinct "spot" for each active cell.
Methodology:
-
Plate Coating: 96-well nitrocellulose-lined microplates are coated overnight at 4°C with a purified anti-mouse IFN-γ monoclonal capture antibody.[20]
-
Cell Preparation: Spleens are harvested from immunized or infected mice, and single-cell suspensions (splenocytes) are prepared. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI 1640 medium.
-
Stimulation: Splenocytes (e.g., 2 x 106 cells/mL) are added to the coated and washed plates.[15] LLO91-99 synthetic peptide is added to the appropriate wells at a final concentration typically ranging from 5 to 10 μM.[15][21] Unstimulated cells and cells stimulated with an irrelevant peptide serve as negative controls.
-
Incubation: Plates are incubated for 20-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are washed away. A biotinylated anti-mouse IFN-γ detection antibody is added and incubated. This is followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and finally a substrate that precipitates to form a visible, colored spot.
-
Analysis: The plates are dried, and the spots are counted using a stereomicroscope or an automated ELISPOT reader.[16] The results are expressed as spot-forming units (SFU) per million cells plated.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the simultaneous identification of the phenotype of the IFN-γ-producing cell (e.g., CD8+ T cell) and the quantification of the response as a percentage of that cell population.
Methodology:
-
Cell Preparation: A single-cell suspension of splenocytes is prepared as described for the ELISPOT assay.
-
In Vitro Stimulation: Cells (e.g., 5 x 106 cells/mL) are stimulated for 5-6 hours in the presence of the LLO91-99 peptide (e.g., 10-5 M).[22] Critically, a protein transport inhibitor, such as Brefeldin A, is included to block the secretion of cytokines, causing IFN-γ to accumulate inside the cell.[22][23]
-
Surface Staining: Following stimulation, cells are washed and stained with fluorescently-labeled antibodies against cell surface markers, such as anti-CD8 and anti-CD3, to identify the T-cell population of interest.
-
Fixation and Permeabilization: Cells are then fixed (e.g., with paraformaldehyde) and permeabilized using a detergent-based buffer (e.g., saponin). This step is essential to allow the anti-IFN-γ antibody to enter the cell.[23]
-
Intracellular Staining: A fluorescently-labeled anti-IFN-γ antibody is added to the permeabilized cells.
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. A gating strategy is used to first identify the CD8+ T-cell population, and then the percentage of those cells that are positive for intracellular IFN-γ is determined.[23]
Conclusion
The LLO91-99 peptide is a cornerstone of the adaptive immune response to Listeria monocytogenes. Its efficient processing through the MHC class I pathway allows for the robust activation of specific CD8+ T cells, a process that culminates in the production of IFN-γ. This cytokine is indispensable for orchestrating the clearance of the infection. The ability to reliably quantify the LLO91-99-specific IFN-γ response using techniques like ELISPOT and ICS has made it a benchmark for assessing the efficacy of vaccines and immunotherapies targeting intracellular pathogens. For researchers and drug development professionals, understanding the molecular and cellular basis of this interaction is fundamental to designing next-generation strategies to combat listeriosis and other diseases where cell-mediated immunity is paramount.
References
- 1. Listeriolysin is processed efficiently into an MHC class I-associated epitope in Listeria monocytogenes-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. CD8+ T cells specific for a single nonamer epitope of Listeria monocytogenes are protective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. H-2Kd/L. monocytogenes LLO (GYKDGNEYI) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. rupress.org [rupress.org]
- 11. Frontiers | Defective Interferon Gamma Production by Tumor-Specific CD8+ T Cells Is Associated With 5′Methylcytosine-Guanine Hypermethylation of Interferon Gamma Promoter [frontiersin.org]
- 12. Effector CD8+ T cell IFN-γ production and cytotoxicity are enhanced by mild hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Protective Cytotoxic T Lymphocyte Responses Induced by DNA Immunization against Immunodominant and Subdominant Epitopes of Listeria monocytogenes Are Noncompetitive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. The Onset of CD8+-T-Cell Contraction Is Influenced by the Peak of Listeria monocytogenes Infection and Antigen Display - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Phagosomes Induced by Cytokines Function as anti-Listeria Vaccines: NOVEL ROLE FOR FUNCTIONAL COMPARTMENTALIZATION OF STAT-1 PROTEIN AND CATHEPSIN-D - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Pulsing Dendritic Cells with LLO (91-99) Peptide
These application notes provide a detailed protocol for pulsing murine bone marrow-derived dendritic cells (BMDCs) with the Listeriolysin O (LLO) (91-99) peptide. This process is critical for inducing a robust, antigen-specific CD8+ T cell response, which is essential for research in vaccine development and cellular immunology against intracellular pathogens like Listeria monocytogenes.
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating primary immune responses. The LLO (91-99) peptide is an immunodominant, H2-K'd'-restricted cytotoxic T lymphocyte (CTL) epitope from the Listeria monocytogenes protein Listeriolysin O.[1] Pulsing DCs with this synthetic peptide allows for its direct loading onto Major Histocompatibility Complex (MHC) class I molecules on the DC surface. These peptide-MHC I complexes are then recognized by specific CD8+ T cells, leading to their activation, proliferation, and differentiation into effector CTLs capable of recognizing and eliminating cells infected with L. monocytogenes.
Data Presentation
The following tables summarize quantitative data related to the pulsing of dendritic cells with LLO (91-99) peptide and the subsequent T cell response.
Table 1: Dendritic Cell Maturation Markers
| Marker | Typical Expression on Immature DCs | Typical Expression on Mature Peptide-Pulsed DCs | Function |
| CD11c | High | High | Dendritic cell lineage marker |
| CD80 | Low | High | Co-stimulatory molecule for T cell activation |
| CD86 | Low | High | Co-stimulatory molecule for T cell activation |
| CD83 | Low to Negative | High | Mature dendritic cell marker |
| MHC Class II | Moderate | High | Antigen presentation to CD4+ T cells |
| HLA-DR | Moderate | High | Human equivalent of MHC Class II |
| CD40 | Low | High | Co-stimulatory molecule, interaction with T cells |
Note: The expression levels are relative and can vary based on the specific experimental conditions and maturation stimuli used. Mature DCs show significantly upregulated expression of co-stimulatory molecules like CD80, CD86, and CD83.[2]
Table 2: LLO (91-99) Peptide Pulsing Parameters
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1 - 10 µM | 5 µM is a commonly used and effective concentration.[1][3] |
| Cell Density | 1 - 2 x 10^6 cells/mL | Ensures optimal cell health and peptide availability.[1] |
| Incubation Time | 1 - 4 hours | 1.5 to 2 hours is often sufficient for peptide loading.[1][3] |
| Incubation Temperature | 37°C | Optimal for cellular processes. |
Table 3: Assessment of T Cell Activation
| Assay | Readout | Typical Result |
| IFN-γ ELISPOT | Number of IFN-γ secreting cells | Significant increase in spot-forming units upon stimulation with peptide-pulsed DCs. |
| Intracellular Cytokine Staining (ICS) | Percentage of IFN-γ+ CD8+ T cells | Increased percentage of IFN-γ producing CD8+ T cells.[4] |
| T Cell Proliferation (CFSE dilution) | Decrease in CFSE fluorescence | Robust proliferation of antigen-specific T cells co-cultured with peptide-pulsed DCs.[5] |
| Cytotoxicity Assay (e.g., 51Cr release) | Percentage of specific lysis of target cells | LLO (91-99) pulsed DCs induce CTLs that can lyse peptide-loaded target cells.[1] |
Experimental Protocols
Part 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature DCs from murine bone marrow, a widely used method in immunological research.[6]
Materials and Reagents:
-
Complete RPMI-1640 medium (RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)
-
Recombinant murine Interleukin-4 (IL-4) (10 ng/mL, optional but recommended)
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Red blood cell lysis buffer (optional)
-
6-well, non-tissue culture treated plates
Procedure:
-
Harvest Bone Marrow: Euthanize a mouse (e.g., BALB/c for H2-K'd' restriction) and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, removing all muscle and tissue.
-
Flush Bone Marrow: In a sterile hood, cut the ends of the bones and flush the marrow out using a syringe with complete RPMI-1640 medium.
-
Prepare Single-Cell Suspension: Gently pipette the bone marrow suspension up and down to break up clumps. Pass the suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Cell Lysis (Optional): If there is significant red blood cell contamination, lyse the red blood cells using a lysis buffer.
-
Cell Counting and Plating: Count the viable cells. Plate the cells at a density of 2 x 10^6 cells per well in a 6-well plate with 3 mL of complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF (and 10 ng/mL of IL-4).
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator.
-
Feeding: On day 3, gently remove half of the medium and replace it with fresh complete RPMI-1640 containing GM-CSF (and IL-4).
-
Harvesting Immature DCs: On day 6 or 7, harvest the non-adherent and loosely adherent cells. These are your immature DCs. The purity can be assessed by flow cytometry for CD11c expression.
Part 2: Pulsing Dendritic Cells with LLO (91-99) Peptide
This protocol details the process of loading the LLO (91-99) peptide onto the MHC class I molecules of the generated immature DCs.
Materials and Reagents:
-
Immature BMDCs (from Part 1)
-
LLO (91-99) peptide (GYKDGNEYI)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) (for DC maturation)
-
PBS
Procedure:
-
Cell Preparation: Harvest the immature DCs and wash them once with PBS. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.[1]
-
Peptide Pulsing: Add the LLO (91-99) peptide to the DC suspension to a final concentration of 5 µM.[1][3]
-
Maturation Stimulus: For induction of a potent T cell response, it is recommended to mature the DCs. Add LPS to a final concentration of 100 ng/mL to the cell suspension.
-
Incubation: Incubate the cells for 1.5 to 2 hours at 37°C in a 5% CO2 incubator.[1][3] Some protocols may extend this incubation for up to 24 hours for full maturation.
-
Washing: After incubation, wash the peptide-pulsed DCs three times with PBS to remove any unbound peptide.
-
Final Preparation: Resuspend the washed, peptide-pulsed mature DCs in the appropriate medium for your downstream application (e.g., T cell co-culture or in vivo injection).
Part 3: Assessment of DC Maturation and T Cell Activation
This section outlines the methods to verify the successful pulsing and maturation of DCs and their ability to activate T cells.
A. Flow Cytometry for DC Maturation:
-
Stain an aliquot of the peptide-pulsed and unpulsed (control) DCs with fluorescently labeled antibodies against CD11c, CD80, CD86, CD83, and MHC Class II.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD11c+ population and comparing the expression levels of the maturation markers between the pulsed/matured and unpulsed/immature DCs. A significant increase in the expression of CD80, CD86, and CD83 indicates successful maturation.[2]
B. T Cell Co-culture and IFN-γ ELISPOT Assay:
-
Isolate CD8+ T cells from the spleen of a naive or LLO (91-99)-primed mouse.
-
Co-culture the CD8+ T cells with the peptide-pulsed DCs (and control unpulsed DCs) at a suitable ratio (e.g., 10:1 T cell to DC ratio) in an IFN-γ ELISPOT plate.
-
After an appropriate incubation period (e.g., 24-48 hours), develop the ELISPOT plate according to the manufacturer's instructions.
-
Count the number of spots, where each spot represents an IFN-γ-secreting T cell. A higher number of spots in the wells with peptide-pulsed DCs indicates successful T cell activation.
Visualizations
Caption: Experimental workflow for pulsing dendritic cells.
Caption: MHC Class I presentation of exogenous peptide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | The safety and anti-tumor effect of multiple peptides-pulsed dendritic cells combined with induced specific cytotoxic T lymphocytes for patients with solid tumors [frontiersin.org]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. atsjournals.org [atsjournals.org]
- 5. Development of dendritic cell loaded MAGE-A2 long peptide; a potential target for tumor-specific T cell-mediated prostate cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMDC isolation protocol - mouse [abcam.com]
Application Notes and Protocols for LLO (91-99) in ELISpot Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Listeriolysin O (LLO) peptide epitope (amino acids 91-99) in an Enzyme-Linked Immunospot (ELISpot) assay to quantify antigen-specific T-cell responses. The LLO (91-99) peptide is a well-characterized, immunodominant H-2Kd-restricted epitope from Listeria monocytogenes, which serves as a powerful tool for monitoring CD8+ T-cell mediated immunity.[1][2][3][4]
Introduction
The ELISpot assay is a highly sensitive method for detecting and quantifying individual cells that secrete a specific cytokine, most commonly Interferon-gamma (IFN-γ), in response to antigenic stimulation.[5] When splenocytes or purified CD8+ T-cells from immunized or infected mice are stimulated with the LLO (91-99) peptide, antigen-specific T-cells are activated and release IFN-γ. Each spot that develops in the assay represents a single IFN-γ-secreting cell, allowing for the precise quantification of the T-cell response. This technique is invaluable for vaccine development, infectious disease research, and monitoring immune responses in various therapeutic interventions.
Data Presentation
The following tables summarize quantitative data from representative studies employing LLO (91-99) in ELISpot assays. These values can serve as a reference for expected outcomes.
Table 1: LLO (91-99) Peptide Concentration and T-Cell Response
| Peptide Concentration | Cell Type | Incubation Time (hours) | Mean Spot Forming Cells (SFC) per 10^6 cells | Reference |
| 10⁻⁶ M | Splenocytes | Not Specified | High | [6] |
| 10⁻⁸ M | Splenocytes | 6 (stimulation) + overnight (incubation) | High | [3] |
| 10⁻¹¹ M | Splenocytes | Overnight | Minimum concentration for detection in direct ELISpot | [1] |
| 10⁻¹² M | Splenocytes | Not Specified | Minimum concentration for detection in restimulation-enhanced ELISpot | [1] |
| 2 µg/mL | Purified CD8+ T-cells | 20 | High | [4] |
| 50 µg/mL | LLO (91-99) specific CD8+ T-cells | 20 | High | [7] |
Table 2: Representative ELISpot Results with LLO (91-99) Stimulation
| Cell Source | Number of Cells per Well | Stimulation | Mean SFC per well (± SD) | Reference |
| Splenocytes from L. monocytogenes-infected mice | 6 x 10⁵ | LLO (91-99) peptide | ~1000 | [8] |
| LLO (91-99) specific CD8+ T-cells | 1 x 10⁵ | Cognate peptide | 219 ± 21 | [7] |
| Control p60₂₁₇-specific CD8+ T-cells | 1 x 10⁵ | Irrelevant peptide | Few spots | [7] |
| Splenocytes from immunized mice | 4 x 10⁵ or 4 x 10⁴ | LLO (91-99) peptide | High | [3] |
Experimental Protocols
This section provides a detailed methodology for performing an IFN-γ ELISpot assay using LLO (91-99) to stimulate mouse splenocytes.
Materials
-
LLO (91-99) peptide (Sequence: GYKDGNEYI)
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
Phosphate Buffered Saline (PBS)
-
PMA/Ionomycin (positive control)
-
Culture medium (negative control)
-
Antigen Presenting Cells (APCs), e.g., P815 cells (optional, can be used if working with purified T-cell populations)[6][7]
Protocol
Day 1: Plate Coating
-
Prepare the capture antibody solution in sterile PBS at the recommended concentration.
-
Pre-wet the ELISpot plate membranes with 15 µL of 70% ethanol (B145695) for 30 seconds.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Incubate the plate overnight at 4°C.
Day 2: Cell Preparation and Stimulation
-
Aseptically harvest spleens from immunized or control mice into a sterile petri dish containing RPMI 1640 medium.
-
Prepare a single-cell suspension by gently disrupting the spleens between the frosted ends of two sterile glass slides or by using a cell strainer.
-
Lyse red blood cells by incubating the cell suspension in ACK lysis buffer for 5 minutes at room temperature.
-
Wash the splenocytes twice with RPMI 1640 medium by centrifugation.
-
Resuspend the cells in complete RPMI medium and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration as required (e.g., 2-5 x 10⁶ cells/mL).
-
Wash the antibody-coated ELISpot plate three times with 200 µL of sterile PBS.
-
Block the membrane by adding 200 µL of complete RPMI medium to each well and incubate for at least 1 hour at 37°C.
-
Prepare the stimulants:
-
LLO (91-99) peptide: Dilute to the desired final concentration (e.g., 1-10 µg/mL) in complete RPMI medium.
-
Positive Control: PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
Negative Control: Complete RPMI medium only.
-
-
Aspirate the blocking solution from the plate.
-
Add 100 µL of the cell suspension to each well.
-
Add 100 µL of the appropriate stimulant (LLO (91-99) peptide, positive control, or negative control) to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
Day 3: Spot Development
-
Aspirate the cells from the plate.
-
Wash the wells five times with PBS containing 0.05% Tween-20 (PBST).
-
Prepare the biotinylated detection antibody solution in PBST containing 1% BSA.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells five times with PBST.
-
Prepare the Streptavidin-ALP or Streptavidin-HRP solution in PBST.
-
Add 100 µL of the streptavidin conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST, followed by two washes with PBS.
-
Add 100 µL of the appropriate substrate (BCIP/NBT for ALP or AEC for HRP) to each well.
-
Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely in the dark.
-
Count the spots using an automated ELISpot reader or a dissecting microscope.
Visualizations
Signaling Pathway
The following diagram illustrates the MHC class I antigen presentation pathway leading to CD8+ T-cell activation by the LLO (91-99) peptide.
Caption: MHC Class I presentation of LLO (91-99) and subsequent T-cell activation.
Experimental Workflow
The diagram below outlines the key steps of the ELISpot assay workflow.
Caption: ELISpot experimental workflow from plate coating to spot analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of Coxiella burnetii CD8+ T-Cell Epitopes and Delivery by Attenuated Listeria monocytogenes as a Vaccine Vector in a C57BL/6 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Enumeration of Cytotoxic CD8 T Cells Ex Vivo during the Response to Listeria monocytogenes Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LLO (91-99) Peptide for In Vivo CTL Response Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The listeriolysin O (LLO) 91-99 peptide (amino acid sequence: GYKDGNEYI) is an immunodominant epitope from the bacterium Listeria monocytogenes.[1][2] This peptide is presented by the MHC class I molecule H-2Kd in BALB/c mice and is a potent inducer of a robust cytotoxic T lymphocyte (CTL) response.[2][3] The induction of a strong CD8+ T cell response against this epitope is crucial for protective immunity against L. monocytogenes infection.[2][4] These application notes provide an overview of the use of the LLO (91-99) peptide in various vaccine platforms to elicit in vivo CTL responses, along with detailed experimental protocols and quantitative data from key studies.
Data Presentation
Table 1: In Vivo CTL Response to LLO (91-99) Peptide in Different Vaccination Strategies
| Vaccination Strategy | Mouse Strain | Key Findings | Quantitative Data (Example) | Reference(s) |
| DNA Vaccine (Minigene) | BALB/c | Effective induction of LLO (91-99)-specific CTLs in vivo.[1][5] Codon optimization of the minigene enhances CTL induction.[5] | Vigorous CTL responses observed in a 51Cr release assay.[1] | [1][5][6] |
| Dendritic Cell (DC) Vaccine (Peptide-Pulsed) | BALB/c | Intratracheal administration of LPS-treated, LLO (91-99)-pulsed DCs significantly increased specific CD8+ T cells in mediastinal lymph nodes.[7] | ~1.5% of CD8+ T cells in MLN were LLO (91-99) specific via tetramer staining.[7] | [7] |
| DC Vaccine (Retrovirally Transduced) | BALB/c | Retrovirally transduced DCs expressing an LLO (91-99) minigene are more effective than peptide-pulsed DCs and DNA vaccines in eliciting anti-listerial immunity.[6][8] | Significantly higher IFN-γ production by splenocytes from mice vaccinated with transduced DCs compared to DNA vaccine.[6] | [6][8] |
| Recombinant Lactococcus lactis Vaccine | BALB/c | Intraperitoneal immunization with L. lactis expressing LLO elicits LLO (91-99)-specific CD8+ T cells. | LLO-specific IFN-γ secreting cells detected by ELISPOT assay.[3] | [3] |
| Gold Glyconanoparticle (GNP) Vaccine | BALB/c | GNP-LLO (91-99) nanovaccines stimulate DC activation and induce antigen- and melanoma-specific CD8+ T cells.[9] In pregnant mice, these nanovaccines protect against neonatal listeriosis.[10] | GNP-LLO (91-99) treatment led to a 4-fold and 8-fold reduction in tumor burden at 14 and 23 days, respectively.[9] | [9][10] |
| Single Chain Trimer (SCT) DNA Vaccine | BALB/c | DNA vaccination with plasmids encoding Kd/LLO(91-99) SCT induced epitope-specific primary and memory CD8+ T cell responses.[11] | ~1.3% of CD8+ T cells produced IFN-γ in response to in vitro peptide re-stimulation in an ELISPOT assay.[11] | [11] |
Table 2: Protective Efficacy of LLO (91-99)-Based Vaccines Against L. monocytogenes Challenge
| Vaccination Strategy | Mouse Strain | Challenge Dose | Outcome | Reference(s) |
| DNA Vaccine (Minigene) | BALB/c | Lethal dose of L. monocytogenes | Conferred partial protective immunity.[6] | [6] |
| DC Vaccine (Retrovirally Transduced) | BALB/c | Lethal dose of L. monocytogenes | Mice had 1 log fewer CFU in their spleens compared to mice immunized with the minigene DNA vaccine.[6] | [6] |
| Recombinant Listeria monocytogenes (cytoLLO Lm) | BALB/c | 10-LD50 dose of L. monocytogenes | Immunization stimulates effector cells with in vivo CTL function and provides protection.[12] | [12] |
| Single Chain Trimer (SCT) DNA Vaccine | BALB/c | 2x105 CFU of L. monocytogenes | Vaccinated mice showed better control of bacteria in spleens and livers.[11] | [11] |
Experimental Protocols
DNA Vaccination using a Gene Gun
This protocol is adapted from studies demonstrating the induction of CTLs using a minigene DNA vaccine encoding the LLO (91-99) epitope.[1][6]
Materials:
-
Plasmid DNA encoding the LLO (91-99) minigene (p91m). Codon-optimized sequences for mammalian expression are recommended.[5]
-
1.0-μm gold particles
-
Helios gene gun system (Bio-Rad)
-
BALB/c mice
Procedure:
-
Preparation of DNA-coated gold particles:
-
Coat 2 μg of plasmid DNA onto 0.5 mg of 1.0-μm gold particles according to the manufacturer's protocol.
-
-
Immunization:
-
Shave the abdominal skin of BALB/c mice.
-
Using the Helios gene gun system, inject the DNA-coated gold particles into the shaved abdominal skin. Each shot should deliver 0.5 mg of gold particles.
-
Administer three immunizations at weekly intervals.
-
-
Evaluation of CTL response:
-
Two weeks after the final immunization, harvest splenocytes for CTL assays.
-
Dendritic Cell (DC) Vaccination
This protocol describes the preparation and administration of LLO (91-99) peptide-pulsed DCs.[7]
Materials:
-
Bone marrow cells from BALB/c mice
-
Recombinant murine GM-CSF and IL-4
-
LLO (91-99) peptide (GYKDGNEYI)
-
Lipopolysaccharide (LPS)
-
BALB/c mice
Procedure:
-
Generation of bone marrow-derived DCs (BMDCs):
-
Culture bone marrow cells in RPMI 1640 medium supplemented with 10% FBS, 20 ng/ml recombinant murine GM-CSF, and 20 ng/ml recombinant murine IL-4 for 6 days.
-
-
Pulsing DCs with peptide:
-
On day 6, incubate the immature DCs with 10 μg/ml of LLO (91-99) peptide for 18 hours.
-
For activation, add 1 μg/ml of LPS during the last 4 hours of peptide pulsing.
-
-
Vaccination:
-
Wash the peptide-pulsed DCs and resuspend in PBS.
-
Administer 1 x 106 DCs intratracheally to BALB/c mice.
-
-
Analysis of T cell response:
-
Harvest mediastinal lymph nodes and spleens for analysis of LLO (91-99)-specific CD8+ T cells by tetramer staining and functional assays.[7]
-
In Vivo Cytotoxicity Assay
This assay measures the lytic activity of CTLs in vivo.[12]
Materials:
-
Splenocytes from naive BALB/c mice
-
LLO (91-99) peptide
-
p60 (217-225) peptide (control)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Immunized and control mice
Procedure:
-
Preparation of target cells:
-
Prepare two populations of splenocytes from naive mice.
-
Pulse one population with 1 μg/ml LLO (91-99) peptide and label with a high concentration of CFSE (CFSEhigh).
-
Pulse the second population with 1 μg/ml of a control peptide (e.g., p60 217-225) and label with a low concentration of CFSE (CFSElow).
-
-
Adoptive transfer:
-
Mix equal numbers of the CFSEhigh and CFSElow target cells.
-
Inject the cell mixture intravenously into immunized and naive control mice.
-
-
Analysis:
-
After 18 hours, harvest spleens and analyze the ratio of CFSEhigh to CFSElow cells by flow cytometry.
-
The percentage of specific lysis is calculated as: [1 - (ratio in immunized mice / ratio in naive mice)] x 100.
-
ELISPOT Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific, IFN-γ-producing T cells.[3][11]
Materials:
-
ELISPOT plates pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes from immunized mice
-
LLO (91-99) peptide
-
Antigen-presenting cells (APCs), e.g., irradiated syngeneic splenocytes or P815 cells.[3][13]
-
Recombinant human IL-2
-
Biotinylated anti-mouse IFN-γ antibody
-
Streptavidin-alkaline phosphatase conjugate
-
Substrate for color development
Procedure:
-
Cell preparation:
-
Isolate splenocytes from immunized mice.
-
-
Stimulation:
-
Add splenocytes to the pre-coated ELISPOT plate.
-
Add LLO (91-99) peptide (e.g., at 10-6 M) and APCs (if required).[3]
-
Incubate for 24-48 hours at 37°C.
-
-
Detection:
-
Wash the plates and add the biotinylated anti-mouse IFN-γ antibody.
-
After incubation and washing, add the streptavidin-alkaline phosphatase conjugate.
-
Add the substrate and incubate until spots appear.
-
Count the number of spots, where each spot represents an IFN-γ-secreting cell.
-
Signaling Pathways and Workflows
Antigen Presentation Pathway for LLO (91-99)
The LLO (91-99) peptide is presented to CD8+ T cells via the MHC class I pathway. In the context of a DNA or retrovirally-transduced vaccine, the LLO (91-99) minigene is transcribed and translated within the host's antigen-presenting cells (APCs), such as dendritic cells. The resulting peptide is then processed and loaded onto MHC class I molecules in the endoplasmic reticulum and transported to the cell surface for recognition by CD8+ T cells.
Caption: MHC Class I presentation pathway for the LLO (91-99) peptide.
Experimental Workflow for Evaluating Vaccine Efficacy
The following workflow outlines the general steps for assessing the efficacy of an LLO (91-99)-based vaccine.
References
- 1. journals.asm.org [journals.asm.org]
- 2. rupress.org [rupress.org]
- 3. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenicity and Immunogenicity of a Vaccine Strain of Listeria monocytogenes That Relies on a Suicide Plasmid To Supply an Essential Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Specific CD8+ T Cells against Intracellular Bacteria by CD8+ T-Cell-Oriented Immunization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Induction of Protective Immunity to Listeria monocytogenes with Dendritic Cells Retrovirally Transduced with a Cytotoxic T Lymphocyte Epitope Minigene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pregnancy Vaccination with Gold Glyco-Nanoparticles Carrying Listeria monocytogenes Peptides Protects against Listeriosis and Brain- and Cutaneous-Associated Morbidities [mdpi.com]
- 11. Single Chain MHC I trimer-based DNA vaccines for protection against Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. JCI - Rescue of CD8 T cell–mediated antimicrobial immunity with a nonspecific inflammatory stimulus [jci.org]
Application Notes and Protocols for LLO (91-99)-Based Dendritic Cell Vaccine Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of dendritic cell (DC) vaccines pulsed with the Listeriolysin O (LLO) peptide epitope 91-99. This immunotherapeutic approach leverages the potent antigen-presenting capacity of DCs to elicit a robust, antigen-specific CD8+ T cell response, a critical component of anti-tumor and anti-pathogen immunity.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) of the immune system, playing a pivotal role in initiating and orchestrating adaptive immune responses.[1] The Listeriolysin O (LLO) peptide 91-99 is an immunodominant epitope from the bacterium Listeria monocytogenes that is presented by MHC class I molecules.[2][3] When DCs are loaded with the LLO (91-99) peptide, they can effectively prime naive CD8+ T cells to become cytotoxic T lymphocytes (CTLs) capable of recognizing and eliminating target cells expressing this epitope, such as tumor cells engineered to express LLO or cells infected with Listeria.[2][4] This approach has shown significant promise in preclinical cancer models, including melanoma and bladder cancer, by inducing strong Th1-type immune responses and preventing tumor growth and metastasis.[4][5][6]
Principle of LLO (91-99) DC Vaccines
The core principle of this vaccine strategy is the ex vivo generation of autologous DCs, which are then loaded with the synthetic LLO (91-99) peptide. These antigen-loaded and matured DCs are subsequently administered to the patient, where they migrate to lymphoid organs and present the LLO (91-99) peptide to naive T cells, initiating a potent and specific cell-mediated immune response.
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Leukapheresis product or buffy coat
-
Ficoll-Paque density gradient medium
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from the leukapheresis product or buffy coat using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Initiation of DC Culture:
-
Resuspend the enriched monocytes in complete RPMI-1640 medium.
-
Seed the cells in 6-well tissue culture plates at a density of 2 x 10^6 cells/well.
-
Add recombinant human GM-CSF (e.g., 800 U/mL) and recombinant human IL-4 (e.g., 500 U/mL) to each well.[7]
-
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Feeding: On day 3, add fresh complete RPMI-1640 medium supplemented with GM-CSF and IL-4 to each well.[8]
-
Harvesting Immature DCs: On day 7, harvest the non-adherent and loosely adherent cells, which represent the immature DC population.[7]
Protocol 2: Peptide Pulsing and Maturation of Dendritic Cells
This protocol details the loading of immature DCs with the LLO (91-99) peptide and their subsequent maturation.
Materials:
-
Immature DCs (from Protocol 1)
-
LLO (91-99) peptide (GYKDGNEYI), sterile and of high purity
-
Complete RPMI-1640 medium
-
Maturation cocktail:
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Recombinant human Interleukin-1 beta (IL-1β)
-
Recombinant human Interleukin-6 (IL-6)
-
Prostaglandin E2 (PGE2)
-
Procedure:
-
Peptide Pulsing:
-
Maturation:
-
Incubation: Culture the peptide-pulsed DCs with the maturation cocktail for 16-24 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Harvesting Mature DCs: Harvest the mature, peptide-pulsed DCs for quality control and subsequent use.
Protocol 3: Quality Control of LLO (91-99) DC Vaccine
This protocol outlines the key quality control assays to assess the identity, purity, viability, and potency of the final DC vaccine product.
Materials:
-
Mature, LLO (91-99)-pulsed DCs
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated monoclonal antibodies against:
-
CD11c, CD14, CD80, CD83, CD86, HLA-DR
-
-
Isotype control antibodies
-
Viability stain (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Phenotypic Analysis by Flow Cytometry:
-
Resuspend the DC vaccine product in flow cytometry staining buffer.
-
Stain the cells with a panel of fluorochrome-conjugated antibodies to identify mature DCs and assess purity. A typical panel includes markers for mature DCs (CD80, CD83, CD86, HLA-DR) and to exclude contaminating monocytes (CD14).
-
Include isotype controls to account for non-specific antibody binding.
-
Analyze the stained cells using a flow cytometer.
-
-
Viability Assessment:
-
Stain the cells with a viability dye according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry to determine the percentage of viable cells.
-
-
Potency Assay (T-cell Proliferation):
-
Co-culture the DC vaccine with autologous T cells.
-
Measure T-cell proliferation as an indicator of the DC vaccine's ability to stimulate an immune response. This can be assessed by CFSE dilution or other proliferation assays.[1]
-
Acceptance Criteria:
-
Identity: The cell population should be predominantly CD11c positive.
-
Purity: The percentage of mature DCs (e.g., CD83+, CD86+) should be high, with low levels of contaminating cells (e.g., CD14+ monocytes).
-
Viability: The percentage of viable cells should be typically ≥70%.
-
Potency: The DC vaccine should induce antigen-specific T-cell proliferation above a pre-defined threshold.
Data Presentation
The following tables summarize quantitative data from preclinical studies on LLO (91-99)-based DC vaccines.
Table 1: Upregulation of DC Maturation Markers after LLO (91-99) Peptide Pulsing and Maturation
| Marker | Fold Increase in Expression (Compared to immature DCs) | Reference |
| MHC-I | ~3-fold | [12] |
| MHC-II | ~3-fold | [12] |
| CD86 | ~5-fold | [12] |
| CD40 | Significant upregulation | [13] |
Table 2: In Vivo Efficacy of LLO (91-99) DC Vaccines
| Parameter | Result | Model System | Reference |
| Tumor Volume Reduction | 4.7-fold reduction | MB-49 bladder cancer | [12] |
| Tumor Volume Reduction | 5-fold reduction | B16.F10 melanoma | [12] |
| Protection against L. monocytogenes | 90-94% reduction in bacterial load | Murine listeriosis model | [2][13] |
| LLO (91-99)-specific CD8+ T cells | ~1.22% of splenocytes | Murine model | [14] |
| IFN-γ production by splenocytes | Significantly increased | Murine model | [15] |
Table 3: Cytokine Production by LLO (91-99) Pulsed DCs
| Cytokine | Concentration (pg/mL) | Condition | Reference |
| TNF-α | High levels | DC-LLO (91-99) vaccine | [13] |
| IL-12 | Low but significant levels | DC-LLO (91-99) vaccine | [13] |
| IFN-γ | 389 ± 12 | DC-LLO (91-99) vaccine | [14] |
Visualizations
Signaling and Antigen Presentation Pathway
The following diagram illustrates the proposed pathway for LLO (91-99) peptide presentation by dendritic cells and subsequent T-cell activation.
Caption: LLO (91-99) peptide presentation by DCs leading to CTL activation.
Experimental Workflow for DC Vaccine Preparation
This diagram outlines the major steps involved in the preparation of the LLO (91-99) dendritic cell vaccine.
Caption: Workflow for LLO (91-99) dendritic cell vaccine preparation.
References
- 1. Potency Assessment of Dendritic Cell Anticancer Vaccine: Validation of the Co-Flow DC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Listeriolysin is processed efficiently into an MHC class I-associated epitope in Listeria monocytogenes-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Immunotherapies to Nano-Immunotherapies: Advances in Immune Targeting in Bladder Cancer [auo.asmepress.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 10. rupress.org [rupress.org]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterisation of T-cell epitopes for incorporation into dendritic cell-delivered Listeria vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular vaccines in listeriosis: role of the Listeria antigen GAPDH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
Application Notes: Using LLO (91-99) Tetramers for T-Cell Staining
Introduction
Listeria monocytogenes is a facultative intracellular bacterium that elicits a robust cell-mediated immune response, making it a powerful model for studying T-cell immunology. A key virulence factor, Listeriolysin O (LLO), contains several immunodominant epitopes. One of the most well-characterized is the LLO (91-99) peptide (sequence: GYKDGNEYI), which is presented by the MHC class I molecule H-2Kᵈ in BALB/c mice.[1][2][3] The identification of antigen-specific T-cells is crucial for understanding immune responses to infection and for the development of vaccines and immunotherapies.
MHC tetramer technology provides a method for directly visualizing and quantifying these rare, antigen-specific T-cells.[4] By multimerizing biotinylated peptide-MHC (pMHC) monomers on a streptavidin core, the resulting tetramer has a significantly higher avidity for the T-cell receptor (TCR) than a monomeric pMHC interaction, allowing for stable binding and detection by flow cytometry.[4][5] These notes provide a detailed guide for the application of LLO (91-99)/H-2Kᵈ tetramers in the staining and analysis of specific CD8⁺ T-cells.
Experimental Protocols
Protocol 1: Staining of Murine Splenocytes with LLO (91-99) Tetramers
This protocol outlines the procedure for staining single-cell suspensions from murine spleens to identify LLO (91-99)-specific CD8⁺ T-cells.
Materials:
-
Cells: Single-cell suspension of splenocytes from L. monocytogenes-infected or control BALB/c mice (1-2 x 10⁶ cells per sample).[6][7]
-
Tetramer: PE-conjugated H-2Kᵈ/LLO (91-99) Tetramer.
-
Control Tetramer: PE-conjugated H-2Kᵈ Tetramer with an irrelevant peptide (e.g., p60₂₁₇₋₂₂₅).[3]
-
Antibodies: Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8a, anti-CD3, anti-CD44, anti-CD62L). Note: For murine staining, anti-CD8a clone KT15 is recommended over 53-6.7 to minimize background staining.[8]
-
Viability Dye: 7-AAD, Propidium Iodide (PI), or a fixable viability dye.
-
Buffer: FACS Buffer (PBS + 0.5% BSA + 0.02% Sodium Azide).[9]
-
Fixative (Optional): 0.5-1% Paraformaldehyde (PFA) in PBS (methanol-free).[8]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleen. If necessary, lyse red blood cells with ACK lysis buffer. Wash the cells with FACS buffer and resuspend at a concentration of 5 x 10⁶ cells/mL.[5]
-
Tetramer Staining:
-
Add 200 µL of the cell suspension (1 x 10⁶ cells) to a 12x75 mm flow cytometry tube.[5]
-
Add the pre-titrated amount of LLO (91-99) tetramer (e.g., 10 µL).[5]
-
Incubate for 20-60 minutes at 4°C or room temperature, protected from light.[6][7][10] Incubation at 4°C is generally recommended to preserve surface marker integrity.[7]
-
-
Surface Marker Staining:
-
Without washing, add the cocktail of surface-staining antibodies (e.g., anti-CD8, anti-CD3) at their optimal concentrations.
-
Incubate for an additional 30 minutes at 4°C in the dark.[6]
-
-
Washing:
-
Wash the cells twice by adding 2-3 mL of cold FACS buffer and centrifuging at 400 x g for 5 minutes.[5]
-
-
Viability Staining:
-
If using a non-fixable dye like 7-AAD or PI, resuspend the cell pellet in 200-400 µL of FACS buffer and add the dye 5-10 minutes before analysis.
-
-
Fixation (Optional):
-
Flow Cytometry:
-
Acquire samples on a flow cytometer. It is recommended to collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) to accurately detect rare T-cell populations.
-
Experimental Workflow Diagram
Caption: Workflow for LLO (91-99) tetramer staining of murine splenocytes.
Data Presentation & Analysis
Quantitative Data Summary
Successful staining relies on optimizing several parameters. The following tables provide recommended starting points and example data.
Table 1: Recommended Staining and Experimental Parameters
| Parameter | Recommendation | Rationale | Citation |
|---|---|---|---|
| Cell Number | 1-2 x 10⁶ PBMCs or splenocytes | Ensures sufficient events for detecting rare populations. | [6][7] |
| Tetramer Incubation | 20-60 minutes | Balances sufficient binding with cell viability. | [6][7][10] |
| Temperature | 4°C or Room Temperature | 4°C is often preferred to preserve surface marker integrity, such as CD62L. | [7] |
| Antibody Incubation | 30 minutes at 4°C | Standard time for surface antibody staining. | [6] |
| Washes | 2-3 washes with cold FACS buffer | Removes unbound reagents to reduce background noise. | [5][7] |
| Controls | Irrelevant tetramer, unstained cells | Essential for setting gates and ensuring specificity. |[5][12] |
Table 2: Example Data - Kinetics of LLO (91-99)-Specific CD8⁺ T-Cell Response This table summarizes typical frequencies of LLO (91-99) specific CD8⁺ T-cells in the spleens of BALB/c mice following a primary infection with L. monocytogenes.
| Time Post-Infection | % LLO (91-99)⁺ of CD8⁺ T-Cells (Mean ± SD) | Key Observation | Citation |
| Day 0 (Naïve) | < 0.1% | No detectable specific population. | [13] |
| Day 7-8 (Peak) | 5 - 15% | Peak of the primary effector T-cell response. | [13][14] |
| Day 44+ (Memory) | 1 - 3% | Stable memory T-cell population established. | [13] |
Flow Cytometry Gating Strategy
A sequential gating strategy is critical to accurately identify the target population and eliminate non-specific events.[15]
-
Lymphocyte Gate: Gate on the lymphocyte population using Forward Scatter (FSC) vs. Side Scatter (SSC).[15][16]
-
Singlet Gate: Exclude cell doublets and aggregates by gating on single cells (e.g., FSC-A vs. FSC-H).[15][16]
-
Live Cell Gate: Gate on live cells by excluding cells positive for a viability dye (e.g., 7-AAD⁻).[15][16]
-
T-Cell Gate: From the live singlets, gate on CD3⁺ cells to identify T-lymphocytes.
-
CD8⁺ T-Cell Gate: From the CD3⁺ population, gate on CD8⁺ cells. A "dump channel" containing antibodies against non-target cells (e.g., CD4, CD19, CD14) can be used to improve the purity of this gate.[15][16]
-
Tetramer⁺ Gate: Analyze the CD8⁺ T-cell population for LLO (91-99) tetramer staining. Set the positive gate based on a negative control sample stained with an irrelevant tetramer.[5][15]
Gating Strategy Diagram
Caption: Hierarchical gating strategy for identifying tetramer-positive T-cells.
T-Cell Receptor Signaling Pathway
The binding of the LLO (91-99)/H-2Kᵈ tetramer to a specific TCR initiates the first steps of T-cell activation. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex.[17][18]
-
Recognition: The TCR on a CD8⁺ T-cell recognizes and binds to the LLO (91-99) peptide presented by the H-2Kᵈ molecule on the tetramer. The CD8 co-receptor stabilizes this interaction by binding to an invariant region of the MHC molecule.[17]
-
Kinase Activation: This binding event brings the Src family kinase Lck, associated with the CD8 co-receptor, into proximity with the TCR/CD3 complex.[18]
-
ITAM Phosphorylation: Lck phosphorylates the tyrosine residues within the ITAMs of the CD3 cytoplasmic tails (CD3γ, δ, ε, and ζ chains).[17][18]
-
ZAP-70 Recruitment: The now doubly-phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is recruited from the cytoplasm.[18]
-
Signal Propagation: Once docked, ZAP-70 is itself phosphorylated and activated by Lck, leading to the downstream phosphorylation of adaptor proteins like LAT and SLP-76, propagating the signal cascade that ultimately leads to T-cell proliferation and effector function.
TCR Signaling Initiation Diagram
Caption: Initial signaling events upon TCR engagement with a pMHC complex.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CD8+ T cells specific for a single nonamer epitope of Listeria monocytogenes are protective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. immunaware.com [immunaware.com]
- 5. lubio.ch [lubio.ch]
- 6. eaglebio.com [eaglebio.com]
- 7. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 8. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. rupress.org [rupress.org]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Differential requirements for the chemokine receptor CCR7 in T cell activation during Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 17. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 18. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
Application of LLO (91-99) in cancer immunotherapy research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Listeriolysin O (LLO) peptide fragment spanning amino acids 91-99, commonly referred to as LLO(91-99), has emerged as a potent immunomodulatory agent in the field of cancer immunotherapy.[1][2] This nonapeptide, derived from the pore-forming toxin of Listeria monocytogenes, acts as a strong immunodominant epitope capable of eliciting robust cytotoxic T lymphocyte (CTL) responses.[1][2][3] Its application in preclinical cancer models has demonstrated significant anti-tumor activity, primarily through the activation of both innate and adaptive immunity.[1][4] These notes provide an overview of the application of LLO(91-99) in cancer immunotherapy, with a focus on dendritic cell (DC)-based vaccines and gold nanoparticle formulations, and include detailed protocols for key experiments.
LLO(91-99) functions by being presented on Major Histocompatibility Complex (MHC) class I molecules, leading to the activation of CD8+ T cells, which are critical for tumor cell killing.[1][5] Research has shown that LLO(91-99)-based immunotherapies can lead to a reduction in tumor size, prevention of metastasis, and prolonged survival in various cancer models, including melanoma and bladder cancer.[4][6][7] Furthermore, LLO(91-99) has been shown to modulate the tumor microenvironment by decreasing immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and increasing the infiltration of tumor-specific CD8+ T cells.[5][6][7]
The versatility of LLO(91-99) allows for its incorporation into various vaccine platforms. Dendritic cell (DC)-based vaccines loaded with LLO(91-99) have shown exceptional anti-neoplastic activity by inducing potent innate and specific immune responses.[4] A more recent and advanced approach involves the use of gold glyconanoparticles coupled to the LLO(91-99) peptide (GNP-LLO91-99).[8][9] This nanotechnology-based platform enhances the delivery and presentation of the peptide to antigen-presenting cells (APCs), leading to superior anti-tumor efficacy.[10] GNP-LLO91-99 nanovaccines have demonstrated the ability to induce complete tumor regression and have shown synergistic effects when combined with immune checkpoint inhibitors.[5][10]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of LLO(91-99)-based immunotherapies.
Table 1: Efficacy of DC-LLO(91-99) Vaccine in a B16OVA Melanoma Mouse Model [4]
| Treatment Group | Mean Tumor Size (mm³) at Day 14 | Fold Reduction in Tumor Size vs. Non-Vaccinated |
| Non-Vaccinated (NV) | ~3000 | - |
| DC-LLO(91-99) | ~100 | 30-fold |
Table 2: Immunological Changes in B16OVA Melanoma Mouse Model Treated with DC-LLO(91-99) [4]
| Immune Cell Population | Fold Increase in DC-LLO(91-99) Treated Mice vs. Control |
| Melanoma (OVA₂₅₇₋₂₆₄)-specific CD8+ T cells | 6-fold |
| LLO(91-99)-specific CD8+ T cells | Significant expansion |
| CD4+CD25high Regulatory T cells | Decrease |
| Tumor-Infiltrating Lymphocytes (TILs) with cytotoxic phenotype | High numbers |
| CD11b+CD14+ monocytes/macrophages | Enhanced numbers |
| CD49b+ NK cells | Enhanced numbers |
Table 3: Efficacy of GNP-LLO(91-99) Nanovaccine in Subcutaneous Bladder Cancer Mouse Model [6][7]
| Treatment Group | Fold Reduction in Tumor Burden |
| GNP-LLO(91-99) | 4.7-fold |
Table 4: Immunological Changes in Bladder Cancer Mouse Model Treated with GNP-LLO(91-99) [6][7]
| Immune Cell Population in Tumor-Infiltrating Lymphocytes | Change in Percentage |
| CD4+ T cells | Increase |
| CD8+ T cells | Increase |
| B cells | Increase |
| Functional Antigen-Presenting Dendritic Cells (DCs) | Increase |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduction |
| Suppressor T cells (Tregs) | Reduction |
Experimental Protocols
Protocol 1: Preparation of Dendritic Cell (DC)-Based Vaccine Loaded with LLO(91-99)
This protocol is based on methodologies described for generating DC vaccines for melanoma immunotherapy.[4]
1. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) a. Euthanize a C57BL/6 mouse and sterilize the hind limbs with 70% ethanol. b. Aseptically remove the femurs and tibias and place them in sterile RPMI-1640 medium. c. Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe. d. Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer. e. Lyse red blood cells using ACK lysis buffer. f. Wash the cells with RPMI-1640 and resuspend in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4. g. Culture the cells in a humidified incubator at 37°C and 5% CO₂. h. On day 3, replace half of the medium with fresh complete medium containing cytokines. i. On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
2. Loading of DCs with LLO(91-99) Peptide a. Resuspend the immature DCs at a concentration of 1 x 10⁶ cells/mL in complete medium. b. Add the LLO(91-99) peptide (GYKDGNEYI) to a final concentration of 10 µg/mL. c. Add a maturation stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL. d. Incubate for 18-24 hours at 37°C and 5% CO₂. e. Harvest the mature, peptide-loaded DCs and wash them three times with sterile PBS. f. Resuspend the final DC vaccine in sterile PBS at the desired concentration for injection.
Protocol 2: Synthesis of Gold Glyconanoparticles Coupled to LLO(91-99) (GNP-LLO91-99)
This protocol is a generalized representation based on the description of GNP-LLO91-99 nanovaccines.[8][9]
1. Synthesis of Gold Nanoparticles (GNPs) a. Prepare a 1 mM solution of HAuCl₄ in water. b. In a separate flask, prepare a 38.8 mM solution of sodium citrate (B86180) in water. c. Heat the HAuCl₄ solution to a boil with vigorous stirring. d. Rapidly add the sodium citrate solution to the boiling HAuCl₄ solution. e. The solution color will change from yellow to deep red, indicating the formation of GNPs. f. Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
2. Functionalization of GNPs with β-D-glucose a. This step involves the surface modification of the GNPs with a thiol-terminated glucose ligand to create glyconanoparticles. The specific chemistry for this step would require a more detailed synthetic protocol, but generally involves the incubation of the GNPs with the glucose ligand to allow for self-assembly on the gold surface.
3. Conjugation of LLO(91-99) Peptide to Glyconanoparticles a. The LLO(91-99) peptide is typically synthesized with a terminal cysteine residue to facilitate covalent bonding to the gold surface of the nanoparticles. b. Incubate the glyconanoparticles with the cysteine-terminated LLO(91-99) peptide in a suitable buffer (e.g., PBS) for several hours at room temperature with gentle mixing. c. The thiol group of the cysteine will form a dative bond with the gold surface. d. Purify the GNP-LLO91-99 conjugates by centrifugation to remove unbound peptide. e. Resuspend the final nanovaccine in a sterile, biocompatible buffer for in vivo use.
Protocol 3: In Vivo Evaluation of LLO(91-99)-Based Vaccines in a Murine Melanoma Model
This protocol outlines a typical in vivo experiment to assess the anti-tumor efficacy of LLO(91-99) vaccines.[4][10]
1. Animal Model and Tumor Cell Line a. Use 6-8 week old female C57BL/6 mice. b. Culture B16-F10 or B16OVA melanoma cells in complete DMEM medium.
2. Tumor Implantation a. Harvest the melanoma cells and resuspend them in sterile PBS at a concentration of 5 x 10⁵ cells/100 µL. b. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Vaccination a. For a prophylactic model, vaccinate the mice 7 days before tumor implantation. For a therapeutic model, start vaccination when tumors become palpable (around day 5-7 post-implantation). b. DC-LLO(91-99) Vaccine: Inject 1 x 10⁶ peptide-loaded DCs in 100 µL of PBS intravenously or intraperitoneally. c. GNP-LLO91-99 Nanovaccine: Inject a single dose of the nanovaccine (e.g., 50 µg per mouse) intravenously.[6] d. Include control groups receiving PBS, unloaded DCs, or empty GNPs.
4. Monitoring and Endpoints a. Measure tumor volume every 2-3 days using a digital caliper (Volume = 0.5 x length x width²). b. Monitor the mice for signs of toxicity and overall health. c. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or necrosis, as per institutional animal care and use committee guidelines. d. At the end of the experiment, collect tumors, spleens, and lymph nodes for immunological analysis.
Protocol 4: Immunological Analysis by Flow Cytometry
This protocol describes the analysis of immune cell populations within the tumor microenvironment.
1. Preparation of Single-Cell Suspensions a. Tumors: Mince the excised tumors and digest them in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640 for 30-45 minutes at 37°C with agitation. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. b. Spleens: Mechanically dissociate the spleen through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer.
2. Staining for Flow Cytometry a. Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). b. Block Fc receptors with an anti-CD16/CD32 antibody. c. Stain for surface markers using fluorescently conjugated antibodies. A typical panel for analyzing tumor-infiltrating lymphocytes might include:
- CD45 (to identify immune cells)
- CD3 (to identify T cells)
- CD4 (to identify helper T cells)
- CD8 (to identify cytotoxic T cells)
- FoxP3 (for intracellular staining to identify Tregs, requires a fixation/permeabilization kit)
- CD11b and Gr-1 (to identify MDSCs)
- F4/80 (to identify macrophages)
- CD11c (to identify DCs) d. For intracellular cytokine staining (e.g., IFN-γ), stimulate the cells in vitro for 4-6 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) before surface and intracellular staining.
3. Data Acquisition and Analysis a. Acquire the stained samples on a flow cytometer. b. Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.
Visualizations
Caption: LLO(91-99) Signaling Pathway for T-Cell Activation.
Caption: Experimental Workflow for LLO(91-99) Vaccine Evaluation.
References
- 1. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | Clinical Experience and Recent Advances in the Development of Listeria-Based Tumor Immunotherapies [frontiersin.org]
- 6. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Glyconanoparticles Combined with 91-99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold glyconanoparticles coupled to listeriolysin O 91–99 peptide serve as adjuvant therapy against melanoma - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Gold glyconanoparticles coupled to listeriolysin O 91-99 peptide serve as adjuvant therapy against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Gold Nanoparticle Conjugation with LLO (91-99) for Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (GNPs) have emerged as a versatile platform for vaccine delivery due to their biocompatibility, ease of functionalization, and adjuvant properties.[1] Conjugating immunogenic peptides to the surface of GNPs can enhance their delivery to antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to robust and targeted immune responses.[2] This document provides detailed protocols and application notes for the conjugation of the listeriolysin O (LLO) peptide epitope (91-99) to gold nanoparticles for the development of advanced vaccine candidates against intracellular pathogens and cancer.[3][4]
The LLO (91-99) peptide, with the sequence Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile (GYKDGNEYI), is a well-characterized H2-Kd-restricted cytotoxic T lymphocyte (CTL) epitope from Listeria monocytogenes.[3][5] When delivered effectively to APCs, it is presented via the MHC class I pathway, leading to the activation of CD8+ T cells, which are crucial for clearing intracellular infections and eliminating tumor cells.[2][5] The GNP-LLO(91-99) conjugate has shown promise in preclinical models of melanoma and bladder cancer by inducing a potent Th1-biased immune response.[4][6]
Data Presentation
Physicochemical Characterization of GNP-LLO(91-99) Conjugates
The successful conjugation of the LLO(91-99) peptide to gold nanoparticles is confirmed through various analytical techniques. A summary of expected characterization data is presented below.
| Parameter | Unconjugated GNPs | GNP-LLO(91-99) Conjugate | Method | Reference |
| Core Size (Diameter) | ~15 nm | ~15-20 nm | TEM | [6][7] |
| Hydrodynamic Diameter | Variable | Increase of 5-15 nm post-conjugation | DLS | [8] |
| Surface Plasmon Resonance (λmax) | ~520 nm | Red-shift to ~525-530 nm | UV-Vis Spectroscopy | [7] |
| Zeta Potential | ~ -30 mV (citrate-capped) | Increase towards neutral or positive | DLS | [9] |
| Peptide Loading | N/A | ~9-11 µg LLO(91-99) / 0.18-0.23 mg GNP | qNMR | [6][10] |
Table 1: Summary of typical physicochemical characteristics of unconjugated and LLO(91-99)-conjugated gold nanoparticles.
Immunological Response to GNP-LLO(91-99) Vaccine in vitro
The GNP-LLO(91-99) conjugate effectively activates human monocyte-derived dendritic cells (MoDCs), leading to their maturation and the secretion of Th1-polarizing cytokines.
| Biomarker | Control (MoDCs only) | GNP-LLO(91-99) Treated MoDCs | Fold Increase | Method | Reference |
| MHC-I Expression (% positive cells) | Baseline | 3-fold increase | ~3x | Flow Cytometry | [6] |
| MHC-II Expression (% positive cells) | Baseline | 3-fold increase | ~3x | Flow Cytometry | [6] |
| CD86 Expression (% positive cells) | Baseline | 5-fold increase | ~5x | Flow Cytometry | [6] |
| TNF-α (pg/mL) | ~50 | ~250 | ~5x | ELISA | [6] |
| IL-12p70 (pg/mL) | ~20 | ~150 | ~7.5x | ELISA | [6] |
| IL-6 (pg/mL) | ~100 | ~120 | No significant change | ELISA | [6] |
| IL-10 (pg/mL) | ~30 | ~40 | No significant change | ELISA | [6] |
Table 2: In vitro activation of human MoDCs by GNP-LLO(91-99). Data represents typical results from healthy donors.
In Vivo Efficacy of GNP-LLO(91-99) Vaccine
Preclinical studies in mouse models have demonstrated the potent anti-tumor and anti-bacterial efficacy of the GNP-LLO(91-99) nanovaccine.
| Application | Efficacy Readout | Result | Animal Model | Reference |
| Bladder Cancer Immunotherapy | Tumor Burden Reduction | 4.7-fold reduction | Subcutaneous BC Mouse Model | [6] |
| Listeriosis Prophylactic Vaccine | Bacterial Load Reduction (CFU) | ~60% reduction in spleen | C57BL/6 Mice | [11] |
| Melanoma Immunotherapy | Immune Cell Infiltration | Increased CD4+, CD8+ T cells, B cells, and DCs in TILs | B16OVA Melanoma Mouse Model | [4][6] |
| Melanoma Immunotherapy | Suppressive Cell Reduction | Decreased MDSCs and Tregs in TILs | B16OVA Melanoma Mouse Model | [6] |
Table 3: Summary of in vivo efficacy of the GNP-LLO(91-99) nanovaccine in various preclinical models.
Experimental Protocols
Protocol 1: Synthesis of LLO(91-99) Conjugated Gold Nanoparticles (GNP-LLO(91-99))
This protocol is adapted from methodologies described for the synthesis of gold glyconanoparticles coupled with LLO(91-99).[6][10] It involves the co-functionalization with a thiol-modified LLO(91-99) peptide and a thiolated glucose ligand, followed by chemical reduction.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (0.025 M)
-
Thiol-modified LLO(91-99) peptide (e.g., with a C-terminal cysteamide)
-
Thiol-modified β-D-glucose
-
Methanol (MeOH)
-
Deionized (DI) water
-
Acetic acid (CH₃COOH)
-
Sodium borohydride (B1222165) (NaBH₄) solution (1 M, freshly prepared)
-
Dialysis membrane (3.5 kDa MWCO)
-
Lyophilizer
Procedure:
-
Ligand Solution Preparation:
-
Prepare a solution containing a mixture of the thiol-modified β-D-glucose and the thiol-modified LLO(91-99) peptide in a solvent mixture of MeOH/H₂O/CH₃COOH (3:3:1). A typical molar ratio is 9:1 (glucose:peptide) to achieve a final nanoparticle surface composition of approximately 90% glucose and 10% peptide.[10]
-
-
Gold Precursor Addition:
-
To the ligand solution, add the aqueous solution of tetrachloroauric (III) acid (0.025 M). The typical molar ratio of total thiol ligands to gold is 6:1.[10]
-
-
Reduction:
-
Vigorously stir the mixture. Add a freshly prepared aqueous solution of NaBH₄ (1 M) dropwise. The molar ratio of NaBH₄ to gold should be approximately 22:1.[10]
-
The solution will rapidly change color to a deep red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 2 hours at room temperature to ensure the reaction is complete.
-
-
Purification:
-
Transfer the nanoparticle solution to a dialysis membrane (3.5 kDa MWCO).
-
Dialyze against DI water for 48-72 hours, changing the water every 12 hours to remove unreacted reagents and byproducts.
-
-
Lyophilization:
-
Freeze the purified GNP-LLO(91-99) solution and lyophilize to obtain a dry powder.
-
Store the lyophilized product at -20°C.
-
-
Characterization:
-
Resuspend a small amount of the lyophilized product in DI water for characterization.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum to identify the surface plasmon resonance peak (expected around 525-530 nm).
-
Transmission Electron Microscopy (TEM): Deposit a drop of the solution on a TEM grid, allow it to dry, and image to determine the core size, shape, and monodispersity of the nanoparticles.[6]
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential to assess the size in solution and surface charge.
-
Quantitative NMR (qNMR): To determine the peptide loading, disperse a known mass of the lyophilized product in D₂O with a known concentration of an internal standard (e.g., TSP-d4). The ratio of peptide to GNP can be calculated from the integrals of the respective signals.[6]
-
Protocol 2: In Vitro Dendritic Cell (DC) Activation Assay
This protocol outlines the procedure to assess the ability of GNP-LLO(91-99) to activate and mature human monocyte-derived dendritic cells (MoDCs) in culture.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF and IL-4
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
GNP-LLO(91-99) nanovaccine, resuspended in sterile PBS
-
Unconjugated GNPs (as control)
-
LPS (as a positive control)
-
Fluorescently labeled antibodies for flow cytometry (anti-CD11c, anti-HLA-DR, anti-CD86, anti-MHC-I)
-
ELISA kits for human TNF-α, IL-12p70, IL-6, and IL-10
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Generation of MoDCs:
-
Isolate monocytes from PBMCs using adherence or magnetic bead separation.
-
Culture monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to differentiate them into immature MoDCs.
-
-
Stimulation of MoDCs:
-
Plate immature MoDCs at a density of 1 x 10⁶ cells/mL in fresh complete medium.
-
Add GNP-LLO(91-99) at a final concentration of 10-50 µg/mL.
-
Include control groups: untreated MoDCs, MoDCs treated with unconjugated GNPs, and MoDCs treated with LPS (100 ng/mL).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Analysis of DC Maturation by Flow Cytometry:
-
Harvest the cells and wash with cold FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against CD11c, HLA-DR (MHC-II), MHC-I, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Analyze the cells using a flow cytometer. Gate on the CD11c+ population and quantify the expression levels (MFI) and percentage of positive cells for HLA-DR, MHC-I, and CD86.
-
-
Analysis of Cytokine Production by ELISA:
-
Collect the culture supernatants from the stimulated MoDCs.
-
Centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-12p70, IL-6, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 3: In Vivo Mouse Vaccination and Challenge Study
This protocol provides a general framework for evaluating the protective efficacy of the GNP-LLO(91-99) vaccine in a mouse model of listeriosis or a tumor challenge model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
GNP-LLO(91-99) nanovaccine, resuspended in sterile saline
-
Adjuvant (e.g., Advax™) (optional, but may enhance efficacy)[11]
-
For listeriosis model: Virulent Listeria monocytogenes strain
-
For tumor model: Syngeneic tumor cells (e.g., B16-OVA or MB49 bladder cancer cells)
-
Sterile syringes and needles
-
Equipment for tissue harvesting and processing (homogenizer, etc.)
-
Materials for CFU counting or tumor volume measurement
Procedure:
-
Vaccination:
-
Administer a single dose of the GNP-LLO(91-99) nanovaccine (e.g., 50 µg per mouse) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[12]
-
If using an adjuvant, co-formulate it with the nanovaccine according to established protocols.
-
Include control groups: saline-injected mice and mice injected with unconjugated GNPs.
-
-
Challenge:
-
Listeriosis Model: 7-14 days post-vaccination, challenge the mice with a lethal or sub-lethal dose of L. monocytogenes via i.p. or intravenous (i.v.) injection.
-
Tumor Model: 7-14 days post-vaccination, inoculate the mice subcutaneously with tumor cells.
-
-
Efficacy Assessment:
-
Listeriosis Model: 3 days post-challenge, euthanize the mice and harvest spleens and livers. Homogenize the organs, perform serial dilutions, and plate on BHI agar (B569324) plates to determine the bacterial burden (CFU per organ). Calculate the percentage reduction in CFU compared to the control groups.
-
Tumor Model: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume (e.g., Volume = 0.5 x length x width²). Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
-
Immunological Analysis (Optional):
-
At a set time point post-vaccination or post-challenge, harvest spleens and/or tumor-draining lymph nodes.
-
Prepare single-cell suspensions.
-
Perform flow cytometry to analyze the percentages of different immune cell populations (CD4+ T cells, CD8+ T cells, DCs, MDSCs, Tregs).
-
Perform an ELISpot assay or intracellular cytokine staining to quantify LLO(91-99)-specific, IFN-γ-producing T cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow from synthesis to in vivo evaluation.
Signaling Pathway of DC Activation and T-Cell Priming
References
- 1. Gold nanoparticles (AuNPs) impair LPS-driven immune responses by promoting a tolerogenic-like dendritic cell phenotype with altered endosomal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Immune Response Elicited by Gold Nanoparticle- Based Nanovaccines against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]
- 4. Gold glyconanoparticles coupled to listeriolysin O 91–99 peptide serve as adjuvant therapy against melanoma - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Molecular Mechanism of Peptide-Conjugated Gold Nanoparticle Inhibiting p53-HDM2 Interaction in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold Nanoparticle-Conjugated Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. One Step Preparation of Peptide-Coated Gold Nanoparticles with Tunable Size - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pre-clinical development of Listeria-based nanovaccines as immunotherapies for solid tumours: insights from melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: LLO (91-99) Peptide as a Positive Control in Cytotoxicity Assays
Introduction
The listeriolysin O (LLO) (91-99) peptide, with the sequence GYKDGNEYI, is a well-characterized, immunodominant epitope from the bacterium Listeria monocytogenes.[1][2] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kd and elicits a potent cytotoxic T lymphocyte (CTL) response.[3][4][5] This robust and specific immune response makes the LLO (91-99) peptide an ideal positive control in a variety of cytotoxicity assays designed to measure the efficacy of CTLs. These assays are critical in immunology research and for the development of new vaccines and immunotherapies.[6]
This document provides detailed application notes and protocols for using the LLO (91-99) peptide as a positive control in three common cytotoxicity assays: the Enzyme-Linked Immunospot (ELISpot) assay, the Chromium-51 (51Cr) release assay, and the Lactate Dehydrogenase (LDH) release assay.
Principle of Action
The LLO (91-99) peptide is processed by antigen-presenting cells (APCs) and presented on their surface by MHC class I molecules.[7] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on specific CD8+ T cells (CTLs). This recognition, along with co-stimulatory signals, activates the CTLs, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, and the secretion of cytokines such as interferon-gamma (IFN-γ). These effector molecules induce apoptosis in the target cells, a process that can be quantified to determine the level of cytotoxic activity. The LLO (91-99) peptide is known to induce a strong CTL response, making it a reliable tool to validate the proper execution and responsiveness of cytotoxicity assays.[2][4]
Data Summary
The following table summarizes typical quantitative parameters for the use of LLO (91-99) peptide in various cytotoxicity assays as reported in the literature.
| Assay Type | Target Cells | Effector Cells | LLO (91-99) Peptide Concentration | Effector to Target (E:T) Ratio | Incubation Time | Readout |
| ELISpot | P815 | Splenocytes from immunized mice | 10-6 M[8] | N/A | 20 hours[1] | Number of IFN-γ secreting cells |
| 51Cr Release | 51Cr-labeled RMAS-Kd or P815 | Splenocytes or CTL lines | 10-9 M[9] | 50:1[9] | 4-6 hours[9] | Percent specific lysis |
| LDH Release | J774 | MLN and spleen cells | 5 µM[10] | Variable | 5 hours[10] | Percent cytotoxicity |
Experimental Protocols
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[11] In this context, it is used to enumerate LLO (91-99)-specific CD8+ T cells that secrete IFN-γ upon stimulation.
Materials:
-
96-well nitrocellulose-lined microplates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
LLO (91-99) peptide
-
Effector cells (e.g., splenocytes from immunized mice)
-
Complete RPMI medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human IL-2
Protocol:
-
Plate Coating: Coat the 96-well ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing: Wash the plate 6 times with sterile PBS.[1]
-
Blocking: Block the wells with complete RPMI medium containing 10% FBS for 1-2 hours at 37°C.
-
Cell Preparation:
-
APCs: Pulse P815 cells with 10-6 M of LLO (91-99) peptide for 1 hour at 37°C.[8]
-
Effector Cells: Prepare a single-cell suspension of splenocytes from mice immunized with a Listeria monocytogenes-based vaccine or other relevant immunogen.
-
-
Cell Plating: Add 1 x 105 effector cells and 1 x 105 peptide-pulsed APCs per well.[1] As a negative control, use non-pulsed APCs.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
-
Development: Add the substrate (BCIP/NBT or AEC) and monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Chromium-51 (51Cr) Release Assay
The 51Cr release assay is a classic method for measuring cell-mediated cytotoxicity.[12] It quantifies the lysis of target cells by measuring the release of radioactive 51Cr from pre-labeled target cells.
Materials:
-
51Cr (Sodium Chromate)
-
Target cells (e.g., RMAS-Kd or P815 cells)[9]
-
Effector cells (CTLs)
-
LLO (91-99) peptide
-
96-well round-bottom microtiter plates
-
Complete RPMI medium
-
Triton X-100 or other detergent
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend 5 x 106 target cells in 50 µl of medium.
-
Add 250 µCi of 51Cr and incubate for 60 minutes at 37°C.[9]
-
Wash the cells twice with complete medium to remove excess 51Cr.
-
-
Peptide Pulsing: Pulse the 51Cr-labeled target cells with 10-9 M LLO (91-99) peptide for 60 minutes at 37°C.[9]
-
Cell Plating:
-
Plate 1 x 104 peptide-pulsed target cells in 100 µl of medium per well in a 96-well round-bottom plate.[9]
-
-
Effector Cell Addition: Add effector cells in 100 µl of medium at various E:T ratios (e.g., starting at 50:1).[9]
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate at 250 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C.[9]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100-150 µl of supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the following formula:
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a non-radioactive colorimetric assay for quantifying cytotoxicity.[13][14] It measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis.[13][15]
Materials:
-
LDH Cytotoxicity Detection Kit (containing substrate mix, assay buffer, and stop solution)[13][16]
-
Target cells (e.g., J774 cells)[10]
-
Effector cells
-
LLO (91-99) peptide
-
96-well flat-bottom plate
-
Complete RPMI medium
-
Triton X-100
-
Microplate reader
Protocol:
-
Cell Preparation:
-
Target Cells: Pulse J774 cells with 5 µM LLO (91-99) peptide.[10]
-
Effector Cells: Prepare a suspension of effector cells.
-
-
Cell Plating:
-
Plate 1 x 104 peptide-pulsed target cells per well.
-
Add effector cells at various E:T ratios.
-
-
Controls:
-
Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.[10]
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 10 minutes.[14] Carefully transfer 100 µl of supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 100 µl of the reaction mixture to each well containing the supernatant.[14]
-
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[14]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)][10]
-
Visualizations
Caption: CTL activation by LLO (91-99) peptide presented on an APC.
Caption: General workflow for cytotoxicity assays using LLO (91-99).
References
- 1. ashpublications.org [ashpublications.org]
- 2. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Cytotoxic T Lymphocyte Responses Induced by DNA Immunization against Immunodominant and Subdominant Epitopes of Listeria monocytogenes Are Noncompetitive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Existing Antilisterial Immunity Does Not Inhibit the Development of a Listeria monocytogenes-Specific Primary Cytotoxic T-Lymphocyte Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. revvity.com [revvity.com]
- 13. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. takara.co.kr [takara.co.kr]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. abcam.com [abcam.com]
Application Notes and Protocols for LLO(91-99) Expression in Lactococcus lactis for Vaccination Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactococcus lactis, a Gram-positive bacterium with a long history of safe use in the food industry and "Generally Regarded As Safe" (GRAS) status, has emerged as a promising live vector for the delivery of therapeutic molecules, including vaccine antigens.[1][2] Its non-pathogenic and non-colonizing nature makes it an attractive chassis for mucosal immunization.[3][4] This document provides detailed application notes and protocols for the expression of the immunodominant peptide Listeriolysin O (LLO) 91-99 from Listeria monocytogenes in Lactococcus lactis. The LLO(91-99) epitope is a potent activator of CD8+ T cells, which are crucial for clearing intracellular pathogens and tumor cells.[5][6] The expression of this peptide in L. lactis offers a promising platform for developing vaccines against listeriosis and for cancer immunotherapy.[7][8]
This guide outlines the necessary steps for constructing recombinant L. lactis strains, expressing the LLO(91-99) peptide, and evaluating the subsequent immune response in a murine model.
Data Presentation
Table 1: Summary of Recombinant Lactococcus lactis Strains for LLO Expression
| Strain Designation | Expression System | LLO Form | Cellular Localization | Key Features | Reference |
| L. lactis NZ9000 (pNZP44:SEC-LLO) | Constitutive (P44 promoter) | Full-length LLO | Secreted | Constitutive secretion of LLO. | [5] |
| L. lactis NZ9000 (pNZPnisA:CYTO-LLO) | Inducible (Nisin, PnisA promoter) | Full-length LLO | Cytoplasmic | Nisin-inducible intracellular expression of LLO. | [5][9] |
| L. lactis NZ9000 (pNZPnisA:SEC-LLO) | Inducible (Nisin, PnisA promoter) | Full-length LLO | Secreted | Nisin-inducible secretion of LLO. | [5] |
| L. lactis MG1363 ΔpyrG (P23:SEC-LLO) | Constitutive (P23 promoter) | Full-length LLO | Secreted | Chromosomally integrated LLO expression, cytidine (B196190) auxotroph for biological containment. | [3][6] |
Table 2: Immunological Outcomes of Vaccination with Recombinant L. lactis Expressing LLO(91-99) in a Murine Model
| L. lactis Strain | Immunization Route | Adjuvant | LLO(91-99)-Specific IFN-γ Secreting Cells (Spots per 10^6 Splenocytes) | Protection against L. monocytogenes Challenge | Reference |
| L. lactis NZ9000 (pNZPnisA:SEC-LLO) | Intraperitoneal | None | ~150 | Significant protection | [5] |
| L. lactis NZ9000 (pNZPnisA:CYTO-LLO) | Intraperitoneal | None | ~100 | Moderate protection | [5] |
| L. lactis NZ9000 (pNZP44:SEC-LLO) | Intraperitoneal | None | ~80 | Moderate protection | [5] |
| L. lactis MG1363 ΔpyrG (P23:SEC-LLO) | Intraperitoneal | None | Significant increase vs. control | Significant protection | [3][6] |
| L. lactis expressing LLO | Oral | None | Not detected | No significant protection | [5] |
Experimental Protocols
Protocol 1: Construction of Recombinant Lactococcus lactis Expressing LLO(91-99)
This protocol describes the general steps for cloning the gene encoding the LLO(91-99) peptide into a Lactococcus lactis expression vector and transforming it into a suitable L. lactis strain. Here, we will focus on the nisin-inducible expression system (NICE), which allows for controlled protein production.[10][11][12]
1.1. Vector Construction:
-
Gene Synthesis and Codon Optimization: Synthesize the DNA sequence encoding the LLO(91-99) peptide (GYKDGNEYI). For optimal expression in L. lactis, the codon usage of the gene should be adapted to that of L. lactis.
-
Inclusion of a Secretion Signal (Optional): To secrete the LLO(91-99) peptide, fuse the gene sequence downstream of a lactococcal secretion signal, such as the signal peptide of the Usp45 protein (SPusp45).
-
Cloning into Expression Vector: Ligate the synthesized gene (with or without the secretion signal) into a nisin-inducible expression vector, such as pNZ8148, downstream of the nisA promoter. This vector contains the necessary elements for replication in both E. coli (for cloning purposes) and L. lactis, as well as a chloramphenicol (B1208) resistance gene for selection.
-
Transformation into E. coli: Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α, and select for transformants on LB agar (B569324) plates containing chloramphenicol (10 µg/mL).
-
Plasmid Verification: Isolate plasmid DNA from the transformants and verify the correct insertion of the LLO(91-99) gene by restriction digestion and DNA sequencing.
1.2. Transformation of Lactococcus lactis:
-
Preparation of Electrocompetent L. lactis:
-
Inoculate 5 mL of M17 broth supplemented with 0.5% glucose (GM17) with L. lactis NZ9000 and incubate overnight at 30°C without shaking.
-
The next day, inoculate 100 mL of GM17 broth containing 0.5 M sucrose (B13894) and 2.5% glycine (B1666218) with the overnight culture.
-
Incubate at 30°C until the OD600 reaches 0.2-0.3.
-
Chill the culture on ice for 10 minutes and harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold electroporation buffer (0.5 M sucrose, 10% glycerol).
-
Resuspend the final pellet in 1 mL of electroporation buffer. The cells are now ready for electroporation.
-
-
Electroporation:
-
Mix 1 µL of the purified plasmid DNA (containing the LLO(91-99) gene) with 40 µL of the electrocompetent L. lactis cells.
-
Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Deliver a single electrical pulse (e.g., 2.0 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of GM17 medium supplemented with 0.5 M sucrose, 20 mM MgCl₂, and 2 mM CaCl₂.
-
Incubate at 30°C for 2 hours to allow for the expression of the antibiotic resistance gene.
-
-
Selection of Recombinant L. lactis:
-
Plate the cell suspension on GM17 agar plates containing 10 µg/mL chloramphenicol.
-
Incubate the plates at 30°C for 48 hours.
-
Colonies that appear on the selective plates are putative recombinant L. lactis clones.
-
Protocol 2: Nisin-Inducible Expression and Verification of LLO(91-99)
This protocol details the induction of LLO(91-99) expression in the recombinant L. lactis strain and its subsequent detection.
2.1. Nisin Induction:
-
Inoculate 10 mL of GM17 broth containing 10 µg/mL chloramphenicol with a single colony of the recombinant L. lactis strain.
-
Incubate overnight at 30°C without shaking.
-
The next day, dilute the overnight culture 1:20 in fresh GM17 broth with chloramphenicol.
-
Incubate at 30°C until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding nisin to a final concentration of 10 ng/mL.[13]
-
Continue to incubate the culture for 3-4 hours at 30°C.
2.2. Cell Fractionation and Protein Extraction:
-
For Secreted LLO(91-99):
-
Centrifuge the induced culture at 8,000 x g for 10 minutes at 4°C to pellet the cells.
-
The supernatant contains the secreted proteins.
-
-
For Cytoplasmic LLO(91-99):
-
Harvest the cells from the induced culture by centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with sterile PBS.
-
Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, with protease inhibitors).
-
Disrupt the cells by sonication or using a bead beater.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant contains the cytoplasmic proteins.
-
2.3. Western Blot Analysis:
-
Protein Quantification: Determine the protein concentration of the prepared fractions using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE: Separate the protein samples (20-30 µg per lane) on a Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the LLO(91-99) peptide or a tag fused to the peptide overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
Protocol 3: Murine Immunization and Evaluation of Immune Response
This protocol describes the immunization of mice with the recombinant L. lactis expressing LLO(91-99) and the subsequent analysis of the T-cell response.
3.1. Immunization Protocol:
-
Bacterial Preparation:
-
Culture the recombinant L. lactis strain as described in Protocol 2.1.
-
Harvest the cells by centrifugation and wash them twice with sterile PBS.
-
Resuspend the bacterial pellet in sterile PBS to the desired concentration for immunization.
-
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Immunization Route:
-
Intraperitoneal (IP) Injection: Inject each mouse with 1 x 10^7 to 1 x 10^9 Colony Forming Units (CFU) of the recombinant L. lactis in a volume of 100-200 µL. Administer booster immunizations at 2-week intervals.[5]
-
Oral Gavage: Administer 1 x 10^9 to 1 x 10^10 CFU of the recombinant L. lactis in a volume of 100 µL. A neutralizing buffer (e.g., 1.5% sodium bicarbonate) can be given prior to the bacterial suspension to neutralize stomach acid.[1][14] Booster immunizations can be given on consecutive days and repeated after a 2-week interval.[14]
-
-
Control Groups: Include a group of mice receiving the empty L. lactis vector and a PBS control group.
3.2. ELISpot Assay for IFN-γ Secretion:
This assay is used to quantify the number of LLO(91-99)-specific, IFN-γ-secreting T cells in the spleens of immunized mice.[6][15]
-
Splenocyte Isolation:
-
One week after the final booster, euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions by gently dissociating the spleens through a 70 µm cell strainer.
-
Lyse the red blood cells using a lysis buffer (e.g., ACK lysis buffer).
-
Wash the splenocytes with RPMI-1640 medium and resuspend them in complete RPMI-1640 (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
ELISpot Procedure:
-
Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block it with complete RPMI-1640 for 2 hours at 37°C.
-
Add 2 x 10^5 to 5 x 10^5 splenocytes to each well.
-
Stimulate the cells with the LLO(91-99) peptide (10 µg/mL). Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
Stop the reaction by washing with distilled water once spots have developed.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Visualizations
Experimental Workflow
References
- 1. Oral Immunization of Mice with Cell Extracts from Recombinant Lactococcus lactis Expressing SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Protein Expression in Lactococcus lactis | Springer Nature Experiments [experiments.springernature.com]
- 3. Efficacy of a Lactococcus lactis ΔpyrG vaccine delivery platform expressing chromosomally integrated hly from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eppendorf.com [eppendorf.com]
- 5. Intranasal Immunization with Recombinant Lactococcus lactis Secreting Murine Interleukin-12 Enhances Antigen-Specific Th1 Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral immunization with Lactococcus lactis secreting attenuated recombinant staphylococcal enterotoxin B induces a protective immune response in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intactgenomics.com [intactgenomics.com]
- 9. Nisin inducible production of listeriolysin O in Lactococcus lactis NZ9000 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Controlled gene expression systems for Lactococcus lactis with the food-grade inducer nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Lactococcus lactis encoding fluorescent proteins, GFP, mCherry and iRFP regulated by the nisin-controlled gene expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral immunization of mice with recombinant Lactococcus lactis expressing porcine transmissible gastroenteritis virus spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Retroviral Transduction of Dendritic Cells with LLO (91-99) Minigene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the retroviral transduction of dendritic cells (DCs) with a minigene encoding the listeriolysin O (LLO) 91-99 epitope. This method is a powerful tool for inducing potent cytotoxic T lymphocyte (CTL) responses, offering a promising strategy for the development of vaccines against intracellular pathogens and cancer immunotherapies.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) and are central to initiating adaptive immune responses.[1] Genetically engineering DCs to express specific tumor-associated antigens or pathogen-derived epitopes can enhance their ability to prime robust and targeted T-cell immunity.[1] Retroviral vectors are an effective tool for stable gene integration into the host cell genome, allowing for long-term expression of the transduced gene.[2]
This protocol focuses on the transduction of bone marrow-derived DCs with a retroviral vector carrying the minigene for LLO 91-99, a dominant CTL epitope from Listeria monocytogenes.[1][3] DCs expressing this epitope can effectively process and present the LLO 91-99 peptide via the MHC class I pathway, leading to the activation of specific CD8+ T cells.[1] Such engineered DCs have been shown to generate peptide-specific CD8+ T cells with cytotoxic activity and the ability to produce IFN-γ, ultimately leading to protective immunity against L. monocytogenes infection in murine models.[1][3]
Data Presentation
Table 1: Transduction Efficiency of Bone Marrow-Derived Dendritic Cells
| Vector Construct | Transduction Method | Marker Gene | Transduction Efficiency (%) | Reference |
| LLO91-EGFP | Centrifugal Enhancement | EGFP | ~34% | [1] |
| EGFP (Control) | Centrifugal Enhancement | EGFP | ~34% | [1] |
| MSCV-based retrovirus | Spin infection | GFP | ~60% | [4] |
| pBabe-based retrovirus | Spin infection | GFP | ~30% | [4] |
EGFP: Enhanced Green Fluorescent Protein; MSCV: Murine Stem Cell Virus. Transduction efficiency was determined by flow cytometry based on marker gene expression.[1][4]
Table 2: Functional Activity of LLO (91-99) Transduced Dendritic Cells
| Immunization Group | In Vitro Stimulation | IFN-γ Production (pg/mL) | CTL Lysis (%) at E:T Ratio 50:1 | Reference |
| LLO91-transduced DCs | LLO 91-99 peptide | ~1500 | ~40% | [1] |
| LLO91-pulsed DCs | LLO 91-99 peptide | ~750 | ~20% | [1] |
| EGFP-transduced DCs (Control) | LLO 91-99 peptide | < 200 | < 5% | [1] |
CTL: Cytotoxic T Lymphocyte; E:T: Effector to Target ratio. IFN-γ production was measured by ELISA from the supernatant of stimulated splenocytes from immunized mice. CTL activity was assessed against LLO 91-99 peptide-pulsed target cells.[1]
Experimental Protocols
Protocol 1: Retrovirus Production
This protocol describes the generation of retroviral particles using a transient transfection method in a packaging cell line, such as Phoenix-Eco or HEK293T.[5][6]
Materials:
-
Phoenix-Eco or HEK293T packaging cell line
-
Retroviral vector encoding LLO (91-99) minigene and a marker gene (e.g., EGFP)
-
Packaging plasmids (e.g., pGag/Pol, pEnv) if using a multi-plasmid system[6]
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine[5]
-
Transfection reagent (e.g., Calcium Phosphate, PEI, or commercial lipid-based reagents)[6][7]
-
Opti-MEM
-
0.45 µm syringe filter[6]
Procedure:
-
Cell Plating: The day before transfection, seed 2.5 x 10^6 Phoenix-Eco or HEK293T cells in a 10 cm culture dish. Cells should be approximately 60-70% confluent at the time of transfection.[5][6]
-
Transfection Mix Preparation (Calcium Phosphate Method): a. In a sterile tube, mix 20 µg of the retroviral vector plasmid with 50 µL of 2.5 M CaCl2 and bring the total volume to 500 µL with sterile water.[5] b. While vortexing, slowly add 500 µL of 2x HBS solution dropwise.[5] c. Incubate the mixture at room temperature for 30 minutes.
-
Transfection: Add the transfection mixture dropwise to the packaging cells. Gently swirl the dish to ensure even distribution.[6]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: After 16-24 hours, replace the medium with 9 mL of fresh, pre-warmed complete DMEM.
-
Virus Harvest: a. At 48 hours post-transfection, collect the viral supernatant. b. Filter the supernatant through a 0.45 µm filter to remove cellular debris.[5] c. A second harvest can be performed at 72 hours post-transfection. d. The viral supernatant can be used immediately or stored at -80°C.
Protocol 2: Generation and Transduction of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the isolation of bone marrow cells from mice and their differentiation into DCs, followed by retroviral transduction.[1][8]
Materials:
-
BALB/c mice (8-14 weeks old)[1]
-
RPMI-1640 medium with 10% FBS, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)
-
Recombinant murine Interleukin-4 (IL-4) (10 ng/mL)
-
Retroviral supernatant (from Protocol 1)
Procedure:
-
Isolation of Bone Marrow Cells: a. Euthanize mice and sterilize the hind limbs with 70% ethanol. b. Dissect the femur and tibia, removing all muscle tissue.[8] c. Flush the bone marrow from both ends of the bones using a syringe with RPMI-1640.[8] d. Create a single-cell suspension by passing the marrow through a 70 µm cell strainer. e. Lyse red blood cells using ACK lysis buffer.
-
Differentiation of BMDCs: a. Plate the bone marrow cells at 2 x 10^6 cells/mL in complete RPMI supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.[1] b. Culture the cells at 37°C in a 5% CO2 incubator. c. On day 2, gently remove non-adherent cells and add fresh complete medium with GM-CSF and IL-4.
-
Retroviral Transduction (Centrifugal Enhancement): a. On days 2, 3, and 4 of culture, aspirate the culture medium and replace it with retroviral supernatant containing 4-8 µg/mL Polybrene and supplemented with GM-CSF and IL-4.[1] b. Centrifuge the culture plates at 2,500 x g for 2 hours at 32°C.[1] c. After centrifugation, replace the viral supernatant with fresh complete medium containing GM-CSF and IL-4.
-
Culture of Transduced DCs: a. Continue to culture the cells. On day 7, the loosely adherent and floating cells are harvested as immature DCs.
Protocol 3: Assessment of Transduction Efficiency
This protocol uses flow cytometry to determine the percentage of successfully transduced DCs based on the expression of a fluorescent marker gene.[1]
Materials:
-
Transduced and non-transduced (control) DCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the transduced DCs on day 7 of culture.
-
Staining: Wash the cells with FACS buffer. If desired, stain for DC surface markers (e.g., CD11c).
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Analyze the cells on a flow cytometer, gating on the live cell population. c. Determine the percentage of cells expressing the fluorescent marker (e.g., EGFP) in the transduced population compared to the non-transduced control.[1]
Protocol 4: In Vitro T-Cell Activation Assay
This protocol assesses the ability of LLO (91-99)-transduced DCs to stimulate IFN-γ production from splenocytes of immunized mice.[1]
Materials:
-
Splenocytes from mice immunized with transduced DCs
-
LLO 91-99 peptide (1 µM)
-
Complete RPMI medium
-
IFN-γ ELISA kit
Procedure:
-
Immunization: Inject mice intravenously with 1 x 10^6 transduced DCs.
-
Splenocyte Isolation: Eight weeks after the final immunization, harvest spleens from the mice and prepare a single-cell suspension.[1]
-
Co-culture: a. Plate splenocytes at 2 x 10^6 cells/mL in a 24-well plate. b. Stimulate the cells with 1 µM of the LLO 91-99 peptide. c. Culture for 5 days at 37°C in a 5% CO2 incubator.[1]
-
IFN-γ Measurement: a. Collect the culture supernatants. b. Measure the concentration of IFN-γ using a sandwich ELISA according to the manufacturer's instructions.[1]
Visualizations
Caption: Experimental workflow for generating and testing LLO(91-99)-transduced DCs.
Caption: MHC class I antigen presentation pathway for retrovirally delivered LLO(91-99).
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. Retroviral Transduction of Murine and Human Hematopoietic Progenitors and Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. bcm.edu [bcm.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. bioinnovatise.com [bioinnovatise.com]
- 7. Protocol to produce high-titer retrovirus for transduction of mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manuals.cellecta.com [manuals.cellecta.com]
Application Notes: LLO (91-99) Peptide in Anti-Tumor Immunity
Introduction to LLO (91-99) Peptide and its Role in Anti-Tumor Immunity
The listeriolysin O (LLO) 91-99 peptide (Sequence: GYKDGNEYI) is an immunodominant epitope derived from the pore-forming toxin listeriolysin O of the intracellular bacterium Listeria monocytogenes.[1][2] This peptide is presented by the MHC class I molecule H-2Kd and elicits a potent CD8+ T cell response.[1][3] The robust immunogenicity of the LLO (91-99) peptide has been harnessed for the development of novel anti-tumor immunotherapies.[1][4] When utilized in cancer vaccines, the LLO (91-99) peptide can stimulate strong cytotoxic T lymphocyte (CTL) responses, which are crucial for recognizing and eliminating cancer cells.[4][5] Studies have demonstrated its efficacy in various cancer models, including melanoma and bladder cancer, both as a standalone therapy and in combination with other immunotherapies like checkpoint inhibitors.[6][7][8] The peptide's ability to act as a powerful adjuvant and to induce a Th1-biased immune response makes it a promising candidate for cancer vaccine development.[6][9]
Key Applications and Findings
The LLO (91-99) peptide has been incorporated into several vaccine platforms to enhance anti-tumor immunity.
Dendritic Cell (DC) Based Vaccines:
Dendritic cells are potent antigen-presenting cells (APCs) that can be loaded ex vivo with tumor-associated antigens to create personalized cancer vaccines. Loading DCs with the LLO (91-99) peptide has been shown to induce robust anti-tumor responses.[4][6] These DC-LLO(91-99) vaccines have demonstrated exceptional antineoplastic activity in pre-clinical models of metastatic melanoma, leading to a significant reduction in tumor size, prevention of lung metastasis, and enhanced survival.[4][6] The mechanism of action involves the expansion of LLO(91-99)-specific CD8+ T cells, which in turn helps in the expansion of melanoma-specific CD8+ T cells, leading to an increase in tumor-infiltrating lymphocytes with a cytotoxic phenotype.[4][6] Furthermore, these vaccines can revert immune tolerance by decreasing the population of regulatory T cells (Tregs) within the tumor microenvironment.[4][6]
Gold Nanoparticle (GNP) Based Vaccines:
To improve the delivery and efficacy of the LLO (91-99) peptide, nanotechnology-based platforms have been developed. Gold glyconanoparticles coupled to the LLO (91-99) peptide (GNP-LLO(91-99)) have emerged as a promising approach.[7][9][10] These nanovaccines have shown dual anti-tumor activities by inhibiting tumor growth and migration, and by acting as an adjuvant to recruit and activate DCs.[9][11] In pre-clinical models of melanoma and bladder cancer, a single dose of GNP-LLO(91-99) nanovaccines significantly reduced the tumor burden.[7] The nanovaccine promotes a Th1-type immune response, increases the infiltration of CD4+ and CD8+ T cells into the tumor, and reduces the levels of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and Tregs.[7][12]
Combination Therapies:
The efficacy of LLO (91-99) peptide-based vaccines can be further enhanced when used in combination with other immunotherapies, such as immune checkpoint inhibitors.[8] Studies have shown that GNP-LLO(91-99) nanovaccines synergize with anti-PD-1 and anti-CTLA-4 antibodies, leading to complete tumor regression and improved survival rates in melanoma models.[8][10] This combination therapy not only potentiates the anti-tumor immune response but also helps in overcoming the resistance to checkpoint inhibitors.
Summary of Immunological Responses
The anti-tumor effects of LLO (91-99) peptide-based immunotherapies are mediated by a multifaceted immune response:
-
Activation of Innate Immunity: LLO (91-99) containing vaccines activate DCs, leading to their maturation and enhanced antigen presentation capabilities, characterized by the upregulation of MHC class I and II molecules and co-stimulatory molecules like CD86.[6][7]
-
Induction of Potent T Cell Responses: A hallmark of LLO (91-99) based vaccines is the induction of a strong, antigen-specific CD8+ T cell response, leading to the generation of cytotoxic T lymphocytes that can directly kill tumor cells.[4][5]
-
Modulation of the Tumor Microenvironment: These therapies can alter the immunosuppressive tumor microenvironment by reducing the infiltration of Tregs and MDSCs, while increasing the presence of effector T cells.[7][10][12]
-
Th1-Biased Cytokine Production: The immune response is skewed towards a Th1 phenotype, with increased production of pro-inflammatory cytokines such as IFN-γ and IL-12, which are crucial for anti-tumor immunity.[6][7]
Quantitative Data Summary
Table 1: Efficacy of LLO (91-99) Peptide-Based Therapies in Pre-clinical Tumor Models
| Therapy | Tumor Model | Key Efficacy Metrics | Outcome | Reference |
| DC-LLO(91-99) Vaccine | B16OVA Melanoma | Tumor Size Reduction, Metastasis Prevention, Survival | Clear reduction of metastatic melanoma size and adhesion, prevention of lung metastasis, enhanced survival. | [4][6] |
| GNP-LLO(91-99) Nanovaccine | MB-49 Bladder Cancer | Tumor Burden Reduction | A single dose reduced tumor burden 4.7-fold. | [7] |
| GNP-LLO(91-99) Nanovaccine | B16.F10 Melanoma | Tumor Volume Reduction | A single dose reduced tumor volume 5-fold. | [7] |
| GNP-LLO(91-99) + anti-PD-1 | B16OVA Melanoma | Tumor Remission, Survival Rate | Combination therapy resulted in complete tumor remission and 100% survival rate. | |
| GNP-LLO(91-99) + anti-CTLA-4 | B16OVA Melanoma | Tumor Regression, Survival Rate | Combination had a benefit on tumor regression and resulted in an 85% survival rate at 23 days. |
Table 2: Immunomodulatory Effects of LLO (91-99) Peptide-Based Vaccines on Immune Cell Populations
| Therapy | Model System | Immune Cell Population | Change | Reference |
| DC-LLO(91-99) Vaccine | B16OVA Melanoma Model | CD4+CD25high Regulatory T cells (Tregs) | Decrease | [4][6] |
| DC-LLO(91-99) Vaccine | B16OVA Melanoma Model | Tumor-Infiltrating Lymphocytes (Cytotoxic Phenotype) | High numbers | [4][6] |
| GNP-LLO(91-99) Nanovaccine | Bladder Cancer Model | CD4+ and CD8+ T cells, B cells, Dendritic Cells (in tumor) | Increased percentages | [7] |
| GNP-LLO(91-99) Nanovaccine | Bladder Cancer Model | Myeloid-Derived Suppressor Cells (MDSC) and Tregs (in tumor) | Reduced levels | [7] |
| DC-LLO(91-99) Vaccine | B16OVA Melanoma Model | NK cells (CD3-CD49b+), CD8α+ DCs, CD11b+ Macrophages (in spleen) | High percentages | [4][6] |
Table 3: Cytokine Responses Induced by LLO (91-99) Peptide-Based Immunotherapies
| Therapy | Model System/Cell Type | Cytokine | Change | Reference |
| DC-LLO(91-99) Vaccine | B16OVA Melanoma Model | IFN-γ, IL-12 | High levels | [6] |
| GNP-LLO(91-99) Nanovaccine | Human Monocyte-Derived Dendritic Cells (MoDCs) | IL-12p70, TNF-α | High levels released, promoting a Th1 cytokine pattern. | [13] |
| LLO(91-99) Minigene-Transduced DCs | Murine Model (in vivo) | IFN-γ | Significantly higher levels produced by splenocytes upon peptide stimulation. | [5] |
| GNP-GAPDH(1-22) and GNP-LLO(91-99) Nanovaccines | Murine Microglia | IL-6 | Significantly reduced | [14] |
Experimental Protocols
Protocol 1: Preparation of Dendritic Cells Loaded with LLO (91-99) Peptide (DC-LLO(91-99))
This protocol is adapted from studies using DC-based vaccines for melanoma.[4][6]
-
Isolation of Bone Marrow Precursors:
-
Euthanize BALB/c mice and isolate femur and tibia from the hind legs.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a cell strainer.
-
-
Differentiation of Dendritic Cells:
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 20 ng/mL IL-4.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, replace half of the medium with fresh medium containing cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
-
-
Peptide Loading and Maturation of DCs:
-
Resuspend the immature DCs at a concentration of 1 x 106 cells/mL.
-
Add the LLO (91-99) peptide to the cell suspension at a final concentration of 10 µg/mL.
-
Incubate for 2 hours at 37°C to allow for peptide loading.
-
Induce DC maturation by adding a maturation stimulus, such as 1 µg/mL of lipopolysaccharide (LPS), and incubate for another 18-24 hours.
-
-
Harvesting and Preparation for Vaccination:
-
Harvest the mature, peptide-loaded DCs.
-
Wash the cells three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 106 cells in 100 µL for intravenous injection).
-
Protocol 2: In Vivo Murine Melanoma Model for Testing LLO (91-99) Based Vaccines
This protocol is based on studies using the B16OVA melanoma model.[4][6]
-
Cell Line and Animal Strain:
-
Use the B16OVA murine melanoma cell line, which expresses chicken ovalbumin.
-
Use C57BL/6 mice (6-8 weeks old).
-
-
Vaccination Schedule:
-
Administer a single dose of the DC-LLO(91-99) vaccine (e.g., 1 x 106 cells) intravenously into the tail vein of the mice.
-
Allow 7 days for the immune response to develop.
-
-
Tumor Challenge:
-
After 7 days of vaccination, subcutaneously transplant 1 x 105 B16OVA melanoma cells into the flank of the mice.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a caliper. Calculate tumor volume using the formula: (length x width2) / 2.
-
Monitor the survival of the mice.
-
At the end of the experiment (e.g., day 14 post-tumor transplantation), euthanize the mice and harvest tumors, spleens, and lungs for further analysis (e.g., flow cytometry, histology).
-
Protocol 3: Preparation of Gold Glyconanoparticles Coupled to LLO (91-99) Peptide (GNP-LLO(91-99))
This protocol is a generalized representation based on the description of GNP-LLO(91-99) nanovaccines.[7][8][9]
-
Synthesis of Gold Nanoparticles (GNPs):
-
Synthesize GNPs of a controlled size (e.g., 2-5 nm) using a standard citrate (B86180) reduction method or other established protocols.
-
-
Functionalization of GNPs:
-
Functionalize the surface of the GNPs with a linker molecule that can bind to both the peptide and a glycan ligand (e.g., β-D-glucose). This often involves thiol chemistry for binding to the gold surface.
-
-
Coupling of LLO (91-99) Peptide and Glycan:
-
Conjugate the LLO (91-99) peptide and the glycan (e.g., β-D-glucose) to the functionalized GNPs. The peptide can be synthesized with a terminal cysteine for covalent attachment to the GNP surface.
-
-
Purification and Characterization:
-
Purify the GNP-LLO(91-99) conjugates from unreacted components using methods like centrifugation or dialysis.
-
Characterize the nanovaccines for size, charge, peptide loading efficiency, and stability using techniques such as dynamic light scattering (DLS), zeta potential measurement, and transmission electron microscopy (TEM).
-
-
Preparation for In Vivo Administration:
-
Resuspend the purified GNP-LLO(91-99) nanovaccines in a sterile, biocompatible buffer (e.g., PBS) at the desired concentration (e.g., 50 µ g/mouse for intravenous injection).
-
Protocol 4: IFN-γ ELISPOT Assay for Antigen-Specific T Cell Responses
This protocol is a standard method for detecting cytokine-secreting cells.[15][16][17]
-
Plate Preparation:
-
Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Block the plate with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add 2 x 105 to 5 x 105 splenocytes per well.
-
Stimulate the cells by adding the LLO (91-99) peptide at a final concentration of 1-10 µg/mL.
-
Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection of IFN-γ Secretion:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution (e.g., BCIP/NBT) to develop the spots.
-
-
Analysis:
-
Stop the reaction by washing with water once the spots are visible.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
Visualizations
Diagram 1: Proposed Mechanism of DC-LLO(91-99) Vaccine in Anti-Tumor Immunity
References
- 1. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LLO 91-99 (H-2 Kd) | 5 mg | EP07863_5 [peptides.de]
- 3. tandfonline.com [tandfonline.com]
- 4. Exceptional antineoplastic activity of a dendritic-cell-targeted vaccine loaded with a Listeria peptide proposed against metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Gold glyconanoparticles coupled to listeriolysin O 91–99 peptide serve as adjuvant therapy against melanoma - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Clinical Experience and Recent Advances in the Development of Listeria-Based Tumor Immunotherapies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunotherapies to Nano-Immunotherapies: Advances in Immune Targeting in Bladder Cancer [auo.asmepress.com]
- 13. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Pre-clinical Evaluation of GNP-LLO (91-99) Nanovaccines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold glyconanoparticles (GNP) loaded with the 91-99 peptide of the bacterial toxin Listeriolysin O (LLO) from Listeria monocytogenes have emerged as a promising nanovaccine platform for cancer immunotherapy.[1][2] This novel approach leverages the immunogenic properties of the LLO peptide to stimulate a robust anti-tumor immune response. Pre-clinical studies have demonstrated the efficacy of GNP-LLO (91-99) nanovaccines in various cancer models, including melanoma and bladder cancer, both as a monotherapy and in combination with checkpoint inhibitors.[3][4] These nanovaccines have been shown to modulate the tumor microenvironment, enhance cytotoxic T cell infiltration, and induce immunogenic cell death.[5][6]
This document provides detailed application notes and protocols for the pre-clinical evaluation of GNP-LLO (91-99) nanovaccines, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
Nanoparticle Characterization and Peptide Loading
| Parameter | Value | Reference |
| Peptide Loading (LLO 91-99) | 8.9 µg / 0.182 mg of GNPs | [7] |
| Peptide Loading (GAPDH 1-22) | 10.6 µg / 0.234 mg of GNPs | [7] |
In Vivo Efficacy in Murine Cancer Models
| Cancer Model | Treatment | Tumor Volume Reduction | Key Immune Response | Reference |
| B16.F10 Melanoma | Single dose of GNP-LLO (91-99) | 5-fold | Shift to Th1 cytokine profile (increased IFN-γ, TNF-α, IL-12; decreased IL-6, IL-10) | [4][8] |
| MB-49 Bladder Cancer | Single dose of GNP-LLO (91-99) | 4.7-fold | Increased CD4+ and CD8+ T cells, B cells, and functional antigen-presenting DCs; Reduced MDSCs and Tregs | [5][8] |
Immunomodulatory Effects on Human and Murine Cells
| Cell Type | Treatment | Key Outcome | Reference |
| Human Monocyte-Derived Dendritic Cells (MoDCs) from healthy donors and cancer patients | GNP-LLO (91-99) | 3-fold increase in MHC-I and MHC-II expression; 5-fold increase in CD86 expression | [8] |
| Murine Bladder (MB-49) and Melanoma (B16.F10) tumor cell lines | Supernatants from GNP-LLO (91-99) treated MoDCs | Induction of immunogenic apoptosis | [5] |
| Tumor-Infiltrating Lymphocytes (Bladder Cancer Model) | GNP-LLO (91-99) | Increased percentages of CD4+ and CD8+ T cells, B cells, and functional antigen-presenting DCs; Reduced levels of myeloid-derived suppressor cells (MDSC) and suppressor T cells (Treg) | [3][5] |
Experimental Protocols
Synthesis and Characterization of GNP-LLO (91-99) Nanovaccines
This protocol outlines the general steps for the synthesis and characterization of GNP-LLO (91-99) nanovaccines.
Materials:
-
Gold (III) chloride solution
-
Reducing agent (e.g., sodium citrate)
-
Thiol-modified LLO (91-99) peptide (Sequence: GYKDGNEYI)
-
Thiol-modified β-D-glucose ligand
-
Phosphate-buffered saline (PBS)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Gold Nanoparticle Synthesis: Synthesize gold nanoparticles by the reduction of a gold (III) chloride solution. The size of the GNPs can be controlled by adjusting the ratio of the gold salt to the reducing agent.
-
Ligand Exchange Reaction: Incubate the synthesized GNPs with a solution containing the thiol-modified LLO (91-99) peptide and a thiol-modified β-D-glucose ligand. The thiol groups will spontaneously bind to the gold surface.
-
Purification: Purify the GNP-LLO (91-99) nanovaccines from unbound peptides and ligands using centrifugation and washing steps with PBS.
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanovaccines using DLS.
-
Morphology: Visualize the size and shape of the nanovaccines using TEM.
-
Peptide Loading: Quantify the amount of LLO (91-99) peptide conjugated to the GNPs using 1H NMR analysis.[7]
-
In Vitro Evaluation of Nanovaccine Adjuvant Properties
This protocol describes how to assess the ability of GNP-LLO (91-99) nanovaccines to activate dendritic cells (DCs).
Materials:
-
Monocyte-derived dendritic cells (MoDCs) from healthy donors or cancer patients
-
GNP-LLO (91-99) nanovaccines
-
Control GNPs (without peptide)
-
LLO (91-99) peptide alone
-
Saline solution
-
Cell culture medium (e.g., RPMI-1640)
-
Fluorescently labeled antibodies against MHC-I, MHC-II, and CD86
-
Flow cytometer
-
ELISA kits for Th1 (IFN-γ, TNF-α, IL-12p70) and Th2 (IL-6, IL-10) cytokines
Procedure:
-
Cell Culture: Culture MoDCs in appropriate cell culture medium.
-
Treatment: Treat the MoDCs with GNP-LLO (91-99) nanovaccines, control GNPs, LLO (91-99) peptide alone, or saline for 24-48 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain them with fluorescently labeled antibodies against MHC-I, MHC-II, and CD86.
-
Analyze the expression levels of these markers using a flow cytometer to assess DC maturation and activation.
-
-
Cytokine Analysis:
In Vivo Anti-Tumor Efficacy Studies in a Murine Model
This protocol details the steps to evaluate the anti-tumor efficacy of GNP-LLO (91-99) nanovaccines in a subcutaneous tumor model.
Materials:
-
C57BL/6 mice
-
Murine bladder cancer (MB-49) or melanoma (B16.F10) cell lines
-
GNP-LLO (91-99) nanovaccines
-
Control GNPs
-
Saline solution
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping (CD4, CD8, CD11c, Gr-1, FoxP3, etc.)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MB-49 or B16.F10 cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 400–500 mm³).[8]
-
Treatment: Once tumors are established, intravenously administer a single dose of GNP-LLO (91-99) nanovaccines (e.g., 50 µ g/mouse ), control GNPs, or saline.[8]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At a predetermined endpoint (e.g., 7, 14, or 23 days post-treatment), sacrifice the mice and collect tumors and spleens.[8]
-
Immune Cell Analysis:
-
Prepare single-cell suspensions from the tumors and spleens.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, DCs, MDSCs, Tregs) by flow cytometry.
-
Visualizations
Caption: Experimental workflow for the pre-clinical evaluation of GNP-LLO (91-99) nanovaccines.
Caption: Proposed mechanism of action for GNP-LLO (91-99) nanovaccine immunotherapy.
References
- 1. Pre-clinical development of Listeria-based nanovaccines as immunotherapies for solid tumours: insights from melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]
- 3. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors [reunir.unir.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Immunotherapies to Nano-Immunotherapies: Advances in Immune Targeting in Bladder Cancer [auo.asmepress.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LLO (91-99) Peptide Stimulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing a low Cytotoxic T Lymphocyte (CTL) response upon stimulation with the LLO (91-99) peptide.
Troubleshooting Guide: Low CTL Response
A low or absent CTL response to LLO (91-99) peptide stimulation can be attributed to several factors, ranging from suboptimal experimental conditions to issues with the reagents or cells themselves. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: No or Very Few Spots/Positive Cells Detected in ELISpot or Intracellular Cytokine Staining (ICS)
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | The concentration of the LLO (91-99) peptide is critical for effective T-cell stimulation. Titrate the peptide concentration to determine the optimal dose for your specific cell type and experimental conditions. A common starting concentration is 1-10 µg/mL.[1] |
| Poor Cell Viability or Function | Ensure high viability of peripheral blood mononuclear cells (PBMCs) or splenocytes, both fresh and cryopreserved.[2] A high number of dead cells can lead to high background and a lack of a specific response.[3] Assess cell viability before and after the experiment. If using cryopreserved cells, allow for a resting period after thawing. |
| Insufficient Number of Antigen-Specific T-Cells | The frequency of LLO (91-99)-specific T-cells in your sample may be very low.[4] Increase the number of cells seeded per well in your assay. For ELISpot, a range of 2.5 x 10^5 to 1 x 10^6 PBMCs per well is often used.[1] For assays requiring longer in vitro expansion, supplementing with cytokines like IL-2, IL-7, or IL-15 can help expand the antigen-specific T-cell population.[5][6] |
| Inadequate Antigen Presentation | Efficient presentation of the LLO (91-99) peptide by Antigen Presenting Cells (APCs) is crucial for T-cell activation. Ensure a sufficient number of healthy APCs (like dendritic cells or macrophages) are present in your culture. The quality and maturation status of APCs can significantly impact the CTL response. |
| Incorrect Incubation Time | The optimal incubation time for stimulation can vary. For short-term assays like ICS, 5-6 hours of stimulation is typical.[1] For ELISpot assays, longer incubation periods of 18-48 hours are generally recommended.[1] Optimize the incubation time for your specific assay and research question. |
| Peptide Quality and Handling | Impurities in synthetic peptides, such as trifluoroacetate (B77799) (TFA) or endotoxins, can negatively impact T-cell responses or cause non-specific activation.[7][8] Use high-purity peptides and ensure proper reconstitution and storage to maintain peptide integrity. Avoid repeated freeze-thaw cycles.[7] |
Issue 2: High Background in Negative Control Wells (ELISpot)
| Potential Cause | Recommended Solution |
| Spontaneous Cytokine Secretion | Cells may be activated prior to the assay. Ensure proper handling of cells to minimize stress.[9] Washing cells before adding them to the ELISpot plate can help remove pre-secreted cytokines.[10] |
| Contaminated Reagents or Media | Contaminants like endotoxins (LPS) in media, serum, or peptide solutions can cause non-specific T-cell activation.[7][9] Use sterile, endotoxin-tested reagents. |
| Inadequate Washing | Insufficient washing of the ELISpot plate can lead to a high background. Follow the manufacturer's washing instructions carefully.[11][12] |
| High Cell Density | Too many cells per well can lead to non-specific cell-to-cell contact and activation.[9] Titrate the cell number to find the optimal density. |
| DMSO Concentration | If the peptide is dissolved in DMSO, ensure the final concentration in the well is low (typically <0.5%) to avoid toxicity and non-specific effects.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the LLO (91-99) peptide and why is it used to stimulate CTLs?
A1: The LLO (91-99) peptide, with the amino acid sequence GYKDGNEYI, is a well-characterized, immunodominant epitope from the Listeriolysin O protein of the bacterium Listeria monocytogenes. It is presented by the MHC class I molecule H-2Kd in mice and is known to elicit a strong CD8+ T-cell (CTL) response. This makes it a valuable tool for studying T-cell immunity, vaccine development, and immunotherapy.
Q2: What are the expected outcomes of a successful LLO (91-99) stimulation experiment?
A2: A successful stimulation should result in the activation of LLO (91-99)-specific CTLs. This can be measured by:
-
Cytokine production: Activated CTLs secrete effector cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). These can be detected by ELISpot, ICS, or ELISA.
-
Proliferation: Antigen-specific T-cells will proliferate upon stimulation. This can be measured using assays like CFSE dilution.
-
Cytotoxicity: Activated CTLs can kill target cells presenting the LLO (91-99) peptide. This can be assessed using a chromium-51 (B80572) release assay or other cytotoxicity assays.
Q3: Should I use whole PBMCs or isolated CD8+ T-cells for my experiment?
A3: For initial screening and most standard assays, using whole PBMCs is recommended. PBMCs contain the necessary APCs (like monocytes and dendritic cells) to present the peptide to the CD8+ T-cells. If you need to study a pure CD8+ T-cell response, you can isolate them, but you will need to provide a source of APCs in your culture system.
Q4: What positive and negative controls should I include in my experiment?
A4:
-
Positive Control: A polyclonal stimulator like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can be used to ensure the cells are capable of responding. A well-characterized peptide pool known to elicit a response in your donor population (e.g., CEF peptide pool for human PBMCs) is also a good positive control.[1]
-
Negative Control: Cells cultured with vehicle control (the solvent used to dissolve the peptide, e.g., DMSO) but without the LLO (91-99) peptide. This helps to determine the baseline level of cytokine secretion.[1]
-
Unstimulated Control: Cells cultured in media alone.
Q5: Can the source of the LLO (91-99) peptide affect the experimental outcome?
A5: Yes. The purity and quality of the synthetic peptide are crucial. Impurities from the synthesis process can lead to either a lack of response or non-specific activation.[13][14] It is recommended to use a reputable supplier and obtain a certificate of analysis detailing the peptide's purity.
Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs with LLO (91-99) for ELISpot Assay
This protocol provides a general guideline for stimulating PBMCs with the LLO (91-99) peptide and detecting IFN-γ secreting cells using an ELISpot assay.
Materials:
-
LLO (91-99) peptide (high purity)
-
DMSO (for peptide reconstitution)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Human IFN-γ ELISpot kit
-
PBMCs (freshly isolated or properly cryopreserved and thawed)
-
Positive control (e.g., PHA)
-
96-well ELISpot plate
Procedure:
-
Prepare LLO (91-99) Peptide Stock: Reconstitute the lyophilized peptide in sterile DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare ELISpot Plate: Coat the 96-well ELISpot plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Prepare Cell Suspension: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2.5 x 10^6 cells/mL.
-
Set up Experimental Wells:
-
Negative Control: Add 100 µL of the cell suspension and 100 µL of medium containing the same concentration of DMSO as the peptide wells.
-
LLO (91-99) Stimulation: Add 100 µL of the cell suspension and 100 µL of medium containing the LLO (91-99) peptide at the desired final concentration (e.g., 1-10 µg/mL).
-
Positive Control: Add 100 µL of the cell suspension and 100 µL of medium containing the positive control (e.g., PHA at 5 µg/mL).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Develop ELISpot Plate: Follow the ELISpot kit manufacturer's protocol for washing, adding the detection antibody, streptavidin-enzyme conjugate, and substrate.
-
Spot Counting: Once spots have developed, wash and dry the plate. Count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol outlines the steps for stimulating PBMCs with LLO (91-99) and detecting intracellular IFN-γ in CD8+ T-cells.
Materials:
-
LLO (91-99) peptide
-
Complete RPMI-1640 medium
-
PBMCs
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD8, Anti-IFN-γ fluorescently labeled antibodies
-
Fixation/Permeabilization buffer
-
FACS tubes
Procedure:
-
Prepare Cells: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulation:
-
Add LLO (91-99) peptide to the desired final concentration (e.g., 1-10 µg/mL).
-
Include appropriate positive and negative controls.
-
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Protein Transport Inhibitor: Add Brefeldin A (e.g., 10 µg/mL) or Monensin to each tube to block cytokine secretion.
-
Continued Incubation: Incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on the CD3+CD8+ T-cell population and analyze the percentage of IFN-γ positive cells.
Visualizations
Experimental Workflow for CTL Stimulation and Analysis
Caption: Workflow for in vitro CTL stimulation with LLO (91-99) peptide.
T-Cell Receptor (TCR) Signaling Pathway
References
- 1. stemcell.com [stemcell.com]
- 2. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 5. Optimization of a peptide-based protocol employing IL-7 for in vitro restimulation of human cytotoxic T lymphocyte precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. mabtech.com [mabtech.com]
- 10. mabtech.com [mabtech.com]
- 11. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Improving the stability of LLO (91-99) peptide in solution.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the LLO (91-99) peptide in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized LLO (91-99) peptide?
For maximum long-term stability, lyophilized LLO (91-99) peptide should be stored at -20°C or -80°C, protected from moisture and light.[1][2][3][4] When stored properly, the lyophilized peptide can be stable for several years.[5] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the peptide's long-term stability.[4]
Q2: What is the best way to reconstitute lyophilized LLO (91-99) peptide?
To reconstitute the LLO (91-99) peptide, use a sterile, slightly acidic buffer (pH 5-7).[2] High-purity water or buffers should be used, and for biological applications, the solvent should be sterilized.[6] For peptides with potentially low aqueous solubility, dissolving in a small amount of an organic solvent like DMSO first, followed by gradual addition of the aqueous buffer, can be effective.[5][7] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mg/mL) and then dilute it to the working concentration.[2] Gentle vortexing or sonication can aid in dissolution.[5][7]
Q3: How should I store the LLO (91-99) peptide once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form.[2] For optimal stability, the reconstituted LLO (91-99) peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] These aliquots should be stored at -20°C or -80°C.[1] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable.[3]
Q4: What factors can affect the stability of the LLO (91-99) peptide in solution?
Several factors can impact the stability of the LLO (91-99) peptide in solution:
-
pH: The parent protein, Listeriolysin O (LLO), is known to be unstable and prone to aggregation at neutral or alkaline pH, with optimal activity at an acidic pH (around 5.5).[8][9][10][11] It is highly likely that the LLO (91-99) peptide exhibits similar pH sensitivity. Storing the peptide in a slightly acidic buffer (pH 5-7) is recommended.[2]
-
Temperature: Elevated temperatures can accelerate peptide degradation and aggregation.[9][11] Solutions should be kept on ice during experiments and stored frozen for the long term.
-
Oxidation: The LLO (91-99) sequence (GYKDGNEYI) contains a tyrosine (Y) residue, which can be susceptible to oxidation.[12] Using degassed buffers or adding antioxidants may be considered for long-term storage or oxygen-sensitive applications.
-
Proteases: Contamination with proteases can lead to enzymatic degradation of the peptide. Using sterile solutions and proper aseptic handling techniques is crucial.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause degradation and aggregation.[4] Aliquoting the stock solution is a critical step to preserve peptide integrity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide is difficult to dissolve. | The peptide may have low solubility in the chosen solvent due to its hydrophobic residues. | - Attempt to dissolve the peptide in a small amount of DMSO or DMF first, then slowly add your aqueous buffer.[5]- Sonication can help break up aggregates and improve solubility.[7]- For basic peptides, a small amount of 1-10% acetic acid can be used. For acidic peptides, 1% ammonium (B1175870) bicarbonate may help.[7] |
| Precipitation is observed in the peptide solution over time. | The peptide is aggregating. This could be due to suboptimal pH, temperature, or high concentration. | - Ensure the pH of your solution is in the recommended range (pH 5-7).[2]- Store the solution at the recommended temperature (-20°C or -80°C) and avoid temperature fluctuations.[1]- Consider diluting the peptide to a lower concentration. |
| Loss of biological activity in my experiment. | The peptide may have degraded due to improper storage, handling, or instability in the experimental buffer. | - Review your storage and handling procedures. Ensure aliquots are used to avoid freeze-thaw cycles.- Check the pH and composition of your experimental buffer. If it's neutral or alkaline, the peptide may be degrading rapidly.[9][11]- Perform a stability check of the peptide in your experimental buffer using a method like RP-HPLC. |
| Inconsistent experimental results. | This could be due to peptide degradation, inaccurate concentration due to improper dissolution, or adsorption to plasticware. | - Use fresh aliquots for each experiment.- Ensure the peptide is fully dissolved before determining its concentration.- For hydrophobic peptides, consider using low-protein-binding tubes to minimize adsorption.[4] |
Quantitative Data Summary
Table 1: Recommended Storage and Handling Conditions for LLO (91-99) Peptide
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a tightly sealed container, protected from light and moisture.[1][2][4] |
| Reconstituted Stock Solution | -20°C to -80°C | Months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use sterile, slightly acidic (pH 5-7) buffer.[1][2] |
| Working Dilution | 2°C to 8°C | Days | Use as soon as possible after preparation. Avoid prolonged storage at refrigerated temperatures.[3] |
Experimental Protocols & Workflows
Protocol: Reconstitution of Lyophilized LLO (91-99) Peptide
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20-30 minutes before opening.[2]
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Solvent Preparation: Prepare a sterile, slightly acidic buffer (e.g., PBS, pH 6.5). If solubility issues are anticipated, have sterile DMSO ready.
-
Dissolution:
-
For aqueous buffer: Add the calculated volume of sterile buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
For DMSO co-solvent: Add a small volume of DMSO (e.g., 10-20 µL) to the peptide and gently mix until dissolved. Then, add the aqueous buffer dropwise while mixing to the final desired volume and concentration.
-
-
Mixing: Gently vortex or sonicate the solution until the peptide is completely dissolved. Visually inspect for any particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding polypropylene (B1209903) or glass vials.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Workflow for Assessing Peptide Stability
The stability of the LLO (91-99) peptide in a specific solution can be assessed by monitoring the percentage of intact peptide over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. peptide.com [peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jpt.com [jpt.com]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. Multifaceted Activity of Listeriolysin O, the Cholesterol-Dependent Cytolysin of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH dependence of listeriolysin O aggregation and pore-forming ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]
Technical Support Center: Optimizing LLO (91-99) Concentration for DC Pulsing
Welcome to the technical support center for optimizing Listeriolysin O (LLO) (91-99) peptide concentration for dendritic cell (DC) pulsing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the pulsing of dendritic cells with the LLO (91-99) peptide.
1. Issue: Low T-cell activation after co-culture with peptide-pulsed DCs.
-
Possible Cause: Suboptimal peptide concentration.
-
Troubleshooting Steps:
-
Verify Peptide Concentration: Ensure the correct concentration of LLO (91-99) peptide was used. Effective concentrations can range from 10⁻¹² M to 50 µg/ml, depending on the specific experimental goals and cell types.[1][2] For generating robust CTL responses, concentrations as low as 10⁻⁹ M have been shown to be effective for pulsing stimulator cells.[3]
-
Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal LLO (91-99) concentration for your specific DCs and T-cells. Titrate the peptide concentration over a logarithmic range (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Check Incubation Time: Ensure DCs are pulsed with the peptide for a sufficient duration. A typical incubation time is 1 hour at 37°C, though some protocols extend this to 24 hours.[2][3]
-
Assess DC Maturation: Confirm that the DCs are in a mature state, as this is crucial for effective antigen presentation. Mature DCs express high levels of MHC-I, MHC-II, CD40, CD80, and CD86.[4] The use of adjuvants like LPS can enhance DC maturation and subsequent T-cell activation.[5]
-
2. Issue: Dendritic cell death or toxicity after peptide pulsing.
-
Possible Cause: High peptide concentration or contamination.
-
Troubleshooting Steps:
-
Evaluate Peptide Purity: Ensure the LLO (91-99) peptide is of high purity (≥95%).
-
Test for Cytotoxicity: While LLO (91-99) peptides at concentrations up to 50 µg/ml have been shown to not cause DC cytotoxicity, very high concentrations (e.g., 500 µg/ml) have been associated with slightly lower DC viability.[2] Perform a cell viability assay (e.g., Trypan Blue exclusion or Annexin V/7-AAD staining) on your DCs after pulsing with a range of peptide concentrations.
-
Reduce Peptide Concentration: If toxicity is observed, reduce the peptide concentration used for pulsing.
-
3. Issue: Inconsistent or variable results between experiments.
-
Possible Cause: Variability in cell populations or experimental technique.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use consistent cell sources, media, and supplements. Ensure DCs are at a consistent differentiation and maturation state for each experiment.
-
Control for Inter-animal Variability: When using primary cells, be aware of potential variability between individual animals. Pool cells from multiple animals if possible or use a sufficient number of animals per group to account for this.
-
Precise Pipetting: Ensure accurate and consistent pipetting of the peptide solution.
-
Consistent Incubation Conditions: Maintain consistent temperature, CO₂, and humidity during cell culture and pulsing.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of LLO (91-99) for pulsing dendritic cells?
A1: The optimal concentration can vary, but a common starting point for eliciting CD8+ T cell responses is in the nanomolar (nM) to micromolar (µM) range. For in vitro T-cell line restimulation, a low concentration of 10⁻⁹ M has been found to be optimal.[3] For direct DC pulsing for vaccination studies, concentrations around 5 µM have been used effectively.[6] A concentration of 50 µg/ml has also been used for ex vivo loading of DCs.[2][7] It is highly recommended to perform a titration to find the optimal concentration for your specific experimental setup.
Q2: How long should I pulse the dendritic cells with the LLO (91-99) peptide?
A2: A common pulsing time is 1 hour at 37°C.[3][8] However, some protocols utilize longer incubation periods, such as 24 hours.[2][7] The optimal time may depend on your specific cell type and downstream application.
Q3: Do I need to use an adjuvant when pulsing DCs with LLO (91-99)?
A3: While LLO (91-99) itself can be immunogenic, the use of an adjuvant can significantly enhance DC activation and the subsequent T-cell response.[4] Adjuvants like Lipopolysaccharide (LPS) or Advax™ have been used in conjunction with LLO (91-99) pulsing to promote DC maturation and a robust Th1-type immune response.[5][7]
Q4: How can I confirm that my DCs have been successfully pulsed and are presenting the LLO (91-99) peptide?
A4: Successful pulsing and presentation can be confirmed by assessing the activation of LLO (91-99)-specific T-cells. This can be measured through:
-
Cytokine Production: Measuring the production of IFN-γ and TNF-α by CD8+ T-cells upon co-culture with pulsed DCs using intracellular cytokine staining or ELISA.[9][10]
-
T-cell Proliferation: Assessing the proliferation of LLO (91-99)-specific T-cells using assays like CFSE dilution.
-
Cytotoxicity Assays: Performing a ⁵¹Cr-release assay to measure the ability of CTLs to lyse target cells pulsed with the LLO (91-99) peptide.[1][9]
-
Tetramer Staining: Using H2-Kd tetramers complexed with LLO (91-99) to directly visualize and quantify LLO (91-99)-specific CD8+ T-cells via flow cytometry.[3][9]
Q5: What signaling pathways are activated in dendritic cells upon pulsing with LLO (91-99)?
A5: LLO (91-99) is a class I MHC-restricted T-cell epitope.[6] When DCs are pulsed with this peptide, it binds to MHC class I molecules on the DC surface. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells. This interaction, along with co-stimulatory signals from molecules like CD80/CD86 on the DC engaging with CD28 on the T-cell, leads to T-cell activation.[4] The recognition of pathogen-associated molecular patterns (PAMPs), which can be mimicked by adjuvants, can activate Toll-like receptors (TLRs) on DCs, further enhancing their maturation and antigen-presenting capabilities.[4]
Data Presentation
Table 1: Summary of LLO (91-99) Concentrations Used in DC Pulsing and T-Cell Stimulation Experiments
| Application | LLO (91-99) Concentration | Cell Type | Outcome | Reference |
| In vitro T-cell Restimulation | 10⁻⁹ M | Irradiated syngeneic spleen cells | Optimal for in vitro expansion of LLO (91-99)-specific T-cell lines. | [3] |
| In vitro T-cell Stimulation | 10⁻¹¹ M | Splenocytes | Minimal concentration to detect a specific T-cell response in direct ELISPOT. | [1] |
| In vitro T-cell Stimulation | 10⁻¹² M | Splenocytes | Sufficient to detect a significant T-cell response after in vitro restimulation. | [1] |
| Intracellular Cytokine Staining | 10⁻⁶ M | Spleen cells | Stimulation for 5 hours to detect IFN-γ and TNF-α production. | [10] |
| DC Vaccine Preparation | 5 µM | Bone marrow-derived DCs (BM-DCs) | Pulsed DCs induced strong CD8+ T-cell responses and IFN-γ production. | [6] |
| Ex vivo DC Loading | 50 µg/ml | Bone marrow-derived DCs (BM-DCs) | No cytotoxicity observed; induced DC activation. | [2][7] |
Experimental Protocols
Detailed Methodology for Pulsing Dendritic Cells with LLO (91-99) Peptide
This protocol is a generalized procedure based on common practices in the literature. Optimization may be required for specific experimental conditions.
-
Preparation of Dendritic Cells:
-
Generate bone marrow-derived dendritic cells (BM-DCs) by culturing bone marrow cells with GM-CSF and IL-4 for 5-7 days.
-
Alternatively, isolate splenic DCs.
-
Ensure DCs are at the desired stage of differentiation (immature or mature). For maturation, stimulate with an agent like LPS (e.g., 250 ng/ml) for 24 hours.[5]
-
-
Peptide Preparation:
-
Reconstitute lyophilized LLO (91-99) peptide in a suitable solvent (e.g., sterile DMSO or PBS) to create a stock solution.
-
Further dilute the stock solution in cell culture medium to the desired final concentration for pulsing.
-
-
DC Pulsing:
-
Harvest and wash the DCs.
-
Resuspend the DCs in culture medium at a concentration of approximately 1-2 x 10⁶ cells/ml.
-
Add the diluted LLO (91-99) peptide to the DC suspension.
-
Incubate the cells for 1-24 hours at 37°C in a humidified CO₂ incubator.
-
-
Washing:
-
After incubation, wash the peptide-pulsed DCs at least three times with sterile PBS or culture medium to remove excess, unbound peptide.
-
-
Downstream Application:
-
The pulsed DCs are now ready for use in various applications, such as:
-
In vitro co-culture with T-cells to assess T-cell activation.
-
In vivo injection into animals as a DC-based vaccine.
-
-
Visualizations
Caption: DC Pulsing Workflow
Caption: DC-Mediated T-cell Activation Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of a Complex T Cell Receptor Repertoire during Primary and Recall Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic cell therapy in melanoma - Alvarez-Dominguez - Annals of Translational Medicine [atm.amegroups.org]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and characterisation of T-cell epitopes for incorporation into dendritic cell-delivered Listeria vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. JCI - Rescue of CD8 T cell–mediated antimicrobial immunity with a nonspecific inflammatory stimulus [jci.org]
- 10. Regulatory CD4+CD25+ T Cells Restrict Memory CD8+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting LLO (91-99) tetramer staining artifacts.
Welcome to the technical support center for LLO (91-99) tetramer staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during LLO (91-99) tetramer staining, offering potential causes and solutions in a question-and-answer format.
1. High Background Staining: Why am I seeing high non-specific binding in my negative control or myeloid populations?
High background staining can obscure the identification of true LLO (91-99)-specific T cells. Several factors can contribute to this issue.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Fc Receptor Binding | Pre-incubate cells with an Fc receptor blocking agent to prevent non-specific binding of the tetramer-fluorochrome conjugate to Fc receptor-expressing cells like B cells and monocytes.[1][2] |
| Dead Cells | Dead cells can non-specifically bind to fluorescent reagents. Always include a viability dye in your staining panel to exclude dead cells from your analysis. Ensure cell viability is high (>80%) before starting.[1] |
| Tetramer Aggregates | Tetramer aggregates can lead to high background. Centrifuge the tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes before use to pellet any aggregates.[3] |
| Inappropriate Antibody Clones | Certain anti-CD8 antibody clones (e.g., 53-6.7 in mice) can cause non-specific binding of tetramers. Use a validated clone known to be compatible with tetramer staining, such as KT15 for murine CD8. |
| Simultaneous Staining | Staining with tetramers and antibodies at the same time can sometimes lead to non-specific binding, especially in mouse systems. Consider a sequential staining protocol where the tetramer is incubated first, followed by the antibodies.[1] |
| Excess Tetramer Concentration | The concentration of the tetramer should be optimized. Perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[3][4][5] |
2. Low/No Signal: Why am I unable to detect a distinct population of LLO (91-99) tetramer-positive cells?
A lack of a clear positive signal can be due to experimental technique, the nature of the T cell response, or reagent issues.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Low Frequency of Specific T cells | LLO (91-99)-specific T cells may be rare. Increase the number of cells acquired on the flow cytometer to enhance the chances of detecting a small population. |
| TCR Downregulation | Recent in vivo or in vitro antigen exposure can lead to the internalization of T cell receptors (TCRs), making them unavailable for tetramer binding. Staining in the presence of a protein kinase inhibitor, such as dasatinib, can help prevent TCR internalization.[6] |
| Low TCR Affinity | The affinity of the TCR for the LLO (91-99)-MHC complex might be too low for stable tetramer binding. Standard tetramer staining may not detect very low-affinity T cells.[7][8][9][10] Optimized protocols using brighter fluorochromes or signal amplification may be necessary.[7][6] |
| Suboptimal Staining Conditions | Ensure optimal incubation time and temperature. Staining is typically performed at 4°C for 30-60 minutes or at room temperature for 30 minutes.[1][5] These conditions should be optimized for your specific system.[4] |
| Cell Handling and Viability | Poor cell viability can lead to the loss of specific T cells. Handle cells gently and ensure high viability throughout the staining process.[3] |
| Improperly Stored Reagents | Ensure tetramers and antibodies have been stored correctly according to the manufacturer's instructions to maintain their integrity. |
3. Poor Resolution: Why is the separation between my positive and negative populations unclear?
Poor resolution between tetramer-positive and negative populations can make gating and quantification difficult.
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Washing | Insufficient washing after staining can leave unbound tetramer, increasing the background and reducing resolution. Increase the number of washes to effectively remove unbound reagent. |
| Choice of Fluorochrome | The brightness of the fluorochrome conjugated to the tetramer can significantly impact signal intensity. Using a brighter fluorochrome like PE or APC can improve the resolution of the positive population.[6] |
| Instrument Settings | Incorrect flow cytometer settings, such as photomultiplier tube (PMT) voltages and compensation, can lead to poor resolution. Ensure your instrument is properly calibrated and compensated. |
| Doublets/Aggregates | Cell doublets or aggregates can lead to false positive events. Use a singlet gate in your flow cytometry analysis to exclude these events.[1] |
Experimental Protocols & Methodologies
Standard LLO (91-99) Tetramer Staining Protocol (for murine splenocytes)
This protocol provides a general framework. Optimization of incubation times, temperatures, and reagent concentrations is highly recommended.
-
Cell Preparation:
-
Isolate splenocytes from immunized mice.
-
Perform red blood cell lysis using a suitable lysis buffer.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Count the cells and assess viability using a method like trypan blue exclusion. Adjust cell concentration to 1-2 x 10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
Incubate the cells with an anti-mouse CD16/CD32 antibody (Fc block) for 10-15 minutes at 4°C to prevent non-specific antibody binding.[2]
-
-
Tetramer Staining:
-
Surface Marker Staining:
-
Without washing, add a cocktail of fluorescently labeled antibodies against surface markers (e.g., anti-CD8, anti-CD44, anti-CD62L) at their optimal concentrations.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Viability Staining:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in a buffer suitable for your chosen viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye).
-
Incubate according to the manufacturer's instructions.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry acquisition.
-
Acquire samples on the flow cytometer as soon as possible. If necessary, cells can be fixed in 1% paraformaldehyde for later acquisition, though this should be done after staining is complete.[3]
-
Diagrams
Troubleshooting Workflow for High Background Staining
Caption: A flowchart for troubleshooting high background in tetramer staining.
General LLO (91-99) Tetramer Staining Workflow
Caption: A step-by-step workflow for LLO (91-99) tetramer staining.
References
- 1. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Peptide–MHC Class I Tetramers Can Fail To Detect Relevant Functional T Cell Clonotypes and Underestimate Antigen-Reactive T Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class II major histocompatibility complex tetramer staining: progress, problems, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Immunogenicity of LLO(91-99) Based Vaccines
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the immunogenicity of Listeriolysin O (LLO) (91-99) based vaccines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is LLO(91-99) and why is it a promising vaccine candidate?
A1: LLO(91-99) is a peptide fragment, specifically an immunodominant epitope from the Listeriolysin O protein of Listeria monocytogenes. It is a potent activator of cytotoxic T lymphocytes (CTLs), which are crucial for eliminating cells infected with intracellular pathogens like Listeria.[1][2][3] Its ability to be efficiently processed and presented by MHC class I molecules makes it a prime target for vaccine development against listeriosis and a potential component in cancer immunotherapies.[4][5]
Q2: I am observing a weak immune response with my LLO(91-99) peptide vaccine. What are the potential causes and solutions?
A2: A weak immune response to a peptide-based vaccine like LLO(91-99) is a common challenge. Several factors could be contributing to this issue:
-
Lack of Adjuvant: Peptides alone are often poorly immunogenic. The inclusion of a potent adjuvant is critical to stimulate a robust immune response.
-
Suboptimal Vaccine Formulation and Delivery: The physical form and delivery route of the vaccine play a significant role. Simple peptide solutions may be rapidly degraded or cleared.
-
Peptide Stability and Purity: Ensure the LLO(91-99) peptide is of high purity and has been stored correctly to prevent degradation.
-
Insufficient T-helper Cell Activation: A strong CTL response often requires help from CD4+ T cells. Your vaccine formulation may not be adequately stimulating this component of the immune system.
For troubleshooting, refer to the detailed guides on adjuvant selection, vaccine formulation, and immunization protocols in the "Troubleshooting Guides" section below.
Q3: What are the recommended methods to assess the immunogenicity of my LLO(91-99) vaccine?
A3: Evaluating the immunogenicity of an LLO(91-99) vaccine involves several key assays:
-
ELISpot (Enzyme-Linked Immunospot) Assay: To quantify the frequency of LLO(91-99)-specific, IFN-γ-producing CD8+ T cells.[6]
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To determine the percentage of T cells (both CD8+ and CD4+) that produce specific cytokines (e.g., IFN-γ, TNF-α) in response to LLO(91-99) stimulation.
-
In vivo Cytotoxicity Assay: To directly measure the ability of vaccinated animals to kill target cells pulsed with the LLO(91-99) peptide.
-
Tetramer Staining: To directly visualize and quantify LLO(91-99)-specific CD8+ T cells using MHC class I tetramers complexed with the LLO(91-99) peptide.[7][8]
-
Challenge Studies: The ultimate test of vaccine efficacy is to challenge vaccinated animals with a lethal dose of Listeria monocytogenes and measure the reduction in bacterial burden (CFU) in the spleen and liver.[9]
Troubleshooting Guides
Issue 1: Poor CD8+ T Cell Response
| Possible Cause | Troubleshooting Strategy |
| Inadequate Adjuvant | Incorporate an adjuvant known to promote Th1-type immune responses and CTL activation. For example, Advax™, a polysaccharide nanoparticle adjuvant, has been shown to significantly enhance the T-cell immunogenicity of LLO(91-99) vaccines.[10] CpG-containing oligonucleotides have also been used as effective adjuvants for peptide vaccines.[11] |
| Inefficient Antigen Presentation | Utilize a delivery system that targets dendritic cells (DCs), the most potent antigen-presenting cells. Options include: - Dendritic Cell (DC)-based vaccines: Loading DCs ex vivo with the LLO(91-99) peptide or transducing them with a minigene encoding the epitope has proven highly effective.[9][12] - Nanoparticle formulation: Encapsulating or conjugating LLO(91-99) to nanoparticles, such as gold glyconanoparticles (GNP), can improve uptake by DCs and enhance antigen presentation.[10][13] |
| Peptide Degradation | Verify the purity and integrity of the synthesized LLO(91-99) peptide via mass spectrometry. Store the peptide according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1] |
Issue 2: Low Vaccine Efficacy in Challenge Studies
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Immune Response Skewing | A protective immune response against Listeria is dominated by a Th1 phenotype, characterized by IFN-γ and IL-12 production.[14] Ensure your adjuvant and delivery system are promoting this type of response. For example, the Advax™ adjuvant has been shown to increase IL-12 production.[10] |
| Lack of CD4+ T Cell Help | While LLO(91-99) is a CD8+ T cell epitope, a robust and sustained immune response often requires CD4+ T cell help. Consider including a CD4+ T cell epitope from Listeria in your vaccine formulation. |
| Insufficient Memory T Cell Formation | Evaluate the memory T cell response at later time points post-immunization (e.g., 28 days or more).[8] Booster immunizations may be necessary to establish a strong memory population. |
Data Presentation
The following tables summarize quantitative data from studies on enhancing LLO(91-99) immunogenicity.
Table 1: Efficacy of Different LLO(91-99) Vaccine Formulations in Protection Against Listeria monocytogenes Challenge
| Vaccine Formulation | Animal Model | Protection Rate (%) | Reference |
| DC-GNP-LLO(91-99) | Mice | ~94% | [14] |
| GNP-LLO(91-99) + Advax™ | Mice | 84% | [15] |
| GNP-LLO(91-99) alone | Mice | 60% | [15] |
| DC-LLO(91-99) | BALB/c Mice | Significant protection (1 log fewer CFU than DNA vaccine) | [9] |
| LLO(91-99) minigene DNA vaccine | BALB/c Mice | Induced protective immunity | [9] |
Table 2: Immunological Correlates of Protection for LLO(91-99) Vaccines
| Vaccine Formulation | Parameter Measured | Result | Reference |
| DC-GNP-LLO(91-99) | LLO-specific IFN-γ+ CD8+ T cells | 3.42% of splenic T cells | [16] |
| DC-LLO(91-99) | LLO-specific IFN-γ+ CD8+ T cells | 1.22% of splenic T cells | [16] |
| GNP-LLO(91-99) + Advax™ | Splenic CD8+ DC frequency | Doubled compared to vaccine alone | [10][15] |
| GNP-LLO(91-99) + Advax™ | Cytokine Production | Increased IL-12, IFN-γ, and TNF-α | [10][15] |
| LLO(91-99) minigene-transduced DCs | IFN-γ production by splenocytes | Significantly higher than peptide-pulsed DCs or DNA vaccine | [9] |
Experimental Protocols
Protocol 1: Immunization with LLO(91-99) Peptide-Pulsed Dendritic Cells
This protocol is adapted from studies demonstrating the high efficacy of DC-based vaccines.[9][12]
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of mice (e.g., BALB/c).
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days.
-
On day 3, add fresh medium containing cytokines.
-
On day 6 or 7, non-adherent and loosely adherent cells are harvested as immature DCs.
-
-
Peptide Pulsing:
-
Incubate the immature DCs with the LLO(91-99) peptide (e.g., at a concentration of 10 μg/mL) for 18-24 hours. This allows for the uptake and presentation of the peptide on MHC class I molecules.
-
A maturation stimulus, such as LPS (1 μg/mL), can be added for the final 18-24 hours of culture to enhance DC activation.
-
-
Vaccination:
-
Harvest the peptide-pulsed, mature DCs and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the DCs in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 μL of the cell suspension (1 x 10^6 cells) intravenously into recipient mice.
-
A prime-boost regimen, with two injections given one week apart, is often effective.[12]
-
Protocol 2: ELISpot Assay for LLO(91-99)-Specific IFN-γ Secreting Cells
This protocol is a standard method for quantifying antigen-specific T cell responses.[6]
-
Preparation of Plates:
-
Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Add 2 x 10^5 to 5 x 10^5 splenocytes per well.
-
Stimulate the cells with the LLO(91-99) peptide (e.g., 10 μg/mL) for 18-24 hours at 37°C in a CO2 incubator.
-
Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase conjugate for 1 hour.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Stop the reaction by washing with water once spots are clearly visible.
-
Air dry the plate and count the spots using an automated ELISpot reader.
-
Mandatory Visualizations
Caption: MHC Class I antigen presentation pathway for the LLO(91-99) peptide.
Caption: General experimental workflow for LLO(91-99) vaccine development.
Caption: Troubleshooting logic for a weak LLO(91-99) vaccine response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antilisterial immunity includes specificity to listeriolysin O (LLO) and non-LLO-derived determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LLO (91-99), Listeria monocytogenes Listeriolysin O - 1 mg [anaspec.com]
- 4. Listeriolysin is processed efficiently into an MHC class I-associated epitope in Listeria monocytogenes-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a Lactococcus lactis ΔpyrG vaccine delivery platform expressing chromosomally integrated hly from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H-2Kd/L. monocytogenes LLO (GYKDGNEYI) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Novel nanoparticle vaccines for Listeriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Advances in the study of HLA-restricted epitope vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Nanomaterials-based vaccines to target intracellular bacterial pathogens [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: LLO (91-99) Point Mutation and Immunogenicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on point mutations in the 91-99 amino acid region of Listeriolysin O (LLO) to alter its immunogenicity.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the LLO 91-99 region in the immune response?
The amino acid sequence 91-99 of Listeriolysin O (LLO) is a major immunodominant epitope presented by the H2-Kd MHC class I molecule in BALB/c mice.[1][2] This epitope is a primary target for cytotoxic T lymphocytes (CTLs) during an infection with Listeria monocytogenes.[1][2] The robust CTL response to this specific region makes it a key target for mutations aimed at modulating the host immune response.[3]
Q2: What is the effect of a point mutation at position 92 of the LLO (91-99) epitope?
A conservative substitution of tyrosine (Y) to phenylalanine (F) at position 92 (92F) within the LLO 91-99 epitope has been shown to eliminate the induction of a CTL response to this epitope.[1] While the 92F mutant L. monocytogenes still produces biologically active LLO and is virulent, CTLs from mice immunized with this mutant do not recognize the wild-type LLO 91-99 peptide.[1]
Q3: Can mutations in the LLO 91-99 region affect the overall protective immunity against L. monocytogenes?
Interestingly, the absence of a CTL response to the LLO 91-99 epitope due to mutations like 92F does not seem to impair the overall protective anti-listerial immune response.[1] Mice immunized with the 92F mutant are still protected against a challenge with wild-type L. monocytogenes.[1]
Q4: How do mutations in the LLO 91-99 region impact T-cell activation?
Point mutations can significantly impact the presentation of the LLO 91-99 epitope to T-cells. For instance, a mutation at the C-terminal anchor residue (position 99) can disrupt the processing of the epitope by the proteasome, leading to a failure to stimulate LLO-specific CD8+ T-cells, even if the peptide's affinity for the MHC class I molecule remains unchanged.[2]
Troubleshooting Guides
Site-Directed Mutagenesis of the hly Gene (encoding LLO)
Problem: Low or no colonies after transformation.
-
Possible Cause: Poor primer design.
-
Possible Cause: Inefficient PCR amplification.
-
Possible Cause: Low-quality template DNA.
-
Solution: Use freshly prepared, high-purity plasmid DNA. Avoid repeated freeze-thaw cycles.[6]
-
-
Possible Cause: Inefficient competent cells.
-
Solution: Use highly competent cells (efficiency > 10^7 cfu/μg).[6]
-
Problem: Colonies contain the wild-type sequence instead of the desired mutation.
-
Possible Cause: Incomplete digestion of the template plasmid.
-
Solution: Ensure the template plasmid is isolated from a dam+ E. coli strain for proper DpnI digestion. Increase the DpnI digestion time.[7]
-
-
Possible Cause: Too much template DNA used in the PCR reaction.
T-Cell Activation Assays
Problem: Weak or no T-cell activation in response to mutated LLO.
-
Possible Cause: The specific mutation ablates T-cell receptor (TCR) recognition.
-
Solution: This may be the intended outcome of the experiment. Confirm the lack of response with multiple T-cell lines or primary T-cells.
-
-
Possible Cause: Inefficient processing and presentation of the mutated epitope.
-
Possible Cause: Issues with antigen-presenting cells (APCs).
-
Solution: Ensure the viability and proper function of your APCs (e.g., dendritic cells, macrophages). Use appropriate controls to verify their antigen presentation capacity.
-
Quantitative Data Summary
Table 1: Impact of LLO (91-99) Mutations on CTL Response
| Mutation | Location | Effect on CTL Response to LLO 91-99 | Reference |
| Y92F | Anchor residue | Elimination of CTL induction | [1] |
| Mutation at position 99 | C-terminal anchor | Inability to stimulate LLO-specific CD8+ T-cells | [2] |
Table 2: Cytokine Profile Shift Induced by GNP-LLO91-99 Nanovaccine
| Cytokine | Change in Serum Levels | Immune Profile Shift | Reference |
| IFN-γ | Increased | Th1 | [8] |
| TNF-α | Increased | Th1 | [8] |
| IL-12 | Increased | Th1 | [8] |
| IL-6 | Decreased | Th2 to Th1 | [8] |
| IL-10 | Decreased | Th2 to Th1 | [8] |
Experimental Protocols
Site-Directed Mutagenesis of the hly Gene
This protocol is a generalized procedure based on common site-directed mutagenesis techniques.
-
Primer Design: Design complementary primers (25-45 bases) containing the desired mutation in the center. Ensure the primers have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Prepare a PCR reaction mix containing a high-fidelity DNA polymerase, the template plasmid (containing the hly gene), and the mutagenic primers.
-
Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the mutated plasmid.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for at least 1 hour.
-
Transformation: Transform a high-efficiency competent E. coli strain with the DpnI-treated plasmid.
-
Selection and Sequencing: Plate the transformed bacteria on selective agar (B569324) plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
T-Cell Activation Assay (using T-cell Hybridomas)
This protocol is adapted from studies assessing LLO-specific T-cell responses.[9]
-
Cell Preparation:
-
Culture an LLO(91-99)-specific T-cell hybridoma cell line.
-
Isolate antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs) or peritoneal exudate cells (PECs), from BALB/c mice.[9]
-
-
Antigen Presentation:
-
Incubate the APCs with varying concentrations of the wild-type or mutated LLO protein, or the corresponding synthetic peptides.[9]
-
-
Co-culture: Add the T-cell hybridoma to the wells containing the APCs and antigen. Incubate for approximately 16-24 hours.
-
Readout: Measure T-cell activation by quantifying the amount of IL-2 secreted into the supernatant using a CTLL-2 bioassay or an ELISA.[9]
Intracellular Cytokine Staining for IFN-γ
This protocol allows for the detection of cytokine production at the single-cell level.[10]
-
Splenocyte Stimulation: Isolate splenocytes from immunized mice and stimulate them in vitro with the LLO 91-99 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 5 hours.[10]
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8.[10]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.[10]
-
Intracellular Staining: Stain the intracellular IFN-γ with a fluorescently labeled anti-IFN-γ antibody.[10]
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of CD8+ T-cells producing IFN-γ.
Visualizations
Caption: Experimental workflow for creating and testing LLO mutants.
Caption: LLO 91-99 antigen processing and presentation pathway.
References
- 1. Elimination of the listeriolysin O-directed immune response by conservative alteration of the immunodominant listeriolysin O amino acid 91 to 99 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. idtdna.com [idtdna.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The intact structural form of LLO in endosomes cannot protect against listeriosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming LLO (91-99) peptide degradation in vivo.
Welcome to the technical support center for the Listeriolysin O (LLO) (91-99) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo degradation of this potent immunogenic peptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the LLO (91-99) peptide and why is it immunologically important?
A1: The LLO (91-99) peptide, with the sequence GYKDGNEYI, is the immunodominant epitope derived from the Listeriolysin O protein of the bacterium Listeria monocytogenes.[1] When the full LLO protein is processed within the cytosol of an infected host cell, this specific peptide fragment is presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[1][2][3] This presentation triggers a robust, targeted immune response from CD8+ cytotoxic T lymphocytes (CTLs), which is crucial for clearing the infection.[1][4] This potent ability to stimulate a CTL response makes the LLO (91-99) peptide a highly attractive candidate for use in vaccines and cancer immunotherapies.
Q2: What makes the LLO (91-99) peptide prone to degradation in vivo?
A2: Like most small peptides, when administered directly in vivo, the LLO (91-99) peptide is highly susceptible to rapid degradation by various proteases and peptidases present in the bloodstream and tissues. Its small size allows for easy access by these enzymes, leading to a very short half-life. This rapid clearance prevents a sufficient amount of the peptide from reaching its target—antigen-presenting cells (APCs) like dendritic cells—thereby limiting its therapeutic efficacy.
Q3: How does the natural degradation of the full-length LLO protein lead to an immune response?
A3: In a natural infection, L. monocytogenes secretes the full-length LLO protein into the host cell's cytosol. Here, the cell's own machinery, specifically the ubiquitin-proteasome system, targets LLO for degradation.[2][3][5] This process is a key part of the cell's antigen processing pathway. The proteasome breaks down the protein into smaller peptide fragments, including the LLO (91-99) epitope, which are then transported to the endoplasmic reticulum to be loaded onto MHC class I molecules for presentation.[1] Therefore, in this context, degradation is a necessary step for generating the immune response. The challenge for researchers is to protect an exogenously administered LLO (91-99) peptide until it can be effectively delivered to APCs.
Q4: What are the primary strategies to prevent the in vivo degradation of therapeutic LLO (91-99) peptide?
A4: The most successful strategies focus on protecting the peptide within a delivery vehicle. Key approaches include:
-
Nanoparticle Conjugation: Encapsulating or conjugating the peptide to nanoparticles, such as gold glyconanoparticles (GNP), protects it from enzymatic degradation.[6][7][8][9] This method also enhances uptake by APCs and can provide an adjuvant effect.[7][9]
-
Live Vector Delivery: Using genetically engineered, non-pathogenic bacteria (e.g., Lactococcus lactis) to produce and deliver LLO directly to the host's immune system in vivo.[4] This mimics a natural infection, promoting efficient processing and presentation.[4]
-
Peptide Modification: While less explored for the isolated LLO (91-99) peptide, chemical modifications such as cyclization, unnatural amino acid substitution, or PEGylation are general strategies used to increase the stability of therapeutic peptides.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with the LLO (91-99) peptide.
Problem: Low or undetectable LLO (91-99)-specific CD8+ T-cell response in vivo.
This is the most common challenge, often stemming from the peptide's instability. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low in vivo immune response.
Data Presentation: Comparison of Stabilization Strategies
| Strategy | Mechanism of Protection | Key Advantages | Potential Challenges |
| Gold Glyconanoparticles (GNP-LLO91-99) | Covalent conjugation to a gold core protects the peptide from proteases.[6][8][10] | High stability, non-toxic, targets APCs via glycan receptors, acts as an adjuvant.[9][10] | Synthesis requires specialized chemistry, characterization is critical. |
| Live Bacterial Vectors (L. lactis) | Bacteria produce and release LLO in vivo, ensuring delivery to APCs after phagocytosis.[4] | Mimics natural infection pathway, strong immunogenicity, biological containment can be engineered.[4] | Potential for host response against the vector itself, regulatory hurdles for clinical use. |
| Liposomal Encapsulation | Peptide is contained within a lipid bilayer vesicle. | Well-established technology, can be modified for targeted delivery. | Potential for leakage, stability can be an issue, may require co-encapsulation of an adjuvant. |
Problem: Observed toxicity or adverse effects in vivo.
Potential Cause: The delivery vehicle or the peptide formulation may exhibit toxicity at the administered concentration. Although the LLO (91-99) peptide itself and GNP carriers have been shown to be non-toxic at high concentrations, this should always be verified for a new formulation.[9][11]
Solution:
-
Perform a Dose-Response Toxicity Study: Before efficacy studies, administer a range of concentrations of your formulation to a small cohort of animals and monitor for signs of sickness (e.g., weight loss, ruffled fur) and inflammatory markers (e.g., serum IL-1).[9][11]
-
Conduct In Vitro Cytotoxicity Assays: Test the formulation on relevant cell lines (e.g., dendritic cells, macrophages) using a cell viability assay like Trypan Blue or MTT.
-
Ensure Purity: Analyze the purity of the synthesized peptide and the final formulation to rule out contaminants (e.g., residual solvents, endotoxin).
Data Presentation: Reported Non-Toxic Concentrations
| Formulation | System | Concentration | Outcome |
| GNP-LLO91–99 | Human Monocyte-Derived Dendritic Cells (in vitro) | Up to 500 µM | No effect on cell viability.[9][11] |
| LLO91–99 Peptide | Human Monocyte-Derived Dendritic Cells (in vitro) | Up to 500 µM | No effect on cell viability.[9][11] |
| GNP-LLO91–99 | C57BL/6 Mice (in vivo, i.p.) | Up to 500 µM | No signs of sickness or increase in serum IL-1.[9][11] |
Section 3: Key Experimental Protocols & Visualizations
Mechanism of GNP-LLO91-99 Nanovaccine Action
The diagram below illustrates the proposed mechanism by which GNP-LLO91-99 nanovaccines overcome degradation and elicit a potent immune response.
Caption: GNP-LLO91-99 resists degradation and is taken up by APCs.
Protocol 1: Preparation of GNP-LLO91–99 Nanovaccines
This protocol is adapted from methodologies described for creating gold glyconanoparticles carrying the LLO (91-99) peptide.[6]
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution
-
Thiol-terminated β-D-glucose ligand
-
Thiol-terminated LLO (91-99) peptide (purity >95%)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol, Water, Acetic Acid (reaction solvent)
-
Dialysis membrane (MWCO appropriate for nanoparticles)
Methodology:
-
Ligand Solution: Prepare a solution of the thiol-ending glucose and LLO (91-99) peptide ligands in a methanol/water/acetic acid solvent. A typical ratio might be 90% glucose ligand to 10% peptide ligand to ensure water solubility and APC targeting.
-
Gold Salt Addition: To the ligand solution, add an aqueous solution of tetrachloroauric acid while stirring.
-
Reduction: Initiate the formation of gold nanoparticles by adding a freshly prepared, ice-cold aqueous solution of sodium borohydride (NaBH₄). The solution should rapidly change color, indicating nanoparticle formation.
-
Purification: Stir the reaction mixture for several hours at room temperature. Purify the resulting GNP-LLO91-99 nanoparticles from excess reagents by extensive dialysis against deionized water.
-
Characterization:
-
Confirm nanoparticle size and morphology using Transmission Electron Microscopy (TEM).
-
Determine hydrodynamic size and surface charge (zeta potential) using Dynamic Light Scattering (DLS).
-
Quantify peptide loading using methods like HPLC after nanoparticle digestion or elemental analysis.
-
-
Storage: Store the purified nanoparticle solution at 4°C.
Protocol 2: IFN-γ ELISPOT Assay for LLO (91-99) Specificity
This protocol allows for the quantification of LLO (91-99)-specific, IFN-γ-secreting T-cells from splenocytes of immunized mice.[4][12]
Materials:
-
ELISPOT plate (e.g., nitrocellulose-lined 96-well)
-
Murine IFN-γ ELISPOT kit (capture Ab, detection Ab, streptavidin-HRP, substrate)
-
Splenocytes isolated from immunized and control mice.
-
LLO (91-99) peptide (for pulsing APCs)
-
Complete RPMI medium
Methodology:
-
Plate Coating: Coat the ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with sterile PBS to remove excess antibody. Block with serum-containing medium.
-
Antigen Presentation:
-
Pulse the P815 APCs with a known concentration (e.g., 1 µM) of the LLO (91-99) peptide for 30-60 minutes at 37°C.
-
Prepare non-pulsed P815 cells as a negative control.
-
-
Cell Plating:
-
Add isolated splenocytes from immunized and control mice to the wells.
-
Add the peptide-pulsed or non-pulsed P815 cells to the appropriate wells.
-
Incubate for 20-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.
-
Wash, then add the streptavidin-HRP conjugate and incubate.
-
Wash thoroughly, then add the substrate (e.g., AEC or BCIP/NBT). Spots will form where IFN-γ was secreted.
-
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an ELISPOT reader. The number of spots corresponds to the number of LLO (91-99)-specific T-cells.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Expression of Listeriolysin O and ActA by Intracellular and Extracellular Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy of a Lactococcus lactis ΔpyrG vaccine delivery platform expressing chromosomally integrated hly from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Gold glyconanoparticles coupled to listeriolysin O 91–99 peptide serve as adjuvant therapy against melanoma - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
Technical Support Center: Enhancing LLO(91-99) Cancer Vaccine Efficacy
Welcome to the technical support center for LLO(91-99)-based cancer vaccines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using the LLO(91-99) peptide in cancer vaccines?
A1: The LLO(91-99) peptide, derived from the pore-forming toxin listeriolysin O of Listeria monocytogenes, is a potent immunodominant epitope. It elicits a strong CD8+ T cell response, which is crucial for killing cancer cells.[1][2] LLO itself acts as a natural adjuvant, modulating the immune system to overcome tumor-induced tolerance.[1][3]
Q2: What are the most common strategies to increase the efficacy of LLO(91-99) vaccines?
A2: Several strategies are being employed to enhance the effectiveness of LLO(91-99) cancer vaccines. These include:
-
Use of Adjuvants: Co-administration with potent immunomodulatory adjuvants to drive a Th1-biased immune response.[4][5]
-
Advanced Delivery Systems: Utilizing nanoparticles, such as gold nanoparticles (GNPs), or liposomes to improve peptide stability, targeted delivery to antigen-presenting cells (APCs), and cytosolic release of the antigen.[1][6][7]
-
Combination Immunotherapies: Combining the vaccine with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to synergistically boost anti-tumor immunity.[7][8]
-
Prime-Boost Strategies: Employing a heterologous prime-boost immunization regimen to induce more robust and long-lasting cellular immune responses.[1]
-
Dendritic Cell (DC)-Based Vaccination: Pulsing dendritic cells with the LLO(91-99) peptide ex vivo before administration to enhance antigen presentation and T cell activation.[9]
Q3: How do gold nanoparticle (GNP)-based delivery systems enhance the LLO(91-99) vaccine response?
A3: Gold nanoparticles serve as a versatile platform for LLO(91-99) delivery due to their ability to be surface-functionalized, their small size for wide tissue dissemination, and their accumulation at tumor sites.[7] GNP-LLO(91-99) nanovaccines have been shown to induce robust inflammatory cytokine production, reduce immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment, and increase the infiltration of tumor-specific CD8+ T cells.[7][10]
Q4: What is the mechanism behind the synergy observed when combining LLO(91-99) vaccines with immune checkpoint inhibitors?
A4: LLO(91-99) vaccines work by inducing and expanding a population of tumor-specific T cells. However, tumors can evade immune attack by upregulating checkpoint proteins (like PD-L1) that inhibit T cell function. Immune checkpoint inhibitors block these inhibitory signals, "releasing the brakes" on the T cells generated by the vaccine, leading to a more potent and sustained anti-tumor response.[3][7] The combination of GNP-LLO(91-99) with anti-PD-1 and anti-CTLA-4 antibodies has resulted in complete tumor regression in preclinical models.[7][8]
Troubleshooting Guides
| Issue | Potential Causes | Suggested Solutions |
| Low CD8+ T Cell Response Post-Vaccination | 1. Suboptimal adjuvant selection.2. Inefficient delivery of the LLO(91-99) peptide to APCs.3. Degradation of the peptide.4. High levels of immunosuppressive cells (Tregs, MDSCs). | 1. Use a Th1-driving adjuvant such as CpG-containing oligonucleotides or cholera toxin.[4][5][11]2. Employ a delivery system like gold nanoparticles or liposomes to protect the peptide and target it to APCs.[6][7]3. Consider a prime-boost immunization strategy to enhance the T cell response.[1]4. Combine the vaccine with therapies that deplete or inhibit Tregs and MDSCs.[7][10] |
| High Tumor Burden Despite Vaccination | 1. Insufficient magnitude or quality of the induced T cell response.2. Tumor-induced immune suppression (e.g., checkpoint molecule expression).3. Poor infiltration of T cells into the tumor microenvironment. | 1. Increase the vaccine dose or switch to a more potent adjuvant/delivery system.2. Combine the LLO(91-99) vaccine with immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4).[7][8]3. Consider therapies that can remodel the tumor microenvironment to facilitate T cell infiltration, such as radiation.[7] |
| Variability in Experimental Results | 1. Inconsistent preparation of the vaccine formulation.2. Differences in the mouse strain, age, or health status.3. Improper administration of the vaccine. | 1. Standardize protocols for vaccine preparation, including peptide concentration, adjuvant mixing, and nanoparticle conjugation.2. Use age- and sex-matched mice from a reliable vendor and ensure they are healthy before starting the experiment.3. Ensure consistent route and site of administration for all animals in the study. |
| Toxicity or Adverse Events Observed | 1. The inherent toxicity of LLO if using the full protein.2. Inflammatory response to the adjuvant.3. Off-target effects of the delivery system. | 1. Use the LLO(91-99) peptide epitope, which lacks the toxic properties of the full-length protein.[1]2. Titrate the adjuvant dose to find the optimal balance between efficacy and toxicity.3. Characterize the biodistribution and toxicity profile of the delivery system in preliminary studies. |
Data Presentation
Table 1: Efficacy of Different LLO(91-99) Vaccine Formulations in Preclinical Melanoma Models
| Vaccine Formulation | Key Findings | Reference |
| DC-LLO(91-99) | 10-fold and 30-fold lower tumor sizes at 7 and 14 days, respectively, compared to non-vaccinated mice.[9] | [9] |
| GNP-LLO(91-99) | 4-fold and 8-fold reduction in tumor burden at 14 and 23 days, respectively, as a monotherapy.[8] | [8] |
| GNP-LLO(91-99) + anti-PD-1 | Complete tumor remission and 100% survival rate.[8] | [8] |
| GNP-LLO(91-99) + anti-CTLA-4 | Significant tumor regression with an 85% survival rate at 23 days.[8] | [8] |
Table 2: Immunological Changes Induced by GNP-LLO(91-99) Nanovaccine in Bladder Cancer Models
| Immune Cell Population/Molecule | Change Observed | Reference |
| CD4+ and CD8+ T Cells in TILs | Increased percentages | [12] |
| B Cells in TILs | Increased percentages | [12] |
| Dendritic Cells (DCs) in TILs | Increased percentages of functional, antigen-presenting DCs | [12] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced levels | [12] |
| Regulatory T cells (Tregs) | Reduced levels | [12] |
| MHC-I, MHC-II, CD86 on human MoDCs | Increased expression | [13] |
| IL-12p70 and TNF-α secretion by MoDCs | Increased levels | [13] |
Experimental Protocols
Protocol 1: Preparation of Dendritic Cell (DC)-Based LLO(91-99) Vaccine
-
Isolation of Bone Marrow Cells: Harvest bone marrow from the femurs and tibias of mice.
-
DC Differentiation: Culture bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL) for 6-7 days.
-
DC Maturation and Peptide Loading: On day 6, add LPS (1 µg/mL) to induce DC maturation. On day 7, harvest the immature DCs and pulse them with the LLO(91-99) peptide (10 µg/mL) for 4 hours at 37°C.
-
Washing and Resuspension: Wash the peptide-loaded DCs three times with sterile PBS to remove excess peptide.
-
Vaccination: Resuspend the DC-LLO(91-99) vaccine in sterile PBS and inject intravenously or intraperitoneally into recipient mice (typically 1x10^6 cells per mouse).
Protocol 2: Synthesis of Gold Nanoparticle (GNP)-LLO(91-99) Conjugates
-
Synthesis of Gold Nanoparticles: Synthesize gold nanoparticles with a desired core size (e.g., 15 nm) using a citrate (B86180) reduction method.
-
Surface Functionalization: Functionalize the GNPs with a linker molecule that has a thiol group for attachment to the gold surface and another reactive group for peptide conjugation.
-
Peptide Conjugation: Add the LLO(91-99) peptide, which has been synthesized with a corresponding reactive group (e.g., an N-terminal cysteine), to the functionalized GNP solution. Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Purification: Purify the GNP-LLO(91-99) conjugates from unconjugated peptide and excess reagents using centrifugation and resuspension cycles.
-
Characterization: Characterize the final product for size, stability, and peptide loading efficiency using techniques such as dynamic light scattering (DLS), UV-Vis spectroscopy, and transmission electron microscopy (TEM).
Visualizations
Caption: Mechanism of action for LLO(91-99) cancer vaccine.
References
- 1. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Specific CD8+ T Cells against Intracellular Bacteria by CD8+ T-Cell-Oriented Immunization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for developing and optimizing cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A listeriolysin O subunit vaccine is protective against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gold glyconanoparticles coupled to listeriolysin O 91–99 peptide serve as adjuvant therapy against melanoma - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Clinical Experience and Recent Advances in the Development of Listeria-Based Tumor Immunotherapies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Immunotherapies to Nano-Immunotherapies: Advances in Immune Targeting in Bladder Cancer [auo.asmepress.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors [mdpi.com]
Technical Support Center: Enhancing MHC Binding of LLO (91-99)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers focused on modifying the Listeriolysin O (LLO) 91-99 peptide to enhance its binding affinity to Major Histocompatibility Complex (MHC) molecules.
Frequently Asked Questions (FAQs)
Q1: What is the LLO 91-99 peptide and why is it significant?
A1: LLO 91-99 is a nine-amino-acid peptide (Sequence: GYKDGNEYI) derived from Listeriolysin O, a key virulence factor of the bacterium Listeria monocytogenes. It is a highly immunodominant epitope, meaning that during an infection in BALB/c mice, the CD8+ T cell response is predominantly directed against this specific peptide. It is presented by the MHC class I molecule H-2Kd and is a critical target for cytotoxic T lymphocytes (CTLs) that eliminate infected cells. Its prominence makes it a major focus for vaccine development and immunotherapy research.
Q2: To which MHC allele does the wild-type LLO 91-99 peptide bind?
A2: The LLO 91-99 peptide binds to the murine MHC class I molecule H-2Kd .[1][2]
Q3: What are the critical amino acid residues for binding LLO 91-99 to H-2Kd?
A3: The binding of a peptide to H-2Kd is determined by specific "anchor" residues that fit into pockets within the MHC binding groove. For H-2Kd, the primary anchor residues are:
-
Position 2 (P2): Must be a Tyrosine (Y).[1][2][3] This is considered the dominant anchoring residue.[3]
-
Position 9 (P9 - C-terminus): Must be a hydrophobic residue with a large aliphatic side chain, such as Isoleucine (I), Leucine (L), or Valine (V).[1][3]
-
Position 5 (P5): Acts as a secondary anchor, often preferring smaller, non-polar residues like Threonine (T).[3]
Q4: Why would a researcher want to modify LLO 91-99 to enhance MHC binding?
A4: Enhancing the binding affinity of LLO 91-99 for H-2Kd can have several benefits:
-
Improved Vaccine Efficacy: A peptide that binds more strongly and stably to MHC molecules can lead to a more robust and sustained T cell response, potentially resulting in a more effective vaccine.
-
Enhanced Immunotherapy: In cancer immunotherapy, stronger peptide-MHC complexes on the surface of dendritic cells or tumor cells can lead to more potent activation of anti-tumor T cells.
-
Better Research Reagents: High-affinity peptides are crucial for creating stable MHC tetramers, which are used to detect and quantify antigen-specific T cells.[4]
Troubleshooting Guides
Scenario 1: Modified peptide shows low or no binding to H-2Kd.
Q: I've synthesized a modified LLO 91-99 peptide, but my fluorescence polarization assay shows a very high IC50 value, indicating poor binding. What went wrong?
A: There are several potential causes for poor MHC binding. Consider the following troubleshooting steps:
-
Check Your Modifications Against the H-2Kd Motif:
-
Did you alter the primary anchors? Any modification to the Tyrosine at P2 or the Isoleucine at P9 is highly likely to abolish binding. These residues are critical for anchoring the peptide in the MHC groove.[1][3] Confirm that your intended modification did not inadvertently change these positions.
-
Was the P5 modification appropriate? While P5 is a secondary anchor, introducing a large or charged residue could create steric hindrance or unfavorable interactions within the C pocket of the H-2Kd molecule, reducing affinity.[3]
-
-
Assess Non-Anchor Residue Modifications:
-
Even changes at non-anchor positions (P1, P3, P4, P6, P7, P8) can negatively impact binding by altering the peptide backbone conformation or introducing unfavorable contacts with the MHC molecule.[5]
-
-
Verify Peptide Quality:
-
Purity and Sequence: Confirm the purity and sequence of your synthetic peptide via Mass Spectrometry and HPLC. Contaminants from synthesis or incorrect sequences are common sources of experimental failure.
-
Solubility: Peptides with high hydrophobicity can be difficult to dissolve, leading to an inaccurate concentration in your assay buffer. Ensure your peptide is fully solubilized before use.
-
-
Evaluate Assay Conditions:
-
Reagent Integrity: Ensure your purified, recombinant H-2Kd molecules are correctly folded and have not degraded. Use a positive control peptide with known high affinity to validate the MHC protein's binding capacity.
-
Buffer pH and Composition: MHC-peptide binding is sensitive to pH. Ensure your binding buffer is at the correct pH (typically pH 7.2-7.4 for this type of assay).
-
Assay Setup: Double-check all dilutions and concentrations for your labeled probe peptide, MHC molecules, and competitor test peptide.[6]
-
Scenario 2: Modified peptide binds H-2Kd well, but fails to activate T cells.
Q: My modified peptide shows a low IC50 in the binding assay, suggesting high affinity. However, in an ELISPOT assay with an LLO 91-99-specific T cell line, I see very few or no IFN-γ spots. Why is there a disconnect?
A: This is a classic issue where MHC binding does not equate to T cell recognition. The modification has likely interfered with the T Cell Receptor (TCR) interaction.
-
TCR Contact Residues: While anchor residues (P2, P5, P9) point down into the MHC groove, other residues point upwards and are exposed for TCR recognition. These are known as TCR contact residues. Modifications at these positions (typically P3, P4, P6, P7, P8) can disrupt the specific shape and charge that the TCR recognizes, even if MHC binding is improved.
-
Altered Peptide Conformation: The modification, even at a non-contact residue, might induce a subtle change in the peptide's conformation when bound to the MHC. This can alter the surface presented to the TCR, leading to a loss of recognition. Studies have shown that even a conservative substitution at an anchor residue can abolish T cell stimulation without affecting MHC binding affinity, likely due to conformational changes.[5]
-
T Cell Clone Specificity: The specific T cell clone or line you are using has a TCR that was selected based on the wild-type LLO 91-99 sequence. It is highly specific for that exact peptide-MHC complex. A modified peptide, even with a single amino acid change, may be viewed as a completely different antigen by that T cell.
Data Presentation
Illustrative Binding Affinities of Modified LLO 91-99 Peptides for H-2Kd
The following table presents hypothetical data to illustrate how modifications to the LLO 91-99 sequence could theoretically impact binding affinity to H-2Kd, as measured by a competitive binding assay. Lower IC50 values indicate higher binding affinity.
| Peptide Name | Sequence (P1-P9) | Modification from WT | Theoretical Rationale | Illustrative IC50 (nM) |
| LLO 91-99 (WT) | G Y K D G N E Y I | None | Wild-Type immunodominant epitope. | 5.0 |
| LLO-Mod1 | G Y K D A N E Y I | G5A (Glycine -> Alanine) | Minor change at a secondary position. Alanine is small and uncharged, potentially offering a slightly better fit in the C pocket than Glycine. | 3.5 |
| LLO-Mod2 | G Y K D G N E Y L | I9L (Isoleucine -> Leucine) | Substitution with another preferred hydrophobic C-terminal anchor residue for H-2Kd. Binding affinity is expected to be similar or slightly altered.[1] | 6.2 |
| LLO-Mod3 | G F K D G N E Y I | Y2F (Tyrosine -> Phenylalanine) | Negative Control. Modification of the primary P2 anchor residue. This is predicted to severely disrupt or abolish binding to the B pocket.[1][3] | > 10,000 |
| LLO-Mod4 | G Y K D G N E W I | Y8W (Tyrosine -> Tryptophan) | Modification of a potential TCR contact residue. The large Tryptophan side chain could create unfavorable interactions with the MHC α-helices, reducing affinity. | 85.0 |
Experimental Protocols & Visualizations
Workflow for Modifying and Validating LLO 91-99 Peptides
This diagram outlines the general experimental workflow from peptide design to functional validation.
Caption: Experimental workflow for enhancing LLO 91-99 MHC binding affinity.
Simplified MHC Class I Antigen Presentation Pathway
This diagram illustrates how an intracellular antigen like LLO is processed and presented to a CD8+ T cell.
Caption: MHC Class I pathway for LLO 91-99 presentation.
Protocol 1: Competitive MHC-I Peptide Binding Assay
This protocol is adapted for determining the IC50 of a modified peptide using fluorescence polarization (FP).[7][8]
Objective: To measure the relative binding affinity of a test peptide to H-2Kd by its ability to compete with a high-affinity, fluorescently labeled probe peptide.
Materials:
-
Purified, soluble recombinant H-2Kd molecules.
-
Fluorescently-labeled probe peptide with known high affinity for H-2Kd (e.g., FAM-labeled LLO 91-99).
-
Unlabeled test peptides (your modified LLO peptides) and a positive control (unlabeled wild-type LLO 91-99).
-
Assay Buffer: PBS with 0.1% BSA and protease inhibitors.
-
Black, non-binding 96-well or 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents (MHC, peptides) on ice.
-
Prepare a stock solution of the fluorescent probe peptide at a fixed concentration (e.g., 20 nM) in Assay Buffer.
-
Prepare a stock solution of the H-2Kd molecules at a concentration that gives a good signal window (e.g., 200 nM, requires optimization).
-
Prepare serial dilutions of your unlabeled test peptides and control peptides in Assay Buffer, starting from a high concentration (e.g., 200 µM) down to picomolar concentrations.
-
-
Assay Setup (per well):
-
Add a constant volume of the H-2Kd solution.
-
Add a constant volume of the fluorescent probe peptide solution.
-
Add a volume of your serially diluted unlabeled competitor peptide.
-
Controls: Include wells for:
-
Maximum Polarization: MHC + probe peptide (no competitor).
-
Minimum Polarization: Probe peptide only (no MHC).
-
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature or 37°C for a period sufficient to reach equilibrium (can range from 2 to 72 hours, depending on the specific MHC allele and peptides). Keep the plate protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background (minimum polarization) from all readings.
-
Plot the mP values against the log concentration of the competitor peptide.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism).
-
The IC50 is the concentration of the competitor peptide that reduces the polarization signal by 50%.
-
Protocol 2: T-Cell Activation ELISPOT Assay
This protocol outlines the detection of IFN-γ secretion from peptide-specific T cells.[9][10]
Objective: To quantify the number of T cells that recognize and respond to your modified peptide by secreting IFN-γ.
Materials:
-
96-well PVDF membrane ELISPOT plates.
-
Anti-mouse IFN-γ capture and biotinylated detection antibodies.
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP).
-
Substrate for the enzyme (e.g., BCIP/NBT or AEC).
-
Spleen cells (splenocytes) from an L. monocytogenes-immune BALB/c mouse, or an LLO 91-99-specific T cell line.
-
Antigen Presenting Cells (APCs), if using a T cell line (e.g., irradiated splenocytes).
-
RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics.
-
Peptides (test and control) at various concentrations.
-
35% Ethanol (B145695) for plate pre-wetting.
Procedure:
-
Plate Preparation (Day 1):
-
Pre-wet the PVDF membrane in each well with 20 µL of 35% ethanol for 1 minute.
-
Wash wells 3-4 times with sterile PBS.
-
Coat wells with the anti-IFN-γ capture antibody diluted in PBS.
-
Seal the plate and incubate overnight at 4°C.
-
-
Cell Stimulation (Day 2):
-
Wash the plate 4 times with PBS to remove excess capture antibody.
-
Block the plate with RPMI + 10% FBS for 1-2 hours at 37°C.
-
Prepare your effector cells (splenocytes or T cell line + APCs) in culture medium.
-
Add your peptide (e.g., at a final concentration of 1 µg/mL) to the appropriate wells.
-
Controls:
-
Negative Control: Cells only (no peptide).
-
Positive Control: Cells + wild-type LLO 91-99 peptide, or a mitogen like Concanavalin A.
-
-
Add your cell suspension to each well (e.g., 2.5 x 105 splenocytes/well).
-
Incubate at 37°C, 5% CO2 for 18-24 hours. Do not disturb the plate.
-
-
Detection (Day 3):
-
Wash away cells by rinsing the plate thoroughly with PBS + 0.05% Tween 20.
-
Add the biotinylated anti-IFN-γ detection antibody to each well. Incubate for 2 hours at room temperature.
-
Wash the plate 4 times.
-
Add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate 4 times.
-
Add the enzyme substrate and monitor for spot development (5-30 minutes).
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely in the dark.
-
-
Analysis:
-
Count the spots in each well using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
References
- 1. H-2Kd-restricted antigenic peptides share a simple binding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural definition of the H-2Kd peptide-binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of a Complex T Cell Receptor Repertoire during Primary and Recall Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Conservative alteration of the LLO (91-99) epitope to eliminate immune response.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the conservative alteration of the listeriolysin O (LLO) (91-99) epitope to eliminate the immune response.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue ID | Question | Possible Causes | Recommended Solutions |
| TROUBLE-001 | No reduction in T-cell response observed after conservative alteration of the LLO (91-99) epitope. | 1. Ineffective peptide modification. 2. Suboptimal peptide concentration for in vitro stimulation. 3. Issues with the experimental readout (e.g., ELISpot, intracellular cytokine staining). 4. Incorrect conservative substitution. | 1. Verify the sequence and purity of the modified peptide via mass spectrometry. 2. Perform a dose-response experiment to determine the optimal peptide concentration for T-cell stimulation. 3. Refer to the ELISpot and Intracellular Cytokine Staining troubleshooting guides (TROUBLE-002 and TROUBLE-003). 4. Ensure the substitution (e.g., Y92F or I99A) has been correctly incorporated.[1][2] |
| TROUBLE-002 | High background or no spots in ELISpot assay when testing modified LLO (91-99) peptides. | 1. Inadequate washing steps. 2. Too many or too few cells seeded. 3. Contamination of reagents or cell culture. 4. Inappropriate stimulation time. 5. Membrane not properly pre-wetted. | 1. Increase the number and rigor of wash steps.[3][4][5] 2. Optimize the number of cells per well.[3][4][5] 3. Use sterile reagents and aseptic techniques.[3][5] 4. Optimize the incubation time for cell stimulation.[3][5] 5. Ensure the membrane is adequately pre-wetted with ethanol.[4][5] |
| TROUBLE-003 | Weak or no signal in intracellular cytokine staining (ICS) for T-cells stimulated with altered LLO (91-99) peptides. | 1. Insufficient stimulation. 2. Ineffective protein transport inhibition. 3. Poor cell viability. 4. Incorrect antibody titration or fluorophore choice. 5. Fixation/permeabilization issues. | 1. Optimize peptide concentration and stimulation duration (typically 4-6 hours for T-cells). 2. Use Brefeldin A or Monensin to block cytokine secretion effectively.[6] 3. Include a viability dye to exclude dead cells from the analysis.[7] 4. Titrate antibodies and use bright fluorophores for low-expression cytokines. 5. Use validated fixation and permeabilization buffers to preserve epitopes. |
| TROUBLE-004 | Unexpected T-cell response to subdominant epitopes after eliminating the LLO (91-99) response. | 1. The elimination of the immunodominant epitope may lead to the expansion of T-cells specific for previously subdominant epitopes. | 1. This is a known phenomenon. The removal of a dominant epitope can alter the T-cell response hierarchy.[8][9] Characterize the specificity of the new T-cell response using a panel of other potential LLO-derived peptides. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the LLO (91-99) epitope?
The LLO (91-99) epitope is a nine-amino-acid peptide derived from the listeriolysin O protein of Listeria monocytogenes. In BALB/c mice, it is the immunodominant epitope presented by the H2-Kd MHC class I molecule, eliciting a strong cytotoxic T-lymphocyte (CTL) response.[1][10][11][12][13]
Q2: Why would one want to eliminate the immune response to the LLO (91-99) epitope?
Eliminating the immunogenicity of this dominant epitope can be desirable in research settings to study the roles of subdominant epitopes in the anti-Listeria immune response or to develop vaccine vectors where a specific potent immune response might be undesirable.[1][8][9]
Q3: What is a "conservative alteration"?
A conservative alteration, or conservative substitution, is an amino acid change that replaces a residue with another that has similar biochemical properties (e.g., size, charge, hydrophobicity). The goal is to alter the peptide's interaction with the T-cell receptor (TCR) while minimizing disruption to its binding to the MHC molecule.[1][2]
Experimental Design & Protocols
Q4: What are some documented conservative alterations to the LLO (91-99) epitope that eliminate the immune response?
Studies have shown that a tyrosine-to-phenylalanine (Y-to-F) substitution at position 92 (the second amino acid) or an isoleucine-to-alanine (I-to-A) substitution at the C-terminal anchor residue (position 99) can eliminate the cytotoxic T-cell response to this epitope.[1][2]
Q5: How can I verify that the conservative alteration has eliminated the T-cell response?
You can assess the T-cell response using techniques such as:
-
ELISpot assay: To quantify the frequency of cytokine-secreting T-cells (e.g., IFN-γ).
-
Intracellular Cytokine Staining (ICS) followed by flow cytometry: To identify and quantify cytokine-producing T-cells within a population.[7][14]
-
Cytotoxicity assays: To measure the ability of CTLs to lyse target cells pulsed with the modified peptide.[10]
Q6: Can you provide a general protocol for Intracellular Cytokine Staining (ICS)?
A detailed protocol for ICS can be found in the Experimental Protocols section below.
Experimental Protocols
Intracellular Cytokine Staining (ICS) Protocol for Assessing T-Cell Response to Modified LLO (91-99) Peptides
-
Cell Stimulation:
-
Prepare single-cell suspensions of splenocytes from immunized mice.
-
Stimulate 1-2 x 106 cells with the modified LLO (91-99) peptide (e.g., 1-10 µg/mL), wild-type LLO (91-99) peptide as a positive control, and an irrelevant peptide or media alone as a negative control.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.[6]
-
Incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for cell surface markers (e.g., CD3, CD8, CD4) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.[7]
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) diluted in permeabilization buffer.[7]
-
Incubate for 30 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the lymphocyte population, then on CD8+ T-cells, and finally quantifying the percentage of cytokine-positive cells.
-
Visualizations
Signaling Pathways and Workflows
Caption: T-Cell receptor signaling cascade upon recognition of the LLO (91-99) epitope.
Caption: Workflow for assessing the immunogenicity of modified LLO (91-99) epitopes.
Caption: Logical flow for the conservative alteration of an immunogenic epitope.
References
- 1. Elimination of the listeriolysin O-directed immune response by conservative alteration of the immunodominant listeriolysin O amino acid 91 to 99 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. anilocus.com [anilocus.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Noncompetitive Expansion of Cytotoxic T Lymphocytes Specific for Different Antigens during Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Antilisterial immunity includes specificity to listeriolysin O (LLO) and non-LLO-derived determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
LLO (91-99) Human Vaccine Candidate Development: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of LLO (91-99) as a human vaccine candidate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimentation with the LLO (91-99) peptide.
Peptide Handling and Formulation
-
Question: My lyophilized LLO (91-99) peptide won't dissolve. What should I do?
-
Answer: The solubility of the LLO (91-99) peptide (sequence: GYKDGNEYI) can be challenging. Here are some troubleshooting steps:
-
For initial reconstitution, consider using organic solvents like DMSO, isopropanol, methanol, or acetonitrile.[1] Once fully dissolved, you can gradually add aqueous solutions to achieve the desired concentration.
-
If using aqueous solutions, sonication can aid in dissolution.[1]
-
For basic peptides, adding 10% acetic acid to the solvent can improve solubility, while 10% ammonium (B1175870) bicarbonate can help with acidic peptides.[1]
-
For use in aqueous solutions, it is recommended to filter and sterilize the final solution with a 0.22 μm filter before use.[2]
-
-
-
Question: What are the optimal storage conditions for the LLO (91-99) peptide?
Immunogenicity and Efficacy
-
Question: I am observing a weak CD8+ T cell response to my LLO (91-99) vaccine formulation. What are the potential causes and solutions?
-
Answer: Low immunogenicity is a common challenge with peptide-based vaccines.[3][4] Consider the following:
-
Adjuvant Selection: The choice of adjuvant is critical. The LLO (91-99) peptide on its own may not be sufficient to elicit a strong immune response.[3] Formulating with a potent adjuvant, such as Advax™, has been shown to enhance T-cell immunogenicity.[5]
-
Delivery Vehicle: The delivery system plays a significant role. Dendritic cell (DC)-based vaccines and gold nanoparticle (GNP)-based nanovaccines have been shown to be effective delivery platforms for LLO (91-99).[5][6]
-
MHC Restriction: LLO (91-99) is a well-characterized H-2Kd restricted epitope in mice.[7] Ensure your animal model is appropriate for this MHC restriction. For human applications, the heterogeneity of HLA alleles is a significant consideration.[8]
-
Route of Administration: The route of administration can influence the immune response. Intraperitoneal (i.p.) administration has been shown to elicit CD8+ T cell responses.[7]
-
-
-
Question: My LLO (91-99) vaccine shows initial efficacy, but the anti-tumor effect is not sustained. Why might this be happening?
-
Answer: This could be due to immune escape mechanisms of the tumor or a lack of a robust memory T cell response.
-
Tumor Microenvironment: The tumor microenvironment can be immunosuppressive. Combining the LLO (91-99) vaccine with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4) may enhance and sustain the anti-tumor effect.
-
CD4+ T Cell Help: While LLO (91-99) is a strong CD8+ T cell epitope, robust and long-lasting immunity often requires CD4+ T cell help. Consider including CD4+ T cell epitopes in your vaccine formulation.
-
-
Toxicity and Safety
-
Question: I am concerned about the potential toxicity of LLO-based vaccines. How can I assess this?
-
Answer: While full-length Listeriolysin O is a potent toxin, the LLO (91-99) peptide itself is generally considered non-toxic.[9] However, it is crucial to perform toxicity studies for any new vaccine formulation.
-
In Vitro Toxicity: Assess the viability of cell lines (e.g., monocyte-derived dendritic cells) after incubation with your vaccine formulation using methods like Trypan blue staining.[9]
-
In Vivo Toxicity: In animal models, monitor for signs of sickness (e.g., hair loss, difficulty moving) and measure inflammatory markers like IL-1 in the sera after administration of the vaccine.[9][10]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on LLO (91-99) based vaccines.
Table 1: Efficacy of LLO (91-99) Based Vaccines in Listeriosis Models
| Vaccine Platform | Animal Model | Protection Rate (%) | Reference |
| DC-LLO(91-99) | C57BL/6 Mice | 94% | [2] |
| DC-LLO(91-99) | BALB/c & C57BL/6 Mice | 90-93% | [11] |
| GNP-LLO(91-99) + Advax™ | Mice | Not specified, but conferred robust protection | [5] |
| Free GNP-LLO(91-99) | Mice | ~60% CFU reduction | [12] |
Table 2: Anti-Tumor Efficacy of DC-LLO(91-99) Vaccine in a B16OVA Melanoma Model
| Parameter | Control (NV) | DC-LLO(91-99) | Fold Change | Reference |
| CD8+ T cells in TILs | Not specified | 8-fold higher | 8 | [6] |
| CD4+CD25- T cells in TILs | Not specified | 4-fold higher | 4 | [6] |
| CD4+CD25high Treg cells in TILs | Not specified | 2.4-fold reduction | -2.4 | [6] |
Experimental Protocols
1. Dendritic Cell (DC) Loading with LLO (91-99) Peptide
This protocol describes the ex vivo loading of bone marrow-derived dendritic cells (BMDCs) with the LLO (91-99) peptide.
-
Materials:
-
Bone marrow cells from mice (e.g., BALB/c or C57BL/6)
-
GM-CSF and IL-4
-
LLO (91-99) peptide
-
Complete RPMI 1640 medium
-
Adjuvant (e.g., Advax™)
-
-
Procedure:
-
Generate BMDCs by culturing bone marrow cells in complete RPMI 1640 supplemented with GM-CSF and IL-4 for 6-8 days.
-
On the day of loading, harvest immature DCs and wash them.
-
Resuspend the DCs at a concentration of 1x10^6 cells/mL in complete medium.
-
Add the LLO (91-99) peptide to a final concentration of 50 µg/mL.[11][13]
-
If using an adjuvant, add it at the recommended concentration (e.g., Advax™ at 50 µg/mL).[11]
-
Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[11][13]
-
After incubation, wash the DCs extensively to remove unloaded peptide and adjuvant.
-
The LLO (91-99)-loaded DCs are now ready for in vivo administration or in vitro assays.
-
2. Measurement of LLO (91-99)-Specific CD8+ T Cell Response by ELISPOT
This protocol outlines the enzyme-linked immunospot (ELISPOT) assay to quantify IFN-γ secreting CD8+ T cells specific for LLO (91-99).
-
Materials:
-
ELISPOT plate pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes from immunized and control mice
-
LLO (91-99) peptide
-
Antigen-presenting cells (APCs), e.g., P815 cells[7]
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
-
Procedure:
-
Isolate splenocytes from immunized and control mice.
-
Pulse APCs (e.g., P815 cells) with the LLO (91-99) peptide (typically at 10^-6 M) for 1-2 hours at 37°C.[7] Non-pulsed APCs serve as a negative control.
-
Add the isolated splenocytes and peptide-pulsed (or non-pulsed) APCs to the wells of the pre-coated ELISPOT plate.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Visualizations
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advancements and Challenges in Peptide-Based Cancer Vaccination: A Multidisciplinary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel nanoparticle vaccines for Listeriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide vaccines in cancer - old concept revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterisation of T-cell epitopes for incorporation into dendritic cell-delivered Listeria vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Adjuvant Selection for LLO(91-99) Peptide Vaccines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LLO (91-99) peptide vaccines.
Frequently Asked Questions (FAQs)
Q1: What is the primary immunological goal when selecting an adjuvant for an LLO(91-99) peptide vaccine?
A1: The primary goal is to induce a robust antigen-specific CD8+ T cell (Cytotoxic T Lymphocyte, CTL) response. The LLO(91-99) peptide is a well-documented immunodominant epitope that, when presented by MHC class I molecules, can stimulate potent CTLs capable of recognizing and eliminating target cells, such as tumor cells. Therefore, the chosen adjuvant should promote a Th1-biased immune response, characterized by the production of cytokines like IFN-γ and IL-12, which are crucial for CTL activation and proliferation.
Q2: Which adjuvants have been successfully used with LLO(91-99) or similar peptide vaccines in preclinical models?
A2: Several adjuvants have shown promise in preclinical studies. These include:
-
Toll-Like Receptor (TLR) agonists:
-
CpG oligodeoxynucleotides (CpG ODN): A TLR9 agonist known to strongly promote Th1 responses.
-
Polyinosinic:polycytidylic acid (Poly(I:C)): A TLR3 agonist that mimics viral dsRNA and is effective at inducing CTL responses.
-
-
Emulsion-based adjuvants:
-
Nanoparticle-based systems:
-
Gold nanoparticles (GNPs): GNP-LLO(91-99) formulations have been shown to act as an adjuvant, inducing maturation of dendritic cells (DCs) and promoting a Th1 cytokine pattern.
-
Q3: How do I choose the most appropriate adjuvant for my specific experimental model?
A3: The choice of adjuvant depends on several factors, including the specific research question, the animal model, and the desired immune outcome.[3] A logical approach to selection is outlined in the diagram below.
Troubleshooting Guides
Issue 1: Low or Undetectable LLO(91-99)-Specific CD8+ T Cell Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Adjuvant Choice | The selected adjuvant may not be potent enough to induce a strong Th1 response. Solution: Consider switching to a different class of adjuvant. For instance, if an emulsion-based adjuvant was used, try a TLR agonist like CpG ODN or Poly(I:C), which are known for robust CTL induction.[4] |
| Incorrect Peptide/Adjuvant Ratio or Dose | The concentration of the peptide or adjuvant may be too low, or the ratio between them may be suboptimal. Solution: Perform a dose-response study, titrating both the LLO(91-99) peptide and the adjuvant to find the optimal concentration for immunogenicity without excessive toxicity.[5][6][7] |
| Poor Vaccine Formulation Stability | The peptide may have degraded, or the peptide-adjuvant complex may have aggregated or precipitated.[8] Solution: Visually inspect the formulation for any signs of precipitation. Use fresh preparations for each experiment. Consider analyzing the stability of your formulation over time at the storage temperature. |
| Inappropriate Route of Administration | The route of administration can significantly impact the immunogenicity of peptide vaccines.[9] Solution: If using a subcutaneous route, consider testing an intravenous or intramuscular injection, as this can sometimes lead to better access to antigen-presenting cells in lymphoid organs.[9] |
| Issues with T Cell Readout Assay | The ELISpot or intracellular cytokine staining (ICS) assay may not be sensitive enough, or there may be technical errors in the procedure. Solution: Review the detailed experimental protocols below. Ensure positive and negative controls are working as expected. Titrate antibodies and optimize cell numbers for the assay. |
Issue 2: High Local Reactogenicity or Systemic Toxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Adjuvant Dose is Too High | High doses of certain adjuvants, particularly TLR agonists and some emulsions, can cause excessive inflammation. Solution: Reduce the dose of the adjuvant in your formulation. Perform a dose-titration experiment to find the minimum effective dose that still provides a robust immune response. |
| Contamination of Reagents | Endotoxin (B1171834) (LPS) contamination in the peptide or other reagents can lead to non-specific inflammation. Solution: Use endotoxin-free reagents and sterile techniques for all formulation and injection procedures. Test reagents for endotoxin levels if contamination is suspected. |
| Inherent Properties of the Adjuvant | Some adjuvants, like Montanide, are known to cause local inflammation and granuloma formation due to their depot effect.[10][11] Solution: If local reactogenicity is a concern for your application, consider switching to a different adjuvant class, such as a squalene-based emulsion (e.g., AddaVax) or a nanoparticle formulation, which may have a better safety profile.[2] |
Data Summary Table
The following table summarizes representative quantitative data from preclinical studies to provide a baseline for expected outcomes.
| Adjuvant/Formulation | Animal Model | Key Outcome | Measurement | Reference |
| CpG ODN | BALB/c Mice | Protection against L. monocytogenes | Reduced bacterial titers in spleen and liver | [12] |
| Poly(I:C) | C57BL/6 Mice | Induction of CD8+ T cells | Increased IFN-γ producing cells via ELISpot | [4] |
| Montanide ISA 51 | Cancer Patients | Induction of T-cell responses | Enhanced antigen-specific T-cell responses | [13] |
| AddaVax | C57BL/6 Mice | Induction of CD8+ T cells | Increased frequency of antigen-specific CD8+ T cells | [14] |
Detailed Experimental Protocols
IFN-γ ELISpot Assay for Mouse Splenocytes
This protocol is for quantifying the frequency of LLO(91-99)-specific, IFN-γ-secreting T cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC substrate solution
-
LLO(91-99) peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant mouse IL-2 (optional)
Procedure:
-
Plate Coating: Coat ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for 1-2 hours at room temperature.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice. Resuspend cells in complete RPMI medium.
-
Cell Plating and Stimulation: Add 2x10^5 to 5x10^5 splenocytes per well. Add the LLO(91-99) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include wells with media only (negative control) and a mitogen like Concanavalin A (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[15]
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 45 minutes.
-
Wash thoroughly and add AEC substrate. Monitor for spot development.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for CD8+ T cells
This protocol is for identifying LLO(91-99)-specific CD8+ T cells producing IFN-γ by flow cytometry.
Materials:
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ
-
LLO(91-99) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffers
-
FACS buffer (PBS + 2% FBS)
Procedure:
-
Splenocyte Restimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Culture 1-2x10^6 cells per well in a 96-well plate.
-
Stimulate cells with LLO(91-99) peptide (1-10 µg/mL) for 4-6 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours of stimulation.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash and then permeabilize the cells using a saponin-based permeabilization buffer.
-
-
Intracellular Staining:
-
Stain with fluorochrome-conjugated anti-IFN-γ antibody in permeabilization buffer for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD3+CD8+ lymphocytes and quantifying the percentage of IFN-γ positive cells.
-
In Vivo Mouse Tumor Model
This is a general protocol for evaluating the therapeutic efficacy of an LLO(91-99) peptide vaccine.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a tumorigenic dose of a relevant tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma) into the flank of syngeneic mice.
-
Tumor Growth Monitoring: Allow tumors to establish and become palpable (e.g., >8 mm³).[16]
-
Vaccination:
-
Randomize mice into treatment and control groups.
-
Administer the LLO(91-99) peptide vaccine formulation via the chosen route (e.g., subcutaneous, intravenous).
-
The control group may receive a mock vaccine (adjuvant only) or PBS.
-
A prime-boost vaccination schedule (e.g., vaccinations on day 7 and day 14 post-tumor implantation) is often employed.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal survival.
-
At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., ELISpot, ICS).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Common Adjuvants
The diagrams below illustrate the signaling pathways activated by CpG ODN and Poly(I:C), two potent adjuvants for inducing CTL responses.
References
- 1. invivogen.com [invivogen.com]
- 2. AddaVax-Adjuvanted H5N8 Inactivated Vaccine Induces Robust Humoral Immune Response against Different Clades of H5 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dose optimization of an adjuvanted peptide-based personalized neoantigen melanoma vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose optimization of an adjuvanted peptide-based personalized neoantigen melanoma vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siam.org [siam.org]
- 8. Developments in the formulation and delivery of spray dried vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune System Modulation by the Adjuvants Poly (I:C) and Montanide ISA 720 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of LLO (91-99) and p60 (217-225) Cytotoxic T Lymphocyte Responses
A comprehensive guide for researchers navigating the immunodominant landscapes of Listeria monocytogenes epitopes.
In the study of cell-mediated immunity to the intracellular bacterium Listeria monocytogenes, two epitopes, Listeriolysin O (LLO) 91-99 and p60 217-225, have emerged as focal points for understanding cytotoxic T lymphocyte (CTL) responses. Both are presented by the MHC class I molecule H-2Kd and are crucial in the development of protective immunity.[1] This guide provides a detailed comparison of the CTL responses elicited by these two key epitopes, supported by experimental data and protocols to aid researchers in their study design and interpretation.
Immunodominance and Response Magnitude
A consistent finding in murine models of L. monocytogenes infection is the establishment of a clear immunodominance hierarchy among its various epitopes. The CTL response to LLO (91-99) is consistently characterized as dominant, eliciting a large and robust population of specific T cells.[2] In contrast, the p60 (217-225) epitope typically induces an intermediate or co-dominant response.[2][3]
Studies have quantified this hierarchy, demonstrating that during the peak of the primary CTL response, the ratio of T cells specific for LLO (91-99) to those specific for p60 (217-225) is approximately 2:1.[4] This dominance of the LLO (91-99) response is a critical factor for researchers to consider when evaluating vaccine efficacy or the dynamics of immune responses during infection.
Quantitative Comparison of CTL Responses
The magnitude of CTL responses to LLO (91-99) and p60 (217-225) is typically assessed using techniques such as the Enzyme-Linked Immunospot (ELISPOT) assay, which measures the frequency of cytokine-secreting T cells, and the 51Chromium (51Cr) release assay, which quantifies the cytotoxic activity of CTLs.
| Parameter | LLO (91-99) | p60 (217-225) | Reference |
| Immunodominance | Dominant | Intermediate/Co-dominant | [2][3] |
| CTL Frequency (Peak primary response) | High | Intermediate | [4] |
| Relative Ratio of Specific T-cells | ~2 | 1 | [4] |
Experimental Protocols
Accurate and reproducible quantification of CTL responses is paramount. Below are detailed methodologies for the two most common assays used in this field.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-producing cells at the single-cell level. It is widely used to measure the number of antigen-specific T cells secreting cytokines like Interferon-gamma (IFN-γ).
Materials:
-
PVDF-bottom 96-well plates
-
Capture antibody (e.g., anti-mouse IFN-γ)
-
Blocking solution (e.g., sterile PBS with 1% BSA)
-
Splenocytes from immunized or infected mice
-
LLO (91-99) and p60 (217-225) peptides
-
Antigen-presenting cells (APCs) (e.g., irradiated syngeneic splenocytes)
-
Biotinylated detection antibody (e.g., biotinylated anti-mouse IFN-γ)
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
ELISPOT plate reader
Procedure:
-
Plate Coating: Coat the ELISPOT plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking solution for 2 hours at room temperature.
-
Cell Plating: Add splenocytes and peptide-pulsed APCs to the wells. Include positive (e.g., mitogen) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate. Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader.
51Chromium (51Cr) Release Assay
The 51Cr release assay is a classic method to measure cell-mediated cytotoxicity. It quantifies the lysis of target cells by CTLs.
Materials:
-
Target cells (e.g., P815 mastocytoma cells)
-
51Cr (Sodium Chromate)
-
Effector cells (CTLs from immunized or infected mice)
-
LLO (91-99) and p60 (217-225) peptides
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Label the target cells with 51Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells multiple times to remove excess 51Cr.
-
Peptide Pulsing: Pulse the labeled target cells with the respective peptides (LLO 91-99 or p60 217-225) for 1 hour at 37°C.
-
Co-culture: Co-culture the peptide-pulsed target cells with effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate. Include controls for spontaneous release (target cells alone) and maximum release (target cells with detergent).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Experimental Workflows
The generation of CTL responses to both LLO (91-99) and p60 (217-225) follows the conventional MHC class I antigen presentation pathway. This process is crucial for the recognition of infected cells by CD8+ T cells.
Caption: Experimental workflow for comparing LLO (91-99) and p60 (217-225) CTL responses.
The pathway begins with the degradation of bacterial proteins, LLO and p60, within the cytosol of an infected antigen-presenting cell (APC) by the proteasome. The resulting peptide fragments, including the 91-99 and 217-225 epitopes, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, these peptides bind to MHC class I molecules. The stable peptide-MHC class I complexes are then transported to the cell surface for presentation to CD8+ T cells. Recognition of the peptide-MHC complex by the T cell receptor (TCR) of a specific CD8+ T cell, along with co-stimulatory signals, leads to T cell activation, proliferation, and differentiation into cytotoxic T lymphocytes.
References
- 1. Innate and adaptive immune responses to Listeria monocytogenes: A short overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partially TAP-independent protection against Listeria monocytogenes by H2-M3-restricted CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noncompetitive Expansion of Cytotoxic T Lymphocytes Specific for Different Antigens during Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
LLO (91-99) peptide vs whole protein for immunization.
An objective comparison of immunization strategies is crucial for researchers and drug development professionals. This guide provides a detailed comparison between using the listeriolysin O (LLO) (91-99) peptide and the whole LLO protein for immunization, supported by experimental data, protocols, and visualizations.
Overview of LLO and its Role in Immunity
Listeriolysin O (LLO) is a critical virulence factor secreted by the intracellular bacterium Listeria monocytogenes. It allows the bacteria to escape from the phagosome into the cytosol, a crucial step for its lifecycle and for inducing a potent cell-mediated immune response.[1][2][3] LLO is also a major immunodominant antigen, containing numerous epitopes that stimulate both CD4+ (helper) and CD8+ (cytotoxic) T-cells, which are essential for clearing Listeria infections.[4][5] This potent immunogenicity has made LLO a prime candidate for vaccine development, both against listeriosis and as a vector for cancer immunotherapy.[4]
Two primary approaches have been explored for LLO-based immunization:
-
Whole Protein Immunization: Utilizes the full-length LLO protein, often in a detoxified toxoid form, to present a wide array of natural epitopes to the immune system.[2]
-
Peptide Immunization: Focuses on specific, well-defined immunodominant epitopes, most notably the LLO (91-99) peptide (sequence: GYKDGNEYI), which is known to elicit a strong, MHC-I-restricted CD8+ T-cell response.[1][4]
Comparative Analysis: Peptide vs. Whole Protein
The choice between a specific peptide and the whole protein as an immunogen involves significant trade-offs in specificity, breadth of immune response, safety, and manufacturing.
| Feature | LLO (91-99) Peptide | Whole LLO Protein |
| Immunogen Type | A single, synthetic, 9-amino acid T-cell epitope. | The full-length protein, containing multiple B-cell and T-cell epitopes. |
| Key Advantages | - High Specificity: Targets a precise, dominant CD8+ T-cell response.[4][6]- Enhanced Safety: Avoids the protein's natural cytotoxicity and potential allergenic or reactogenic sequences.[7][8]- Ease of Manufacturing: Synthetic peptides are easy to produce with high purity.[9] | - Broad Immune Response: Induces both CD4+ and CD8+ T-cell responses, as well as antibody responses.[2][4]- Multiple Epitopes: Presents a wider array of epitopes, potentially overcoming immune escape variants and accommodating genetic diversity in host MHC molecules.[10] |
| Key Disadvantages | - Poorly Immunogenic Alone: Requires adjuvants or advanced delivery systems (e.g., nanoparticles, dendritic cells) to elicit a strong response.[8][9]- Narrow Response: The immune response is limited to a single epitope, which may be insufficient for robust, long-term protection in a diverse population.[11]- MHC Restriction: Efficacy is restricted to individuals with the corresponding MHC haplotype (H-2K'd' in mice).[12] | - Potential Toxicity: Native LLO is a pore-forming toxin; requires detoxification (toxoid creation) for safe use, which may alter immunogenicity.[2]- Manufacturing Complexity: Recombinant protein production and purification is more complex and costly than peptide synthesis.[7]- Risk of Non-Protective Responses: May induce responses to non-protective epitopes. |
| Dominant Immune Response | Primarily cytotoxic CD8+ T-cells (CTLs).[1][13] | A mixed response including CD4+ T-helper cells (Th1), CD8+ T-cells, and LLO-neutralizing antibodies.[2] |
| Antigen Presentation | Primarily loaded onto MHC class I molecules for presentation to CD8+ T-cells.[14] | Processed via both MHC class I (if it enters the cytosol) and MHC class II pathways, activating both CD8+ and CD4+ T-cells.[5][14] |
Quantitative Data on Immunogenicity and Efficacy
Experimental data highlights the distinct immunological outcomes of each approach.
Table 1: T-Cell Responses Induced by LLO Peptide and Protein Immunization
| Immunogen | Model / Assay | Target T-Cell | Key Finding | Reference |
| LLO (91-99) Peptide | BALB/c Mice / ELISPOT | LLO(91-99) specific CD8+ | Vaccination with LLO(91-99)-loaded dendritic cells (DC-LLO91-99) induced 1.2% positive CD8+ T-cells that produced IFN-γ. | [15] |
| LLO (91-99) Peptide | BALB/c Mice / Tetramer Staining | LLO(91-99) specific CD8+ | Immunization with an attenuated L. monocytogenes strain elicited a substantial population of LLO-specific CD8+ T-cells (up to 11.5% in the peritoneum). | [13] |
| Whole LLO Protein (Toxoid) | C57BL/6 Mice / ELISPOT | CD4+ T-cells | Immunization with a non-cytotoxic LLO mutant (LLOWW) induced a significantly higher number of IFN-γ (740 spots/10⁶ cells) and IL-2 (438 spots/10⁶ cells) producing cells compared to a CD4+ peptide epitope alone. | [16] |
| Whole LLO Protein vs. Peptide | C57BL/6 Mice / ELISPOT | CD4+ T-cells | A non-toxic whole LLO protein (LLOWW) was ~3000-7000 times more efficient at eliciting CD4+ T-cell responses than its cognate peptide. | [16] |
Table 2: Protective Efficacy Against Listeria Challenge and Tumor Models
| Immunogen | Model | Efficacy Metric | Result | Reference |
| LLO (91-99) Peptide | Murine Melanoma / Tumor Volume | Tumor Growth Inhibition | GNP-LLO(91-99) nanovaccine resulted in a 72% reduction in tumor volume and 60% survival rate. | [17] |
| LLO (91-99) Peptide | Listeria Challenge / Protection | Bacterial Clearance | Mice vaccinated with DC-LLO(91-99) showed 60-80% protection against challenge with L. monocytogenes. | [18] |
| Whole LLO Protein (Toxoid) | Listeria Challenge / Bacterial Burden | Bacterial Clearance | Mice immunized with LLO toxoid + Cholera Toxin adjuvant showed a significant decrease in bacterial burden in the liver and spleen post-infection. | [2] |
| Live Attenuated L. monocytogenes | Listeria Challenge / Survival | Protection | Immunization with live attenuated strains elicits robust protective immunity, largely dependent on LLO-specific T-cells. | [3][19] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings.
Protocol 1: ELISPOT Assay for LLO(91-99)-Specific T-Cells
This protocol is used to quantify the number of IFN-γ-secreting cells specific to the LLO(91-99) epitope.[1]
-
Cell Preparation: Isolate splenocytes from immunized mice.
-
Antigen Presenting Cells (APCs): Use mouse mastocytoma P815-1-1 cells, which express the H2-K'd' MHC class I molecule.
-
Peptide Pulsing: Pulse one set of P815-1-1 cells with 10⁻⁶ M of the LLO(91-99) peptide. Leave another set non-pulsed as a negative control.
-
Co-culture: Add the isolated splenocytes to an ELISPOT plate coated with anti-IFN-γ antibody. Add the peptide-pulsed or non-pulsed P815-1-1 cells to stimulate the splenocytes.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for cytokine secretion.
-
Detection: After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
-
Visualization: Add a substrate that precipitates upon enzymatic action, forming colored spots.
-
Quantification: Count the number of spots using a stereomicroscope. Each spot represents a single IFN-γ-secreting cell.
Protocol 2: Immunization and In Vivo Challenge
This protocol assesses the protective immunity generated by a vaccine candidate against a live bacterial challenge.[2]
-
Immunization:
-
Antigen Preparation: Prepare the immunogen (e.g., LLO toxoid protein or GNP-LLO91-99 peptide) formulated with an appropriate adjuvant (e.g., Cholera Toxin).
-
Administration: Immunize mice (e.g., BALB/c) via a specific route (e.g., intraperitoneal or subcutaneous).
-
Booster: Administer one or more booster immunizations at set intervals (e.g., 14 or 21 days apart) to enhance the immune response.
-
-
Challenge:
-
Bacterial Culture: Grow a virulent strain of Listeria monocytogenes (e.g., EGD strain) to mid-log phase.
-
Infection: At a specified time post-immunization (e.g., 7-14 days after the final booster), challenge the immunized mice and a control group of naive mice with a predetermined lethal or sub-lethal dose of the bacteria via intravenous or intraperitoneal injection.
-
-
Assessment of Protection:
-
Bacterial Burden: At a set time post-infection (e.g., 3 days), euthanize the mice and harvest organs such as the spleen and liver.
-
Colony Forming Units (CFU): Homogenize the organs and plate serial dilutions on appropriate agar (B569324) plates.
-
Analysis: Count the resulting bacterial colonies to determine the CFU per organ. Protection is measured as the reduction in bacterial burden in immunized mice compared to the naive control group.
-
Visualizing Mechanisms and Workflows
Antigen Processing and Presentation Pathways
References
- 1. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A listeriolysin O Subunit Vaccine is Protective Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate and adaptive immune responses to Listeria monocytogenes: A short overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Are peptide vaccines safer than conventional formulations? [proteogenix.science]
- 8. mdpi.com [mdpi.com]
- 9. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein or peptide antigen? Advantages and disadvantages | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.plos.org [journals.plos.org]
- 15. Cellular vaccines in listeriosis: role of the Listeria antigen GAPDH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-clinical development of Listeria-based nanovaccines as immunotherapies for solid tumours: insights from melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Genetic immunization of mice against Listeria monocytogenes using plasmid DNA encoding listeriolysin O - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: LLO (91-99) Pulsed vs. Transduced Dendritic Cells for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The development of effective cancer immunotherapies is a cornerstone of modern oncology. Dendritic cell (DC)-based vaccines represent a powerful strategy to elicit potent and specific anti-tumor immune responses. DCs, as the most potent antigen-presenting cells (APCs), are uniquely equipped to prime naive T cells and orchestrate a robust adaptive immune attack against malignant cells. The critical component of a DC vaccine is the method of antigen loading. This guide provides an objective comparison between two prominent methods: pulsing DCs with the synthetic peptide LLO (91-99) and genetically transducing DCs to express tumor-associated antigens.
Fundamental Principles of DC Loading Strategies
LLO (91-99) Pulsed Dendritic Cells: This technique involves the ex vivo incubation of mature DCs with a specific, synthetically produced peptide. The LLO (91-99) peptide is a well-characterized, immunodominant epitope from the bacterial protein Listeriolysin O of Listeria monocytogenes.[1][2][3] This peptide binds directly to Major Histocompatibility Complex (MHC) Class I molecules on the DC surface. This approach is known to act as a potent adjuvant, inducing strong innate and cytotoxic responses that can expand melanoma-specific T cells and prevent tumor growth.[3]
Transduced Dendritic Cells: This strategy utilizes genetic engineering, typically with a viral vector such as a replication-defective adenovirus, to introduce a gene encoding a full-length tumor-associated antigen (TAA) into the DC.[4][5][6] The DC's own cellular machinery then transcribes and translates this gene, processing the resulting protein through the endogenous antigen presentation pathway. This allows the DC to present multiple epitopes from the TAA on both MHC class I and class II molecules, theoretically activating both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[6]
Comparative Efficacy: Preclinical Data
Multiple preclinical studies in murine models have demonstrated that adenovirus-transduced DCs are superior to peptide-pulsed DCs in generating anti-tumor immunity.[4][5] This enhanced efficacy is attributed to several factors, including prolonged antigen presentation and the ability to stimulate a broader immune response.
Key Performance Metrics:
| Performance Metric | LLO (91-99) Pulsed DCs | Adenovirus-Transduced DCs | Key Findings |
| T-Cell Proliferation | Induces antigen-specific T-cell expansion. | Superior antigen-specific T-cell proliferation compared to peptide-pulsed DCs.[5] | Transduced DCs lead to a more robust expansion of T cells. |
| IFN-γ Secretion | Stimulates IFN-γ producing cells. | Significantly higher number of IFN-γ secreting T-cells upon stimulation.[5] | Transduced DCs generate a stronger Th1-polarizing environment. |
| CTL Activity | Generates CTLs capable of lysing peptide-loaded target cells. | Induces more potent antigen-specific CTLs capable of lysing both peptide-pulsed targets and tumor cells expressing the endogenous antigen.[5] | Transduced DCs are more effective at generating functional, tumor-killing CTLs. |
| In Vivo Anti-Tumor Immunity | Can induce protective immunity and reduce tumor burden.[3] | Induces potent protective and therapeutic anti-tumor immunity, leading to better tumor control.[5] | Vaccination with transduced DCs shows greater efficacy in preclinical tumor models.[4] |
| Antigen Presentation Duration | Transient; depends on the stability of peptide-MHC complexes on the cell surface (hours).[6] | Sustained and prolonged antigen expression (days to weeks).[6] | Genetic modification allows for a continuous supply of processed antigens. |
| Breadth of Immune Response | Limited to the specific loaded epitope (e.g., LLO 91-99).[7] | Can present multiple immunodominant and subdominant epitopes from the full-length antigen, activating both CD8+ and CD4+ T cells.[6] | Transduced DCs can induce a more comprehensive anti-tumor response. |
Experimental Methodologies
The protocols for generating and loading these two types of DC vaccines share initial steps but diverge significantly at the antigen-loading stage.
A. Bone Marrow-Derived Dendritic Cell (BMDC) Generation
-
Source: Bone marrow is harvested from the femurs and tibias of mice.
-
Differentiation: Progenitor cells are cultured in complete RPMI-1640 medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to induce differentiation into immature DCs. This is typically carried out over 6-7 days.[8]
-
Maturation: Immature DCs are matured using a stimulus like lipopolysaccharide (LPS) or a cytokine cocktail to upregulate co-stimulatory molecules (e.g., CD80, CD86) and MHC expression, rendering them potent T-cell activators.
B. LLO (91-99) Peptide Pulsing
-
Protocol: Mature DCs are incubated (pulsed) with a specific concentration of the synthetic LLO (91-99) peptide for 1-2 hours at 37°C.[1]
-
Washing: The cells are then washed multiple times to remove any unbound, free peptide before being resuspended in phosphate-buffered saline (PBS) for injection.[1]
C. Adenoviral Vector Transduction
-
Vector: A replication-defective adenovirus vector encoding the full-length cDNA for a tumor-associated antigen (e.g., CEA, MART-1) is used.[5][6]
-
Transduction: DCs are co-cultured with the adenoviral vector for a period of 2-3 hours. The ratio of viral particles to cells (multiplicity of infection, MOI) is a critical parameter.[9]
-
Incubation: Following the initial co-culture, the cells are diluted with fresh media and incubated for an additional 16-24 hours to allow for transgene expression.[9] The adenoviral infection itself can contribute to DC maturation.[6]
Visualizing the Processes and Pathways
Experimental Workflow
The following diagram illustrates the parallel workflows for preparing both LLO (91-99) pulsed and adenovirus-transduced DC vaccines for preclinical evaluation.
Antigen Presentation Pathways
The fundamental difference between the two methods lies in how the antigenic peptide is processed and presented on MHC molecules.
References
- 1. rupress.org [rupress.org]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. Dendritic cell therapy in melanoma - Alvarez-Dominguez - Annals of Translational Medicine [atm.amegroups.org]
- 4. Comparison of recombinant adenovirus and synthetic peptide for DC-based melanoma vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendritic cells transduced with recombinant adenoviruses induce more efficient anti-tumor immunity than dendritic cells pulsed with peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenovirus MART-1–engineered Autologous Dendritic Cell Vaccine for Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Development of an adenovirus vector vaccine platform for targeting dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of LLO (91-99) Specific Cytotoxic T Lymphocyte (CTL) Clones
The validation of epitope-specific cytotoxic T lymphocyte (CTL) clones is a critical step in immunology research, particularly in the fields of infectious disease and cancer immunotherapy. For researchers studying Listeria monocytogenes, the immunodominant epitope Listeriolysin O (LLO) 91-99 is of significant interest.[1][2] This guide provides a comprehensive comparison of methods used to validate LLO (91-99) specific CTL clones, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Core Validation Parameters & Methodologies
Effective validation of LLO (91-99) specific CTL clones requires a multi-faceted approach, assessing not only the specificity of the clone but also its functional capabilities. The primary validation assays focus on specificity, cytotoxic potential, and effector functions such as cytokine secretion.
Comparison of Key Validation Assays
| Parameter | Assay | Measures | Advantages | Considerations |
| Specificity | MHC-Peptide Tetramer Staining | Direct binding of TCR to LLO (91-99)-MHC complex.[3][4] | Quantifies antigen-specific cells at a single-cell level; high specificity.[4][5] | Does not provide functional information. |
| Cytotoxicity | ⁵¹Chromium (⁵¹Cr) Release Assay | Lysis of target cells presenting the LLO (91-99) peptide.[6][7] | "Gold standard" for measuring cytotoxicity; provides a quantitative measure of killing. | Involves radioactive materials; provides population-level data, not single-cell. |
| Cytotoxicity | Lysispot Assay | Cytolytic activity at the single-cell level.[8] | Highly sensitive; enumerates individual cytotoxic cells. | Can be technically complex. |
| Effector Function | Intracellular Cytokine Staining (ICS) | Production of cytokines (e.g., IFN-γ, TNF-α) upon stimulation.[1][3][6] | Multi-parameter analysis possible with flow cytometry; single-cell resolution. | Requires cell permeabilization, which can affect viability for downstream applications. |
| Effector Function | ELISPOT Assay | Frequency of cytokine-secreting cells (e.g., IFN-γ).[5][8][9] | Highly sensitive for detecting rare cytokine-producing cells.[9] | Provides information on frequency, not the amount of cytokine per cell. |
| Phenotype | Surface Marker Staining | Expression of activation and memory markers (e.g., CD44, CD62L, CD25).[3] | Characterizes the activation and differentiation state of the CTLs. | Marker expression can be transient. |
Experimental Workflows and Signaling
Visualizing the experimental process and underlying biological pathways is crucial for understanding the validation strategy.
References
- 1. Regulatory CD4+CD25+ T Cells Restrict Memory CD8+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Rescue of CD8 T cell–mediated antimicrobial immunity with a nonspecific inflammatory stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of a Complex T Cell Receptor Repertoire during Primary and Recall Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validate User [ashpublications.org]
- 6. JCI - Rescue of CD8 T cell–mediated antimicrobial immunity with a nonspecific inflammatory stimulus [jci.org]
- 7. rupress.org [rupress.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Listeriolysin O (91-99) Variants from Listeria
For Researchers, Scientists, and Drug Development Professionals
Listeriolysin O (LLO), a key virulence factor of Listeria monocytogenes, is a pore-forming toxin essential for the bacterium's escape from the phagosome into the host cell cytosol. Within this protein, the amino acid sequence from 91 to 99 (LLO 91-99) stands out as an immunodominant epitope, critical for inducing a potent cytotoxic T lymphocyte (CTL) response.[1][2][3][4] While this region is a major focus in vaccine development and immunotherapy, comprehensive comparative data on its functional variations across different Listeria strains is limited in publicly available literature.
This guide provides a comparative analysis based on published studies of engineered variants of the LLO 91-99 region from Listeria monocytogenes. This approach allows for an objective comparison of how specific amino acid changes within this critical epitope can impact the protein's stability and function, offering valuable insights for immunology and drug development. The findings underscore the importance of this region not only for immunogenicity but also for the structural integrity of the LLO protein.[5]
Data Presentation: Quantitative Comparison of LLO (91-99) Variants
The following table summarizes the known effects of specific mutations within and flanking the LLO 91-99 region on the protein's stability and hemolytic activity. The data is derived from studies on engineered mutants of LLO from L. monocytogenes. A direct comparison of these properties from naturally occurring LLO variants in different Listeria strains is not extensively documented.
| LLO Variant (Strain/Mutation) | Amino Acid Change(s) | Relative Hemolytic Activity (%) | Protein Stability | Key Findings |
| Wild-Type (L. monocytogenes EGD-e) | None (Reference) | 100% | Stable | Efficiently secreted, stable, and fully functional.[5] |
| Mutant R89G, K90G | R89G, K90G (Flanking region) | Reduced | Stable | Stably secreted but shows reduced hemolytic activity. Phagosomal escape and intracellular multiplication are unaffected.[5] |
| Mutant K103A | K103A (Flanking region) | Reduced | Stable | Stably secreted with reduced hemolytic activity, but phagosomal escape and intracellular multiplication remain efficient.[5] |
| Mutant Y92K, D94A, E97K, Y98F | Multiple substitutions within the 91-99 epitope | Reduced | Highly Unstable | Highly susceptible to proteolytic degradation, indicating the epitope region is crucial for protein stability.[5] |
| Deletion Δ91-99 | Complete deletion of the epitope | Not Applicable | Undetectable Protein | Deletion of the epitope results in a failure to produce a detectable protein, highlighting its structural importance.[5] |
Note: The "Relative Hemolytic Activity" is a qualitative summary from the cited literature, which indicates a reduction compared to the wild-type but does not always provide specific quantitative values.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the functional properties of LLO variants.
Hemolytic Activity Assay
This assay measures the ability of LLO to lyse red blood cells (erythrocytes), a hallmark of its pore-forming activity.
-
Materials:
-
Purified LLO variants
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
-
Fresh defibrinated sheep or human red blood cells (RBCs)
-
Triton X-100 (1% v/v) for positive control (100% lysis)
-
96-well round-bottom microtiter plate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 415 nm or 540 nm.
-
-
Procedure:
-
Wash RBCs three times in cold PBS (pH 7.4) by centrifugation (500 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS (pH 7.4).
-
Prepare serial dilutions of the purified LLO variants in PBS (pH 5.5), as LLO activity is optimal at acidic pH.
-
In a 96-well plate, add 100 µL of each LLO dilution.
-
Add 100 µL of the 2% RBC suspension to each well.
-
For controls, add 100 µL of PBS (pH 5.5) to RBCs for the negative control (0% lysis) and 100 µL of 1% Triton X-100 for the positive control.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 400 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each LLO concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Cytotoxicity Assay (LDH Release)
This assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.
-
Materials:
-
Mammalian cell line (e.g., J774 macrophages or HeLa epithelial cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Purified LLO variants
-
LDH cytotoxicity detection kit
-
96-well flat-bottom tissue culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2.
-
The next day, replace the medium with fresh medium containing serial dilutions of the LLO variants.
-
Include a negative control (cells with medium only) and a positive control (cells treated with the lysis buffer provided in the kit for maximum LDH release).
-
Incubate the plate for 4-6 hours at 37°C with 5% CO2.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance according to the kit manufacturer's instructions (typically at 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Immunogenicity Assessment (CD8+ T-cell Activation)
This protocol outlines an in-vitro assay to measure the ability of LLO variants to be processed and presented by antigen-presenting cells (APCs) to activate a specific CD8+ T-cell response.
-
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) from a suitable mouse strain (e.g., BALB/c).
-
CD8+ T-cell hybridoma specific for the LLO (91-99) peptide presented by the H-2Kd MHC class I molecule.
-
Purified LLO variants and the synthetic LLO (91-99) peptide.
-
Complete RPMI medium.
-
Assay kit for detecting T-cell activation (e.g., IL-2 ELISA).
-
-
Procedure:
-
Culture BMDCs in a 96-well plate (5 x 10^4 cells/well).
-
Add varying concentrations of the purified LLO variants or the synthetic LLO (91-99) peptide to the BMDCs.
-
Incubate for 4-6 hours to allow for protein uptake, processing, and presentation.
-
Add the LLO (91-99)-specific CD8+ T-cell hybridoma (5 x 10^4 cells/well) to the culture.
-
Incubate for an additional 16-24 hours.
-
Collect the culture supernatant and measure the concentration of a secreted cytokine, such as Interleukin-2 (IL-2), using an ELISA kit according to the manufacturer's protocol.
-
The amount of IL-2 produced is directly proportional to the level of T-cell activation.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to the analysis of LLO variants.
Caption: Workflow for comparing functional and immunogenic properties of LLO variants.
Caption: MHC Class I presentation pathway for the LLO (91-99) epitope.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. micropspbgmu.ru [micropspbgmu.ru]
- 4. Identification of an H2-M3-Restricted Listeria Epitope: Implications for Antigen Presentation by M3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the role of the CTL epitope region of listeriolysin O in the pathogenesis of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
LLO(91-99) Vaccine vs. Alternative Anti-Listerial Immunotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the LLO(91-99) peptide-based vaccine with other immunotherapeutic strategies aimed at combating Listeria monocytogenes infection. The comparison encompasses live attenuated Listeria vaccines, dendritic cell (DC) therapies, nanoparticle-based vaccines, adoptive T-cell therapy, and monoclonal antibodies. The performance of each modality is evaluated based on preclinical experimental data, with a focus on immunogenicity and protective efficacy.
Executive Summary
The choice of an optimal anti-listerial immunotherapy depends on the specific therapeutic context, balancing efficacy with safety. The LLO(91-99) peptide, a dominant CD8+ T cell epitope from listeriolysin O, is a key component in various vaccine platforms. While live attenuated Listeria vaccines offer potent, broad immunity, their use can be limited by safety concerns in immunocompromised individuals. Subunit vaccines based on the LLO(91-99) peptide, delivered via dendritic cells or nanoparticles, present a safer alternative, inducing robust and specific T-cell responses. Adoptive T-cell therapy offers a potent, targeted approach, while the therapeutic application of monoclonal antibodies for listeriosis is still in early stages of exploration.
Comparison of Anti-Listerial Immunotherapy Platforms
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of different immunotherapeutic strategies. It is important to note that direct head-to-head comparisons across all platforms in a single study are limited; therefore, data is compiled from various sources.
Table 1: Comparison of LLO(91-99)-Based Vaccines
| Vaccine Platform | Key Findings | Protection against L. monocytogenes Challenge (CFU Reduction) | LLO(91-99)-Specific CD8+ T cell Response | Reference |
| DC-LLO(91-99) (Peptide-pulsed) | Induces specific CTL activity and IFN-γ production. | ~94% reduction in spleen CFU.[1] | 1.22% of spleen cells are IFN-γ+ CD8+ T cells.[1] | [1][2] |
| DC-LLO(91-99) (Minigene-transduced) | More effective than peptide-pulsed DCs and DNA vaccine. | Significantly stronger protection than minigene DNA vaccine (1-log lower CFU in spleen).[3] | Significantly higher IFN-γ production than peptide-pulsed DCs.[3] | [3] |
| GNP-LLO(91-99) Nanoparticle | Effective delivery to DCs, induces robust CD8+ T-cell immunity. | ~60% CFU reduction (parenteral immunization); ~99% CFU reduction (with DC vaccine approach).[1] | Higher frequency of IFN-γ+ CD8+ T cells (3.42%) than DC-LLO(91-99) (1.22%).[1] | [1][4][5] |
| LLO(91-99) Minigene DNA Vaccine | Induces peptide-specific CTLs and protective immunity. | Partial protection against lethal infection. | Induces CTL activity.[3] | [3] |
Table 2: Comparison with Other Anti-Listerial Immunotherapies
| Immunotherapy Platform | Key Findings | Protection against L. monocytogenes Challenge (CFU Reduction/Survival) | Antigen-Specific T cell Response | Reference |
| Live Attenuated L. monocytogenes (rLm-OVA) | Induces high levels of antigen-specific primary and secondary CD8+ and CD4+ T cell responses. | Significantly better protection than control groups. | Robust OVA-specific CD8+ and CD4+ T cell responses. | [6] |
| DC-GAPDH(1-22) | Conferred higher protection and safety than DC-LLO(91-99). | ~97% reduction in spleen CFU.[1] | Induces both CD4+ and CD8+ T cell responses; 4.02% of spleen cells are GAPDH(1-22)-specific IFN-γ+ CD8+ T cells.[7] | [1][7] |
| Adoptive T-Cell Therapy (LLO(91-99)-specific CD8+ T cells) | Adoptive transfer of LLO(91-99)-specific CD8+ CTLs confers protection. | Significant protection against lethal infection. | Transferred cells are antigen-specific and cytotoxic. | [3] |
| Adoptive T-Cell Therapy (Listeria-immune T cells) | Transfer of spleen T cells from immunized mice provides significant protection. | Significant protection transferred by T cells. | T-cell mediated protective immunity. | [1] |
| Monoclonal Antibodies (Anti-InlA/InlB) | Primarily diagnostic, but therapeutic potential is being explored. | N/A (in vivo therapeutic data limited) | N/A | [8] |
Signaling Pathways and Experimental Workflows
Immune Response to Listeria monocytogenes
Listeria monocytogenes infection triggers a robust cell-mediated immune response, critical for clearing the intracellular pathogen. The following diagram illustrates the key signaling pathway leading to the activation of CD8+ T cells, the primary effectors against Listeria.
References
- 1. Induction of Protective T Cells against Listeria monocytogenes in Mice by Immunization with a Listeriolysin O-Negative Avirulent Strain of Bacteria and Liposome-Encapsulated Listeriolysin O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mouse model of food borne Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pregnancy Vaccination with Gold Glyco-Nanoparticles Carrying Listeria monocytogenes Peptides Protects against Listeriosis and Brain- and Cutaneous-Associated Morbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel nanoparticle vaccines for Listeriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular vaccines in listeriosis: role of the Listeria antigen GAPDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phage Display-Derived Monoclonal Antibodies Against Internalins A and B Allow Specific Detection of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LLO (91-99) Specific T-Cell Cross-Reactivity
This guide provides an objective comparison of the performance and cross-reactivity of T-cells specific for the Listeriolysin O (LLO) 91-99 epitope of Listeria monocytogenes. The content is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies, and visual summaries of key processes.
Introduction
The nonamer peptide GYKDGNEYI, corresponding to amino acids 91-99 of Listeriolysin O (LLO), is an immunodominant H-2Kd-restricted epitope that elicits a strong CD8+ T-cell response during Listeria monocytogenes infection in BALB/c mice.[1][2] This robust response has made LLO (91-99) a focal point for studying T-cell memory, vaccine design, and the fundamental principles of cellular immunity.[3][4] However, a critical aspect for its therapeutic and prophylactic application is the extent of its cross-reactivity—the ability of LLO (91-99) specific T-cells to recognize other, potentially unrelated, peptide antigens. Understanding this cross-reactivity is paramount for predicting both efficacy and potential off-target toxicities.[5]
This guide compares the immune response to LLO (91-99) against two key alternatives: other immunogenic epitopes from L. monocytogenes and conserved epitopes from different bacterial pathogens.
Comparison 1: Immunodominance of LLO (91-99) vs. Other Listeria Epitopes
During a primary L. monocytogenes infection, the CD8+ T-cell response is directed against several epitopes, but a clear hierarchy exists. The response to LLO (91-99) is consistently dominant over responses to other epitopes, such as those derived from the p60 protein.[2][6]
Table 1: Comparison of T-Cell Response Magnitude to Listeria monocytogenes Epitopes
| Epitope | Protein Source | T-Cell Specificity Ratio (approx.) | Reference |
| LLO (91-99) | Listeriolysin O | 20 | [6][7] |
| p60 (217-225) | p60 | 10 | [6][7] |
| p60 (449-457) | p60 | 1 | [6][7] |
Data represents the approximate ratio of specific T-cell frequencies at the peak of the primary response in BALB/c mice.
Studies have shown that even when the dominant LLO (91-99) and p60 (217-225) epitopes are deleted from the pathogen, the T-cell responses to subdominant epitopes are not significantly increased.[2] This suggests that the different T-cell populations expand in a noncompetitive manner during the primary infection.[2]
Comparison 2: Cross-Reactivity of LLO (91-99) vs. Conserved Cross-Pathogen Epitopes
A key question for vaccine development is whether an epitope from one pathogen can provide protection against another. Experiments comparing LLO (91-99) with conserved peptides from the Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) protein—found in Listeria, Mycobacterium, and Streptococcus—demonstrate the limits of LLO (91-99) cross-protection.
Table 2: Delayed-Type Hypersensitivity (DTH) Response to Various Epitopes
| Immunizing Pathogen | Challenge Peptide | DTH Response (mm ± SD) | Reference |
| L. monocytogenes | LLO (91-99) | 1.8 ± 0.09 | [8] |
| L. monocytogenes | GAPDH-L1 (Listeria) | 2.9 ± 0.12 | [8] |
| M. marinum | LLO (91-99) | 0.2 ± 0.01 | [8] |
| M. marinum | GAPDH-M1 (Mycobacterium) | 2.8 ± 0.11 | [8] |
| S. pneumoniae | LLO (91-99) | 0.1 ± 0.01 | [8] |
| S. pneumoniae | GAPDH-S1 (Streptococcus) | 2.9 ± 0.13 | [8] |
DTH response measured as footpad swelling in immunized mice. GAPDH peptides elicited strong responses even when the immunizing pathogen was from a different genus, whereas LLO (91-99) only elicited a response in L. monocytogenes-immunized mice.
Table 3: Protective Efficacy of DC Vaccines Loaded with Different Peptides
| Vaccine (Peptide-Loaded DCs) | Challenge Pathogen | Protection (%) | Reference |
| DC-LLO (91-99) | L. monocytogenes | 60 - 80% | [8] |
| DC-LLO (91-99) | M. marinum | No Protection | [8] |
| DC-LLO (91-99) | S. pneumoniae | No Protection | [8] |
| DC-GAPDH-L1 (Listeria) | L. monocytogenes | >90% | [8] |
| DC-GAPDH-L1 (Listeria) | M. marinum | >90% | [8] |
| DC-GAPDH-L1 (Listeria) | S. pneumoniae | >90% | [8] |
Protection measured by reduction in bacterial CFU in the spleen post-challenge. This data highlights that while LLO (91-99) provides protection against its native pathogen, it fails to confer cross-protective immunity against others. In contrast, the conserved GAPDH peptides provided robust cross-protection.[8]
Experimental Protocols & Workflows
Accurate assessment of T-cell cross-reactivity relies on standardized and robust methodologies. Below are summaries of key experimental protocols cited in the supporting data.
General Workflow for Assessing T-Cell Epitope Immunogenicity
The overall process involves generating an immune response, isolating immune cells, and then challenging those cells ex vivo or the whole organism in vivo to measure the specific response.
Caption: General workflow for evaluating T-cell epitope immunogenicity and protective efficacy.
Protocol 1: Generation of Peptide-Loaded Dendritic Cells (DCs)
-
DC Isolation: Bone marrow is harvested from the femurs of 8-12 week old female C57BL/6 or BALB/c mice.[8]
-
DC Differentiation: Bone marrow cells are cultured for 7-10 days in DMEM supplemented with 20% fetal calf serum (FCS), L-glutamine, nonessential amino acids, antibiotics, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).[8]
-
Peptide Loading: Differentiated, immature DCs (phenotype typically CD11c+, MHC-II+) are incubated with the desired peptide (e.g., LLO 91-99) at a concentration of 50 µg/mL for 16-24 hours at 37°C.[8][9] Adjuvants may be added during this step to promote DC activation.
-
Vaccination: Activated, peptide-loaded DCs are harvested, washed, and typically 1x106 cells are injected intravenously or into the footpad of recipient mice.[8]
Protocol 2: IFN-γ ELISPOT Assay
The ELISPOT (enzyme-linked immunosorbent spot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.
Caption: Key steps of the IFN-γ ELISPOT assay for detecting antigen-specific T-cells.
-
Plate Coating: 96-well filtration plates are coated with an anti-IFN-γ capture antibody and incubated overnight.
-
Cell Plating: Splenocytes from immunized and control mice are isolated and added to the wells (typically 5x105 to 1x106 cells/well).[10]
-
Antigen Stimulation: The specific peptide (e.g., LLO 91-99 at 10-9 M) is added to the wells to restimulate the T-cells.[10][11]
-
Incubation: Plates are incubated for 24-48 hours to allow T-cells to activate and secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection: After incubation, cells are washed away. A second, biotinylated anti-IFN-γ detection antibody is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Development: A substrate is added that produces an insoluble colored spot where IFN-γ was captured.
-
Analysis: The spots are counted, with each spot representing a single IFN-γ-producing T-cell. The frequency of antigen-specific T-cells can then be calculated.[10]
Protocol 3: In Vivo Protection Assay
-
Immunization: Mice are vaccinated as per the experimental design (e.g., with 1x106 peptide-loaded DCs).[8]
-
Challenge: After a set period (e.g., 7 days) to allow an immune response to develop, the immunized mice, along with non-vaccinated controls, are challenged with a lethal or sub-lethal dose of live, virulent L. monocytogenes (e.g., 104 CFU intravenously).[8]
-
Organ Harvest: 2-3 days post-challenge, mice are euthanized, and spleens and/or livers are harvested.[4]
-
Quantification: The organs are homogenized in a sterile buffer, and serial dilutions are plated on appropriate agar (B569324) plates (e.g., BHI agar).
-
Analysis: After incubation, bacterial colonies (Colony Forming Units, CFU) are counted. Protection is calculated as the reduction in CFU in vaccinated mice compared to the control group.
The Structural Basis of T-Cell Cross-Reactivity
T-cell cross-reactivity occurs when a single T-Cell Receptor (TCR) recognizes two or more different peptide-MHC (pMHC) complexes.[12][13] This can happen if the peptides share key amino acid residues that act as anchor points for the TCR, or if they induce a similar three-dimensional conformation of the pMHC surface, even with low sequence similarity.[13][14]
Caption: A T-Cell Receptor (TCR) can recognize its cognate pMHC and cross-react with others.
The experimental data suggests that the pMHC complex formed by LLO (91-99) is structurally distinct enough that T-cells recognizing it do not efficiently recognize pMHC complexes presenting GAPDH-derived peptides from other bacteria.
Conclusion
The LLO (91-99) epitope is a powerful tool for studying the immunodominant CD8+ T-cell response to Listeria monocytogenes. The T-cell response it elicits is highly specific and provides significant protection against subsequent challenge with the same pathogen.[4][8] However, when compared to broadly conserved epitopes like those from the GAPDH protein, LLO (91-99) demonstrates limited potential for cross-pathogen protection.[8] While LLO (91-99)-specific T-cells are highly effective in the context of a Listeria infection, they do not exhibit significant cross-reactivity with the tested peptides from Mycobacterium or Streptococcus. This highlights a crucial principle for vaccine and immunotherapy design: immunodominance within a single pathogen does not guarantee broad cross-reactive potential against others. Therefore, strategies aiming for universal protection should focus on highly conserved epitopes shared across different pathogen families.
References
- 1. Innate and adaptive immune responses to Listeria monocytogenes: A short overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncompetitive Expansion of Cytotoxic T Lymphocytes Specific for Different Antigens during Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification and characterisation of T-cell epitopes for incorporation into dendritic cell-delivered Listeria vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Evolution of a Complex T Cell Receptor Repertoire during Primary and Recall Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors [frontiersin.org]
- 13. Frontiers | Interpreting T-Cell Cross-reactivity through Structure: Implications for TCR-Based Cancer Immunotherapy [frontiersin.org]
- 14. Structural basis of T cell receptor specificity and cross-reactivity of two HLA-DQ2.5-restricted gluten epitopes in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LLO (91-99) Peptide Immunogenicity in BALB/c and C57BL/6 Mouse Strains
The listeriolysin O (LLO) 91-99 peptide is a well-characterized, immunodominant epitope from the bacterium Listeria monocytogenes. It serves as a critical target for the host's cell-mediated immune response, particularly for cytotoxic T lymphocytes (CTLs). This guide provides a comparative overview of the immunogenicity of the LLO (91-99) peptide in two commonly used inbred mouse strains, BALB/c and C57BL/6, which differ in their Major Histocompatibility Complex (MHC) haplotypes. Understanding these differences is crucial for researchers selecting appropriate animal models for vaccine development and immunological studies involving Listeria monocytogenes.
Data Summary
The immunogenicity of the LLO (91-99) peptide varies between BALB/c (H-2d haplotype) and C57BL/6 (H-2b haplotype) mice, primarily due to differences in MHC-mediated antigen presentation. In BALB/c mice, the LLO (91-99) epitope is presented by the MHC class I molecule H-2Kd and elicits a very strong and dominant CD8+ T cell response.[1][2][3][4] While the response in C57BL/6 mice is less dominant, LLO (91-99)-based vaccines have been shown to induce protective immunity in this strain as well.[5]
| Parameter | BALB/c (H-2d) | C57BL/6 (H-2b) |
| MHC Restriction | H-2Kd[1][4][6] | Not definitively established for LLO (91-99) |
| CD8+ T Cell Response | Dominant[3][7] | Less pronounced than in BALB/c |
| Protective Immunity | High | High |
| IFN-γ Production | Significant IFN-γ production by LLO (91-99) specific CD8+ T cells.[8] | Detectable, but generally lower than in BALB/c mice. |
| CTL Activity | Strong LLO (91-99)-specific CTL activity.[8][9][10] | Demonstrable CTL activity. |
| Vaccine Efficacy | A DC-LLO(91-99) vaccine conferred 90% protection.[5] | A DC-LLO(91-99) vaccine conferred 93% protection.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of LLO (91-99) immunogenicity.
1. Mouse Immunization with Peptide-Pulsed Dendritic Cells (DCs)
-
Objective: To assess the in vivo protective efficacy of LLO (91-99) peptide.
-
Mouse Strains: BALB/c and C57BL/6.
-
Methodology:
-
Bone marrow-derived dendritic cells (DCs) are generated from mice.
-
DCs are pulsed ex vivo with the LLO (91-99) peptide (typically 50 μg/ml) for 24 hours.
-
Mice are immunized intraperitoneally with a single dose of 1 x 106 peptide-pulsed DCs.
-
Seven days post-immunization, mice are challenged with a lethal dose of Listeria monocytogenes (e.g., 103 CFU for BALB/c and 104 CFU for C57BL/6).
-
Spleen homogenates are collected at a specified time point post-challenge to determine bacterial load (CFU).
-
Protection is calculated as the percentage reduction in bacterial CFU in vaccinated mice compared to non-vaccinated controls.[5]
-
2. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
-
Objective: To quantify the frequency of LLO (91-99)-specific, IFN-γ-secreting T cells.
-
Mouse Strains: BALB/c and C57BL/6.
-
Methodology:
-
Mice are immunized with a sublethal dose of L. monocytogenes or a vaccine construct.
-
At a designated time point (e.g., 7 days post-infection), spleens are harvested, and splenocytes are isolated.
-
96-well nitrocellulose plates are coated with an anti-mouse IFN-γ antibody.
-
Splenocytes are added to the wells along with antigen-presenting cells (e.g., P815 cells) pulsed with the LLO (91-99) peptide (e.g., 10-6 M).[11]
-
Following incubation (e.g., 24-28 hours), cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added.
-
The plate is then treated with a streptavidin-enzyme conjugate and a substrate to develop colored spots, each representing an IFN-γ-secreting cell.
-
Spots are counted using an ELISPOT reader.[12]
-
3. In Vivo Cytotoxicity (CTL) Assay
-
Objective: To measure the in vivo cytotoxic activity of LLO (91-99)-specific T cells.
-
Mouse Strain: BALB/c.
-
Methodology:
-
BALB/c mice are immunized with wild-type L. monocytogenes.
-
A target cell population is prepared from naive BALB/c splenocytes and pulsed with the LLO (91-99) peptide. These cells are labeled with a high concentration of a fluorescent dye (e.g., CFSE).
-
A control cell population of splenocytes is not pulsed with the peptide and is labeled with a low concentration of the same fluorescent dye.
-
The two cell populations are mixed in a 1:1 ratio and adoptively transferred into the immunized mice.
-
After a set period (e.g., 18 hours), splenocytes from the recipient mice are analyzed by flow cytometry.
-
The reduction in the peptide-pulsed, highly fluorescent target cell population relative to the control population is calculated to determine the specific in vivo lysis.[13][14]
-
Visualizations
Caption: Workflow for comparing LLO (91-99) immunogenicity in mouse strains.
Caption: MHC Class I antigen processing and presentation pathway for LLO (91-99).
References
- 1. Precise prediction of a dominant class I MHC-restricted epitope of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antilisterial immunity includes specificity to listeriolysin O (LLO) and non-LLO-derived determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Identification and characterisation of T-cell epitopes for incorporation into dendritic cell-delivered Listeria vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Listeriolysin is processed efficiently into an MHC class I-associated epitope in Listeria monocytogenes-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathogenicity and Immunogenicity of a Vaccine Strain of Listeria monocytogenes That Relies on a Suicide Plasmid To Supply an Essential Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxic-T-lymphocyte responses to epitopes of listeriolysin O and p60 following infection with Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noncompetitive Expansion of Cytotoxic T Lymphocytes Specific for Different Antigens during Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directed antigen delivery as a vaccine strategy for an intracellular bacterial pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
LLO (91-99) Nanovaccine Shows Competitive and Synergistic Efficacy Compared to Checkpoint Inhibitors
For Immediate Release
A novel nanovaccine, GNP-LLO91-99, has demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with traditional checkpoint inhibitors like anti-CTLA-4 and anti-PD-1 antibodies, in preclinical cancer models. This guide provides a detailed comparison of the LLO (91-99) nanovaccine's performance against these established immunotherapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The GNP-LLO91-99 nanovaccine consists of gold nanoparticles loaded with the 91-99 peptide of the listeriolysin O (LLO) toxin from Listeria monocytogenes. This formulation is designed to activate the immune system and counteract the immunosuppressive tumor microenvironment.[1]
Comparative Efficacy in Preclinical Models
Studies in murine models of melanoma (B16.F10 and B16OVA) and bladder cancer (MB-49) have shown that the GNP-LLO91-99 nanovaccine can significantly reduce tumor burden and improve survival, with efficacy comparable or superior to single-agent checkpoint blockade.
Monotherapy Performance
As a standalone treatment, a single dose of GNP-LLO91-99 has shown potent anti-tumor effects. In a subcutaneous bladder cancer model, the nanovaccine reduced tumor volume by 4.7-fold.[1][2] Similarly, in a B16.F10 melanoma model, a 5-fold reduction in tumor volume was observed.[1] One study highlighted that GNP-LLO91-99 monotherapy was more effective at reducing melanoma tumor burden than either anti-CTLA-4 or anti-PD-1 monotherapy.[3]
| Treatment Group | Tumor Model | Tumor Volume Reduction | Survival Rate (SR) | Citation |
| GNP-LLO91-99 | B16OVA Melanoma | 8-fold (at 30 days) | 100% (at 30 days) | [4] |
| Anti-CTLA-4 | B16OVA Melanoma | Not specified | Deteriorated after 14 days | [4] |
| Anti-PD-1 | B16OVA Melanoma | Not specified | Deteriorated after 14 days | [4] |
| GNP-LLO91-99 | MB-49 Bladder Cancer | 4.7-fold | Not specified | [1][2] |
| GNP-LLO91-99 | B16.F10 Melanoma | 5-fold | Not specified | [1] |
Combination Therapy Performance
The GNP-LLO91-99 nanovaccine has demonstrated synergistic effects when combined with anti-CTLA-4 or anti-PD-1 antibodies, leading to complete tumor regression and 100% survival in some models.[3][4][5] The combination of GNP-LLO91-99 with anti-PD-1 therapy, in particular, resulted in complete tumor remission and a 100% survival rate in a B16OVA melanoma model.[4] The combination with anti-CTLA-4 also showed enhanced tumor regression and an 85% survival rate.[4]
| Treatment Group | Tumor Model | Tumor Volume Reduction | Survival Rate (SR) | Citation |
| GNP-LLO91-99 + Anti-PD-1 | B16OVA Melanoma | Complete Remission | 100% | [4] |
| GNP-LLO91-99 + Anti-CTLA-4 | B16OVA Melanoma | Significant Regression | 85% (at 23 days) | [4] |
Mechanism of Action: Immune Microenvironment Modulation
The GNP-LLO91-99 nanovaccine appears to exert its anti-tumor effects by robustly modulating the tumor immune microenvironment. It has been shown to increase the infiltration of CD4+ and CD8+ T cells, B cells, and functional antigen-presenting dendritic cells (DCs) within the tumor.[1][2] Concurrently, it reduces the levels of immunosuppressive cells such as myeloid-derived suppressor cells (MDSC) and regulatory T cells (Tregs).[1][2] The nanovaccine also promotes a Th1-type immune response and can induce immunogenic apoptosis in tumor cells.[1]
In studies with monocyte-derived dendritic cells (MoDCs) from melanoma and bladder cancer patients, GNP-LLO91-99 induced maturation and activation of these cells.[1] It also increased the expression of antigen-presentation markers like MHC-I, MHC-II, CD80, and CD86, while decreasing the expression of PD-1 and PD-L1.[4]
Experimental Protocols
Animal Models and Tumor Cell Lines
-
Bladder Cancer Model: C57BL/6 mice were subcutaneously injected with MB-49 bladder cancer cells.[1]
-
Melanoma Models: C57BL/6 mice were subcutaneously transplanted with B16.F10 or B16OVA melanoma cells.[1][4]
Treatment Regimens
-
GNP-LLO91-99 Nanovaccine: A single intravenous (i.v.) dose of 50 µ g/mouse was administered.[1][4]
-
Anti-CTLA-4 and Anti-PD-1 Antibodies: Administered at a dose of 50 µ g/mouse or 100 µ g/mouse , typically every two days for combination studies.[1][4]
Analysis
-
Tumor volumes were measured at specified time points (e.g., 7, 14, 23, and 30 days post-treatment).[1][4]
-
Survival rates were monitored over the course of the experiment.[4]
-
Tumor-infiltrating lymphocytes (TILs) were isolated from minced and homogenized tumors using a Ficoll gradient for flow cytometry analysis of immune cell populations.[1]
Signaling Pathways and Experimental Workflow
CTLA-4 Signaling Pathway
Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is an inhibitory receptor expressed on activated T cells and regulatory T cells.[6] It competes with the co-stimulatory receptor CD28 for binding to B7 ligands (CD80 and CD86) on antigen-presenting cells (APCs).[6][7] CTLA-4 has a much higher affinity for B7 ligands than CD28.[7] When CTLA-4 binds to B7, it transmits an inhibitory signal that dampens T cell activation, proliferation, and cytokine production, thereby acting as a crucial checkpoint in maintaining immune homeostasis.[7][8] Anti-CTLA-4 antibodies block this interaction, allowing for a more robust and sustained anti-tumor T cell response.[9]
PD-1 Signaling Pathway
Programmed cell death protein 1 (PD-1) is another key inhibitory receptor expressed on activated T cells, B cells, and natural killer (NK) cells.[10][11] Its primary ligand, PD-L1, can be expressed on tumor cells and other cells within the tumor microenvironment.[12] The interaction between PD-1 and PD-L1 delivers an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity, leading to T cell "exhaustion" and allowing cancer cells to evade immune destruction.[10][13] Anti-PD-1 or anti-PD-L1 antibodies disrupt this interaction, restoring the anti-tumor function of T cells.[13]
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical experimental workflow for comparing the in vivo efficacy of the GNP-LLO91-99 nanovaccine with anti-CTLA-4 and anti-PD-1 antibodies.
References
- 1. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Glyconanoparticles Combined with 91-99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Experience and Recent Advances in the Development of Listeria-Based Tumor Immunotherapies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxic T-lymphocyte associated protein 4 - Wikipedia [en.wikipedia.org]
- 7. CTLA4 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Current Understanding of Cytotoxic T Lymphocyte Antigen-4 (CTLA-4) Signaling in T-Cell Biology and Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Human cancer immunotherapy with antibodies to the PD-1 and PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
Validating In Vivo Cytotoxicity Assays: A Comparative Guide to LLO (91-99) Pulsed Targets
For researchers in immunology and drug development, accurately quantifying the potency of cytotoxic T lymphocyte (CTL) responses in a living organism is paramount. The in vivo cytotoxicity assay, particularly utilizing peptide-pulsed target cells, stands as a cornerstone for this assessment. This guide provides a comprehensive comparison of the in vivo cytotoxicity assay using the well-defined Listeria monocytogenes epitope, Listeriolysin O (91-99) (LLO 91-99), with alternative methodologies. Detailed experimental protocols, validation parameters, and visual workflows are presented to aid in the robust implementation of these critical immunological assays.
Comparative Analysis of Cytotoxicity Assays
The selection of a cytotoxicity assay depends on various factors, including the specific research question, available resources, and the desired endpoint. While the in vivo assay provides a holistic measure of cytotoxic function within a physiological context, other methods offer advantages in terms of throughput and mechanistic focus.
| Assay | Principle | LLO (91-99) Application Example | Advantages | Limitations |
| In Vivo Cytotoxicity Assay | Adoptive transfer of fluorescently labeled LLO (91-99)-pulsed target cells into recipient animals. The specific lysis is determined by comparing the disappearance of peptide-pulsed targets to a control unpulsed population. | Measurement of LLO (91-99)-specific CTL-mediated killing in mice vaccinated with a Listeria-based cancer vaccine. | Physiologically relevant, measures the culmination of CTL effector functions in a whole organism.[1] | Lower throughput, more complex, requires the use of animals. |
| Chromium-51 (⁵¹Cr) Release Assay | LLO (91-99)-pulsed target cells are labeled with radioactive ⁵¹Cr. Lysis by CTLs releases ⁵¹Cr into the supernatant, which is then quantified. | In vitro assessment of the cytotoxic capacity of LLO (91-99)-specific CTL clones isolated from infected mice.[2][3][4] | Highly sensitive and quantitative, historically the "gold standard" for in vitro cytotoxicity.[2] | Involves radioactivity, indirect measure of cell death, may not correlate perfectly with in vivo efficacy.[5] |
| ELISpot (Enzyme-Linked Immunospot) Assay | Measures the frequency of cytokine-secreting (e.g., IFN-γ) LLO (91-99)-specific T cells upon recognition of peptide-pulsed target cells. | Enumeration of LLO (91-99)-specific CD8+ T cells in response to a novel immunotherapy. | High sensitivity for detecting rare antigen-specific cells, single-cell resolution. | Measures cytokine secretion, which is a surrogate marker for cytotoxicity and may not always correlate with killing capacity. |
| LDH (Lactate Dehydrogenase) Release Assay | Quantifies the release of the cytosolic enzyme LDH from damaged LLO (91-99)-pulsed target cells upon CTL-mediated lysis. | A non-radioactive alternative to the ⁵¹Cr release assay for measuring cytotoxicity of LLO (91-99)-specific CTLs in vitro.[6] | Non-radioactive, relatively simple and inexpensive. | Can have a lower signal-to-noise ratio compared to ⁵¹Cr release, susceptible to interference from serum LDH. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validation of in vivo cytotoxicity assays.
In Vivo Cytotoxicity Assay using LLO (91-99) Pulsed Targets
1. Preparation of Target Cells:
-
Isolate splenocytes from naïve donor mice.
-
Divide the splenocytes into two populations.
-
Target Population: Pulse with 1-10 µg/mL of LLO (91-99) peptide (GYKDGNEYI) in serum-free media for 1-2 hours at 37°C.
-
Control Population: Incubate under the same conditions without the peptide.
2. Fluorescent Labeling:
-
Label the LLO (91-99)-pulsed target population with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).
-
Label the unpulsed control population with a low concentration of the same dye (e.g., 0.5 µM CFSE).
3. Adoptive Transfer:
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the cell mixture (typically 10-20 million total cells) intravenously into recipient mice (e.g., mice previously immunized to elicit an LLO (91-99)-specific CTL response).
4. Analysis:
-
After a defined period (e.g., 4 to 18 hours), harvest spleens or lymph nodes from recipient mice.
-
Prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry.
-
The percentage of specific lysis is calculated using the following formula:
where Ratio = (% CFSElow cells / % CFSEhigh cells).
Visualizing the Molecular Interactions
Understanding the underlying biological pathways is essential for interpreting assay results and troubleshooting.
MHC Class I Presentation of LLO (91-99)
The recognition of LLO (91-99) by cytotoxic T cells is initiated by the presentation of this peptide on MHC class I molecules on the surface of target cells.
Caption: MHC Class I pathway for LLO (91-99) presentation.
T-Cell Receptor Signaling Cascade Leading to Cytotoxicity
Upon recognition of the LLO (91-99)-MHC complex, the T-cell receptor initiates a signaling cascade culminating in the release of cytotoxic granules.
Caption: TCR signaling cascade leading to cytotoxic granule release.
Assay Validation
A robust validation process is essential to ensure that the in vivo cytotoxicity assay is reliable, reproducible, and fit for its intended purpose. Key validation parameters should be established and monitored.[7]
| Validation Parameter | Description | Acceptance Criteria Example |
| Specificity | The ability of the assay to measure the lysis of only the target (LLO 91-99 pulsed) cells. | No significant lysis of irrelevant peptide-pulsed target cells should be observed. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) for replicate measurements should be within a pre-defined range (e.g., <20%). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Can be assessed by spiking known numbers of target cells and measuring recovery. |
| Linearity and Range | The ability to elicit results that are directly proportional to the concentration of the analyte (e.g., effector to target cell ratio) within a given range. | A linear relationship between the E:T ratio and specific lysis should be demonstrated within a defined range, with an R² value > 0.95. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results should be obtained despite minor variations in peptide pulsing time, incubation periods, or cell numbers. |
It is crucial to establish these validation parameters and acceptance criteria during assay development and to perform ongoing monitoring to ensure the continued reliability of the assay.
Conclusion
The in vivo cytotoxicity assay using LLO (91-99) pulsed targets is a powerful tool for evaluating cell-mediated immunity in a physiologically relevant setting. By understanding its principles, comparing it to alternative methods, adhering to detailed protocols, and implementing a thorough validation plan, researchers can generate high-quality, reliable data to advance the development of novel immunotherapies and vaccines. The provided diagrams and tables serve as a guide to facilitate the implementation and interpretation of this essential immunological technique.
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Use of the CD107 mobilization assay reveals that cytotoxic T lymphocytes with novel MHC-Ib restriction are activated during Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LLO's Crucial Role in Listeria Infection: A Comparative Guide to Wild-Type and Mutant Strains
For researchers, scientists, and drug development professionals, understanding the intricate dance between Listeria monocytogenes and the host immune system is paramount. At the heart of this interaction lies Listeriolysin O (LLO), a pore-forming toxin and a key virulence factor. This guide provides a detailed comparison of the host response to infection with wild-type Listeria versus mutant strains deficient in LLO, supported by experimental data and detailed protocols.
Executive Summary
Listeria monocytogenes is a facultative intracellular bacterium that can cause the severe foodborne illness listeriosis. A critical step in its pathogenesis is the escape from the phagosome into the host cell's cytosol, a process mediated by the cholesterol-dependent cytolysin, Listeriolysin O (LLO), encoded by the hly gene. Mutant strains of L. monocytogenes lacking a functional LLO (Δhly) are severely attenuated in virulence. This guide elucidates the stark differences in the host response to infection with wild-type versus LLO-deficient Listeria, focusing on bacterial clearance, host cell viability, and the induction of key signaling pathways.
Data Presentation: Wild-Type vs. LLO-Deficient Listeria Infection
The absence of LLO dramatically impacts the ability of Listeria to establish a successful infection. This is evident in significantly lower bacterial burdens in key organs and a markedly different host immune response.
| Parameter | Wild-Type L. monocytogenes | LLO-Deficient L. monocytogenes (Δhly) | Reference |
| Bacterial Burden in Spleen (CFU/organ) at 72h post-infection | ~ 1 x 106 | ~ 1 x 102 | [1] |
| Bacterial Burden in Liver (CFU/organ) at 72h post-infection | ~ 1 x 105 | ~ 1 x 102 | [1] |
| Macrophage Viability (% of control) at 8h post-infection | ~ 40% | ~ 95% | [2] |
| TNF-α Levels in Serum (pg/mL) at 24h post-infection | Elevated | Baseline levels | [3] |
| IFN-γ Levels in Serum (pg/mL) at 24h post-infection | Elevated | Baseline levels | [3] |
| IL-1β Secretion from Macrophages | Induced | Not induced | [4] |
| IL-18 Secretion from Macrophages | Induced | Not induced | [4] |
Signaling Pathways: The Central Role of LLO
LLO is not merely a pore-forming toxin for phagosomal escape; it is a potent signaling molecule that triggers distinct host cell responses. The presence or absence of LLO dictates the activation of critical pathways such as NF-κB and calcium signaling.
LLO-Induced NF-κB Activation
Wild-type Listeria monocytogenes, upon entering the phagosome, secretes LLO. LLO can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB, IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[5] This pathway is not activated by LLO-deficient mutants.
LLO-Mediated Calcium Signaling
LLO contributes to an increase in intracellular calcium ([Ca²⁺]i) through two primary mechanisms. Firstly, the pores formed by LLO in the phagosomal or plasma membrane allow for the direct influx of extracellular calcium. Secondly, LLO can facilitate the activation of host cell phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This elevation in intracellular calcium activates various downstream signaling pathways, including those involving Protein Kinase C (PKC) and calpain, which are not triggered by LLO-deficient strains.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to compare wild-type and LLO-deficient Listeria infections.
In Vivo Mouse Infection Model
This protocol outlines the procedure for intravenous infection of mice to assess bacterial burden in the spleen and liver.
Materials:
-
Wild-type and Δhly L. monocytogenes strains
-
Brain Heart Infusion (BHI) broth and agar (B569324) plates
-
Phosphate-buffered saline (PBS), sterile
-
6- to 8-week-old female BALB/c mice
-
Syringes with 27-gauge needles
-
70% ethanol
-
Tissue homogenizer
-
0.1% Triton X-100 in PBS
Procedure:
-
Bacterial Preparation:
-
Streak L. monocytogenes strains from a frozen stock onto a BHI agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of BHI broth and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:10 in fresh BHI broth and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Pellet the bacteria by centrifugation (5000 x g, 10 min).
-
Wash the pellet twice with sterile PBS.
-
Resuspend the final pellet in PBS to the desired concentration for infection (e.g., 1 x 10⁵ CFU/mL for a dose of 2 x 10⁴ CFU in 200 µL). The bacterial concentration is confirmed by plating serial dilutions on BHI agar.
-
-
Mouse Infection:
-
Inject mice intravenously (i.v.) via the tail vein with 200 µL of the bacterial suspension (e.g., 2 x 10⁴ CFU/mouse).
-
-
Quantification of Bacterial Burden:
-
At desired time points (e.g., 24, 48, 72 hours) post-infection, humanely euthanize the mice.
-
Aseptically harvest the spleen and liver.
-
Weigh each organ and homogenize in 1 mL of cold 0.1% Triton X-100 in PBS using a tissue homogenizer.
-
Prepare 10-fold serial dilutions of the organ homogenates in PBS.
-
Plate 100 µL of appropriate dilutions onto BHI agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the resulting colonies.
-
Calculate the number of colony-forming units (CFU) per organ.
-
Macrophage Viability Assay
This protocol describes how to measure the viability of macrophages after infection with Listeria.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774)
-
DMEM with 10% fetal bovine serum (FBS)
-
Wild-type and Δhly L. monocytogenes
-
Cell viability assay kit (e.g., based on LDH release or MTS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
-
Bacterial Infection:
-
Prepare mid-log phase cultures of wild-type and Δhly L. monocytogenes as described above.
-
Infect the macrophages at a multiplicity of infection (MOI) of 10.
-
Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.
-
Incubate for 30 minutes at 37°C.
-
-
Antibiotic Treatment and Incubation:
-
Aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh medium containing gentamicin (10 µg/mL) to kill any remaining extracellular bacteria.
-
Incubate for the desired time points (e.g., 2, 4, 8 hours).
-
-
Viability Assessment:
-
At each time point, assess cell viability using a commercial kit according to the manufacturer's instructions. For an LDH assay, collect the supernatant to measure LDH release (indicating cell death). For an MTS assay, add the reagent directly to the wells and measure absorbance.
-
Calculate the percentage of viable cells relative to uninfected control cells.[2]
-
Cytokine Measurement by ELISA
This protocol details the quantification of cytokines in the serum of infected mice.
Materials:
-
Serum from infected and control mice
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IFN-γ)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Sample Collection:
-
Collect blood from infected and control mice at desired time points via cardiac puncture or tail bleed.
-
Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until use.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding serum samples and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Determine the concentration of the cytokine in the serum samples by interpolating from the standard curve.
-
Conclusion
The comparative analysis of wild-type and LLO-deficient Listeria monocytogenes unequivocally demonstrates the central role of LLO in virulence. LLO facilitates the escape of Listeria from the phagosome, a critical step for intracellular survival and replication. This is reflected in the dramatically lower bacterial burden in the organs of mice infected with LLO-deficient mutants. Furthermore, LLO acts as a key signaling molecule, triggering pro-inflammatory responses through pathways like NF-κB and calcium signaling, which are largely absent during infection with LLO-deficient strains. The stark contrast in host cell viability upon infection further underscores the cytotoxic potential of LLO when its activity is not properly regulated. Understanding these differences is crucial for the development of novel therapeutic strategies targeting listeriosis, potentially through the inhibition of LLO function or the modulation of the host signaling pathways it hijacks.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the master regulator of Listeria monocytogenes virulence enables bacterial clearance from spacious replication vacuoles in infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine expression in vivo during murine listeriosis. Infection with live, virulent bacteria is required for monokine and lymphokine messenger RNA accumulation in the spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate Immune Recognition and Inflammasome Activation in Listeria Monocytogenes Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Variables: A Comparative Guide to the Reproducibility of LLO (91-99) Induced Immune Responses
The LLO (91-99) peptide, a well-characterized immunodominant epitope from Listeria monocytogenes, is a frequently used model antigen in immunological research, particularly for studying CD8+ T-cell responses. Its ability to elicit robust and measurable immune reactions makes it a valuable tool in the development of vaccines and immunotherapies. However, the comparison of data generated across different laboratories is challenging due to the lack of standardized protocols.
Comparative Analysis of Experimental Approaches and Immune Response Quantification
The induction and measurement of LLO (91-99)-specific immune responses have been approached through a variety of methods, each with its own set of variables that can impact the results. The following tables summarize quantitative data from a selection of studies, illustrating the range of observed immune responses.
Immunization Strategies and Resultant T-Cell Responses
| Immunization Method | Adjuvant/Vector | Mouse Strain | Peak CD8+ T-Cell Response (LLO 91-99 specific) | Assay Method | Reference |
| L. monocytogenes infection | None (live bacteria) | BALB/c | ~2-3% of splenic CD8+ T-cells | Tetramer Staining | [1] |
| Dendritic Cells (DC) pulsed with LLO(91-99) | None | BALB/c | Not explicitly quantified as % of total CD8+, but induced potent CTL activity | CTL Assay | [2] |
| Gold Nanoparticles (GNP) with LLO(91-99) | Gold Nanoparticles | C57BL/6 | Increased percentage of CD8+ T-cells in tumor-infiltrated lymphocytes | Flow Cytometry | [3][4] |
| Recombinant L. monocytogenes (Lm-LLO-E7) | Live attenuated bacteria | Human | Not specified for LLO(91-99) alone | Not specified | [5] |
Table 1: Comparison of LLO (91-99) specific CD8+ T-cell responses following different immunization strategies. The magnitude of the response is influenced by the method of antigen delivery and the genetic background of the host.
Quantification of Cytokine Production
| Stimulation | Assay Method | Cell Type | Cytokine Measured | Result | Reference |
| LLO(91-99) peptide | ELISpot | Splenocytes | IFN-γ | Markedly diminished response in pre-immune mice compared to naive mice | [6] |
| LLO(91-99) peptide | Intracellular Cytokine Staining (ICS) | Splenocytes | IFN-γ | Significant production by CD8+ T-cells from vaccinated mice | [7] |
| GNP-LLO(91-99) nanovaccines | Cytokine Array | Serum | Th1 cytokines (IFN-γ, IL-2) | Increased levels in vaccinated mice | [3] |
Table 2: Examples of cytokine production in response to LLO (91-99) stimulation. The choice of assay and the specific experimental conditions can lead to variations in the reported cytokine levels.
Key Sources of Inter-Laboratory Variability
The observed differences in the magnitude and nature of the LLO (91-99) induced immune response can be attributed to several factors. Insights from proficiency panels and harmonization efforts for T-cell assays, such as the ELISpot assay, are highly relevant.[8][9][10][11]
-
Experimental Protocols: Minor variations in protocols, including peptide concentration, cell density, incubation times, and the specific reagents used (e.g., antibodies, culture media), can significantly impact the outcome.[9]
-
Cell Handling: The methods for isolating, cryopreserving, and thawing peripheral blood mononuclear cells (PBMCs) or splenocytes can affect cell viability and function. A resting period for cells after thawing has been shown to improve assay performance.[8]
-
Data Analysis: The criteria for defining a positive response, including background subtraction and the setting of thresholds for spot counting in ELISpot assays, can differ between laboratories.
-
Operator Proficiency: The technical skill and experience of the personnel performing the assays are crucial for obtaining reliable and reproducible results.
Experimental Protocols
To facilitate a better understanding of the methodologies employed, detailed protocols from key experiments are provided below.
LLO (91-99) Specific CD8+ T-Cell Staining with MHC Tetramers
This protocol is a generalized procedure based on common practices described in the literature.[1][12]
-
Cell Preparation: Isolate splenocytes from immunized and control mice and prepare a single-cell suspension.
-
Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with an Fc block (e.g., anti-CD16/CD32) to prevent non-specific antibody binding.
-
Add the LLO(91-99)/H-2Kd tetramer conjugated to a fluorochrome (e.g., PE or APC) and incubate at room temperature in the dark.
-
Add fluorescently labeled antibodies against cell surface markers, such as CD8 (e.g., FITC-conjugated anti-CD8) and CD44 (e.g., PerCP-conjugated anti-CD44).
-
Incubate on ice in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, followed by gating on CD8+ cells. Within the CD8+ population, identify the percentage of cells that are positive for the LLO(91-99) tetramer.
IFN-γ ELISpot Assay
The following is a representative protocol for an IFN-γ ELISpot assay.[6][12]
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile culture medium containing 10% FBS for at least 1 hour at 37°C.
-
Cell Plating: Add splenocytes or PBMCs to the wells at a predetermined density (e.g., 2 x 10^5 cells/well).
-
Stimulation: Add the LLO (91-99) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative (medium alone) and positive (e.g., mitogen) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween-20.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
-
Spot Development and Counting: Monitor for the development of spots. Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for analyzing LLO(91-99) induced immune responses.
Caption: MHC Class I antigen presentation pathway for the LLO(91-99) epitope.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Dendritic cell therapy in melanoma - Alvarez-Dominguez - Annals of Translational Medicine [atm.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mabtech.com [mabtech.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Results and harmonization guidelines from two large-scale international Elispot proficiency panels conducted by the Cancer Vaccine Consortium (CVC/SVI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The impact of harmonization on ELISPOT assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. immudex.com [immudex.com]
- 12. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safe Disposal of LLO (91-99): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive peptides such as Listeriolysin O (LLO) (91-99) are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of LLO (91-99), ensuring compliance with standard safety protocols.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. The handling of LLO (91-99) requires adherence to standard laboratory safety measures to minimize exposure risks.
Recommended PPE:
| Protective Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses or goggles | To protect eyes from accidental splashes.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. For higher protection, a NIOSH (US) or CEN (EU) approved respirator may be necessary.[1] | To prevent inhalation of the substance, especially if in powdered form.[2] |
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area, preventing further contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate unnecessary personnel from the immediate vicinity.
-
Containment: For powdered spills, avoid generating dust.[2] For liquid spills, prevent entry into drains or water courses.[2]
-
Absorption: Mix the spilled material with an inert absorbent material such as sand or vermiculite.[1]
-
Collection: Carefully transfer the mixture into a suitable, labeled container for waste disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2] All equipment used for cleanup should be decontaminated after use.[2]
-
Waste Disposal: Dispose of the contained waste through an approved waste disposal plant.[1]
Step-by-Step Disposal Procedure
The disposal of LLO (91-99) must be conducted in accordance with local, state, and federal regulations.[2] It is imperative not to discharge the substance into rivers or drains.[1]
Disposal Workflow:
References
Essential Safety & Handling Protocols for LLO (91-99)
Disclaimer: The following guidance is based on general best practices for handling hazardous liquid chemicals in a laboratory setting. The specific substance "LLO (91-99)" is not a standard recognized chemical identifier. It is imperative that all personnel consult the official Safety Data Sheet (SDS) for the specific substance being used to determine the exact hazards and required safety protocols. This document should be used as a supplementary guide to, not a replacement for, the substance-specific SDS.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling LLO (91-99), covering personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any procedure involving LLO (91-99).[1] Personal protective equipment is the final line of defense after engineering controls (like fume hoods) and administrative changes are implemented.[2][3] The minimum required PPE for handling LLO (91-99) in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4]
Eye and Face Protection:
-
Safety Glasses: Required as a minimum for any work with or around LLO (91-99) to protect against impacts.[4] Side shields are mandatory.[4]
-
Chemical Splash Goggles: Must be worn when there is a potential for splashes of toxic or corrosive liquids.[2][4][5]
-
Face Shield: A face shield must be worn in addition to safety glasses or goggles during tasks with a high splash hazard, such as pouring large volumes or working with corrosive materials.[4][5][6]
Body Protection:
-
Lab Coat: Protects skin and clothing from splashes.[6] Flame-resistant lab coats are recommended if LLO (91-99) is flammable.[6]
-
Chemical-Resistant Apron: May be required over a lab coat for extra protection when handling large volumes or highly corrosive substances.[3]
Hand Protection: Glove selection is critical and must be based on the specific chemical's ability to permeate the glove material.[2][7] For incidental contact, disposable nitrile gloves are a common minimum requirement.[4][7] However, for extended contact or immersion, a more robust glove is necessary. Always consult the SDS and glove manufacturer's compatibility charts.
Quantitative Data: Glove Material Chemical Resistance
The following table summarizes the general chemical resistance of common glove materials. This is a guideline only; resistance can vary by manufacturer, glove thickness, and the specific formulation of LLO (91-99).
| Glove Material | Recommended For (General) | Not Recommended For |
| Nitrile | Acids, bases, oils, solvents, peroxides, hydrocarbons, phenols. Preferred for incidental contact.[7][8][9] | Ketones, strong oxidizing acids, aromatic solvents.[9][10] |
| Neoprene | Acids, bases, alcohols, fuels, peroxides, hydrocarbons, phenols.[7] Offers good all-around protection.[9] | Halogenated and aromatic hydrocarbons.[7] |
| Butyl Rubber | Highly corrosive acids, ketones, esters, aldehydes, peroxides.[11] | Aliphatic and aromatic hydrocarbons, halogenated solvents.[11] |
| Natural Rubber (Latex) | Biological materials, water-based solutions, most acids, alkalis, salts, and ketones.[7][11] | Organic solvents, oils, greases.[7][10] Can cause allergies.[11] |
| PVC (Polyvinyl Chloride) | Acids, bases, and oils. | Solvents.[9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling LLO (91-99) in a laboratory environment.
Experimental Protocol: General Handling
-
Preparation and Pre-Handling Check:
-
Read and fully understand the Safety Data Sheet (SDS) for LLO (91-99).[7][8]
-
Ensure fume hoods and other ventilation systems are working correctly.[8]
-
Verify that emergency equipment, including eyewash stations, safety showers, and spill kits, are accessible and unobstructed.[12]
-
Don all required PPE as determined by the risk assessment (see Section 1).
-
-
Handling and Transfer:
-
Conduct all work involving volatile or aerosol-generating procedures within a certified chemical fume hood.[8][12]
-
When transferring LLO (91-99), pour slowly and carefully to minimize splashing. Use a tray to contain potential spills when moving containers.[8]
-
Always pour from larger containers to smaller ones.[12]
-
Keep containers of LLO (91-99) sealed when not in use.[8]
-
-
Post-Handling:
-
Clean the work area thoroughly after completion of the task.
-
Properly remove and dispose of gloves. Never reuse disposable gloves.[7]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling LLO (91-99).
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Disposal Plan: Waste Management
Improper disposal of chemical waste can lead to significant safety and environmental risks.[13][14] All chemical waste must be managed in accordance with local, state, and federal regulations.[13][15]
Waste Segregation and Collection:
-
Do Not Mix Incompatible Wastes: Mixing incompatible chemicals can cause dangerous reactions.[15][16] For example, keep acids separate from bases and oxidizers away from organic materials.[3]
-
Use Designated Containers: Collect LLO (91-99) waste in a chemically compatible, leak-proof container with a secure lid.[14][16][17] The container must be in good condition.[15]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the accumulation start date.[3][13][15]
Disposal Protocol:
-
Segregate: Collect LLO (91-99) waste at or near the point of generation in a designated, properly labeled container.[14]
-
Store: Store the waste container in a secondary containment system in a well-ventilated area, away from heat sources.[13][14]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[15] Do not dispose of chemical waste down the drain or in the regular trash.[12][13][15]
-
Empty Containers: A container that held LLO (91-99) may need to be triple-rinsed before being considered "empty" under federal regulations; the rinsate must be collected and handled as hazardous waste.[16]
Logical Workflow for Chemical Waste Disposal
The following diagram outlines the process for the safe disposal of chemical waste generated from procedures involving LLO (91-99).
Caption: Procedural workflow for safe chemical waste disposal in a lab.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. amsafeppe.com [amsafeppe.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. pozescaf.com [pozescaf.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. danielshealth.com [danielshealth.com]
- 15. mcneese.edu [mcneese.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
